Nacystelyn
Description
Properties
CAS No. |
89344-48-9 |
|---|---|
Molecular Formula |
C11H23N3O5S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-sulfanylpropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(7)6-4(2-10)5(8)9/h5H,1-4,7-8H2,(H,9,10);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t5-;4-/m00/s1 |
InChI Key |
YLCSLYZPLGQZJS-VDQHJUMDSA-N |
SMILES |
CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Other CAS No. |
89344-48-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-NAC N-acetylcysteine L-lysinate N-acetylcysteine lysinate Nacystelyn |
Origin of Product |
United States |
Foundational & Exploratory
The In Vitro Mechanism of Action of Nacystelyn: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn (NAL), a lysine salt of N-acetylcysteine (NAC), is a mucolytic and antioxidant agent with a range of therapeutic potentials. Its mechanism of action, primarily investigated through in vitro studies, reveals a multifaceted interaction with cellular components and signaling pathways. This technical guide provides a comprehensive overview of the in vitro activities of this compound, focusing on its core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanisms of Action
This compound's in vitro efficacy stems from three primary activities: potent antioxidant effects, significant mucolytic properties, and the ability to disrupt bacterial biofilms. These actions are interconnected and contribute to its therapeutic potential in a variety of disease models.
Antioxidant Activity
This compound exerts its antioxidant effects through both direct and indirect mechanisms. It directly scavenges reactive oxygen species (ROS) and acts as a precursor for the synthesis of glutathione (GSH), a crucial intracellular antioxidant.
Direct ROS Scavenging: In vitro studies have demonstrated this compound's capacity to directly neutralize harmful ROS. Notably, both this compound and its parent compound, NAC, are potent scavengers of hydroxyl radicals (.OH) and hydrogen peroxide (H2O2)[1][2]. However, they do not appear to directly inhibit superoxide radicals (O2-) in cell-free assays[1].
Indirect Antioxidant Effects via Glutathione (GSH) Synthesis: A primary mechanism of this compound's antioxidant activity is its role as a precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH)[3][4]. By augmenting intracellular GSH levels, this compound enhances the cell's natural antioxidant defenses. In vitro experiments have shown that this compound is more effective than NAC at increasing intracellular GSH levels. Treatment of A549 alveolar cells with this compound led to a nearly two-fold greater increase in total intracellular GSH compared to NAC[1]. This enhanced GSH synthesis is crucial for detoxifying ROS and protecting cells from oxidative damage[1][3]. The GSH precursor effect of this compound can be blocked by buthionine-sulphoximine, an inhibitor of GSH synthetase, confirming this pathway[1].
dot
Caption: Mucolytic mechanism of this compound.
Anti-Biofilm Activity
In vitro evidence strongly suggests that NAC can inhibit the formation of bacterial biofilms and disrupt pre-existing ones. [5][6]This is a critical mechanism, as biofilms contribute to the persistence of chronic infections. Studies have shown that NAC can reduce the biomass of multi-species biofilms in a dose-dependent manner. [7]The proposed mechanisms for this anti-biofilm activity include the disruption of the extracellular polymeric substance (EPS) matrix and a reduction in bacterial viability within the biofilm. [8]
Quantitative Data from In Vitro Studies
| Parameter | Cell Line / Model | Treatment | Concentration | Result | Reference |
| Intracellular Glutathione (GSH) | A549 (transformed alveolar cells) | This compound (NAL) | 2 x 10⁻⁴ M | 8.3 +/- 1.6 x 10⁻⁶ mol per 10⁶ cells | |
| A549 (transformed alveolar cells) | N-acetylcysteine (NAC) | 2 x 10⁻⁴ M | 4.5 +/- 1.1 x 10⁻⁶ mol per 10⁶ cells | ||
| Hydrogen Peroxide (H₂O₂) Reduction | PMNs from COPD smokers | This compound (NAL) or NAC | 4 x 10⁻⁶ M | ~45% reduction in H₂O₂ activity | |
| Hydroxyl Radical (.OH) Scavenging | Deoxyribose assay | This compound (NAL) and NAC | - | Potent scavengers (Ks > 10¹⁰ mol⁻¹ s⁻¹) | |
| Biofilm Biomass Reduction | Multi-species oral biofilm | N-acetylcysteine (NAC) | 1% and 10% | Significant reduction in adherent biomass | |
| Cell Viability | CCD-966SK cells | N-acetylcysteine (NAC) | 1.0 mM | Significant increase in viable cells at day 3 | |
| Wound Healing | CCD-966SK cells (scratch assay) | N-acetylcysteine (NAC) | 1.0 mM | 144.7 ± 3.5 cells in denuded area after 36h |
Signaling Pathway Modulation
In vitro studies have begun to elucidate the impact of this compound and NAC on intracellular signaling pathways, particularly in the contexts of inflammation and cellular proliferation.
PKC/Stat3 Pathway in Wound Healing
In human skin fibroblast (CCD-966SK) cells, NAC has been shown to promote wound healing by activating the Protein Kinase C (PKC) / Signal Transducer and Activator of Transcription 3 (Stat3) pathway. [9][10]Treatment with NAC led to a dose-dependent increase in the expression of key proteins in this pathway, including PI3K, PKC, and Stat3. This activation ultimately results in increased expression of matrix metalloproteinase-1 (MMP-1), which is crucial for tissue remodeling during wound repair. [9][10] dot
Caption: NAC-mediated activation of the PKC/Stat3 pathway in wound healing.
Inhibition of NF-κB Pathway
N-acetylcysteine has been demonstrated to inhibit the activation of the nuclear factor kappa B (NF-κB) transcription factor. [11][12]NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, NAC can downregulate the production of inflammatory cytokines, contributing to its anti-inflammatory effects observed in vitro. [12]
Experimental Protocols
Determination of Intracellular Glutathione (GSH) Levels
Objective: To quantify the effect of this compound on intracellular GSH concentrations.
Cell Line: A549 (human alveolar adenocarcinoma) cells.
Methodology:
-
Seed A549 cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency.
-
Prepare stock solutions of this compound and N-acetylcysteine in a suitable solvent.
-
Treat the cells with increasing concentrations of this compound or NAC (e.g., 0-2 x 10⁻⁴ M) for a specified incubation period.
-
Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining drug.
-
Lyse the cells to release intracellular contents.
-
Determine the total intracellular GSH (GSH + 2GSSG) concentration using a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction.
-
Normalize the GSH concentration to the number of cells or total protein content.
-
Include a negative control (untreated cells) and a positive control (e.g., cystine) for comparison.
-
Optionally, include an inhibitor of GSH synthesis, such as buthionine-sulphoximine, to confirm the mechanism.
In Vitro Mucus Viscosity Assay
Objective: To measure the effect of this compound on the viscosity of mucus.
Model: Bovine submaxillary mucin (BSM) solution or egg white can be used as a mucus simulant.
Methodology:
-
Prepare a homogenous suspension of the mucus simulant (e.g., 75 mg/mL BSM in PBS).
-
Add a defined volume of this compound solution at various concentrations to the mucus samples. A control sample with the addition of vehicle (e.g., water) should be included.
-
Incubate the samples at 37°C for different time intervals (e.g., 5, 30, and 60 minutes).
-
Measure the viscosity of the samples using a rheometer (e.g., a Bohlin VOR Rheometer). The complex viscosity can be determined over a range of oscillation frequencies.
-
Compare the viscosity of the this compound-treated samples to the control sample at each time point.
Biofilm Inhibition and Disruption Assay
Objective: To assess the ability of this compound to prevent biofilm formation and disrupt established biofilms.
Methodology:
Inhibition of Biofilm Formation:
-
Grow a bacterial culture to a specific optical density.
-
In a multi-well plate, add the bacterial suspension to wells containing culture medium with various concentrations of this compound.
-
Include a control group with no this compound.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells to remove non-adherent bacteria.
-
Quantify the biofilm biomass using the crystal violet assay. This involves staining the biofilm, dissolving the stain, and measuring the absorbance.
Disruption of Pre-formed Biofilms:
-
Allow biofilms to form in a multi-well plate as described above, but without the addition of this compound.
-
After the biofilm has formed, remove the culture medium and add fresh medium containing various concentrations of this compound.
-
Incubate for a further period (e.g., 24 hours).
-
Wash the wells and quantify the remaining biofilm using the crystal violet assay.
dot
Caption: Experimental workflows for biofilm inhibition and disruption assays.
Conclusion
The in vitro mechanism of action of this compound is characterized by its robust antioxidant, mucolytic, and anti-biofilm properties. As a precursor for glutathione synthesis, it significantly enhances intracellular antioxidant defenses. Its ability to cleave disulfide bonds in mucin polymers effectively reduces mucus viscosity. Furthermore, this compound demonstrates a clear capacity to inhibit and disrupt bacterial biofilms. The modulation of signaling pathways, such as the PKC/Stat3 and NF-κB pathways, highlights its potential to influence cellular processes beyond its immediate biochemical effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a therapeutic agent.
References
- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of N-acetylcysteine on biofilms: Implications for the treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. N-Acetyl-L-cysteine Effects on Multi-species Oral Biofilm Formation and Bacterial Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetyl-cysteine and Mechanisms Involved in Resolution of Chronic Wound Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Topical N-acetylcysteine accelerates wound healing in vitro and in vivo via the PKC/Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Nacystelyn: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn, the L-lysine salt of N-acetylcysteine (NAC), is a novel mucolytic and antioxidant agent. By combining N-acetylcysteine with the amino acid L-lysine, this compound offers potential advantages over NAC alone, including improved pH characteristics in aqueous solutions.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action as a potent antioxidant and modulator of key cellular signaling pathways.
Chemical and Physical Properties
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | (2R)-2-acetamido-3-sulfanylpropanoic acid; (2S)-2,6-diaminohexanoic acid | [2] |
| Synonyms | N-acetylcysteine L-lysinate, L-NAC, this compound | [2] |
| CAS Number | 89344-48-9 | [2] |
| Chemical Formula | C₁₁H₂₃N₃O₅S | [2] |
| Molecular Weight | 309.39 g/mol | [2] |
| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)O.C(CCN)C--INVALID-LINK--N | [2] |
| InChI Key | YLCSLYZPLGQZJS-VDQHJUMDSA-N | [2] |
Physicochemical Properties
Quantitative data for this compound is limited; therefore, data for N-acetylcysteine (NAC) is provided as a reference for the active moiety.
| Property | Value (N-acetylcysteine) | Reference |
| Melting Point | 106-108 °C | [3] |
| Solubility | Soluble in water, ethanol, methanol, dimethyl sulfoxide. Insoluble in chloroform and ether.[3] | [3] |
| pKa (Thiol group) | 9.27 - 9.5 | [4][5] |
| pKa (Carboxyl group) | ~3.24 | [6] |
| pH (this compound) | A 2 x 10⁻⁴ M solution has a pH of 6.4 (compared to pH 3.6 for an equivalent NAC solution).[1] | [1] |
Synthesis
A general two-step process can be inferred for the synthesis of this compound: the synthesis of N-acetylcysteine followed by its reaction with L-lysine to form the salt.
Experimental Protocol: Synthesis of N-acetylcysteine
A common laboratory-scale synthesis of N-acetylcysteine involves the acetylation of L-cysteine.[7]
Materials:
-
L-cysteine
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
L-cysteine is dissolved in acetic anhydride.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is warmed (e.g., to 60°C) for a short period (e.g., 20 minutes) with stirring.[7]
-
The mixture is then cooled to room temperature and poured into cold water to precipitate the crude N-acetylcysteine.
-
The crude product is collected by filtration and washed with cold water.
-
Purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Experimental Protocol: Formation of this compound (N-acetylcysteine L-lysinate)
The formation of the lysine salt involves reacting N-acetylcysteine with an equimolar amount of L-lysine in a suitable solvent, followed by isolation of the salt.
Materials:
-
N-acetylcysteine
-
L-lysine
-
Suitable solvent (e.g., water or an alcohol/water mixture)
Procedure:
-
N-acetylcysteine is dissolved in the chosen solvent.
-
An equimolar amount of L-lysine is added to the solution.
-
The mixture is stirred until the salt formation is complete, which can be monitored by pH measurement (approaching neutrality).
-
The solvent is removed, for example, by evaporation under reduced pressure, to yield this compound.
-
Further purification can be performed by recrystallization if necessary.
Mechanism of Action and Biological Activities
This compound exerts its biological effects primarily through the actions of its N-acetylcysteine component. It functions as a potent antioxidant, both directly by scavenging reactive oxygen species (ROS) and indirectly by serving as a precursor to the major intracellular antioxidant, glutathione (GSH).[8]
Antioxidant Activity
This compound has been shown to be a potent scavenger of hydroxyl radicals (.OH) and to be effective against hypochlorous acid (HClO).[9] In vitro studies have demonstrated that this compound is more effective at maintaining the protease/antiprotease balance in the presence of HClO compared to NAC alone.[9] Furthermore, this compound has been reported to enhance intracellular GSH levels more effectively than NAC.[1]
Deoxyribose Assay for Hydroxyl Radical Scavenging:
This assay measures the ability of a compound to compete with deoxyribose for hydroxyl radicals generated by a Fenton-like reaction. The degradation of deoxyribose is quantified by reaction with thiobarbituric acid (TBA), which forms a pink chromogen.[10]
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
2-deoxy-D-ribose
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Test compound (this compound)
Procedure:
-
A reaction mixture is prepared containing FeCl₃-EDTA, H₂O₂, and 2-deoxyribose in phosphate buffer.
-
The test compound (this compound) at various concentrations is added to the mixture.
-
The reaction is initiated by the addition of ascorbic acid.
-
The mixture is incubated (e.g., at 37°C for 1 hour).
-
The reaction is stopped by adding TCA and TBA.
-
The mixture is heated (e.g., at 95°C for 15-20 minutes) to develop the color.
-
After cooling, the absorbance is measured spectrophotometrically (e.g., at 532 nm).
-
The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of a control without the scavenger.
DTNB Assay for Hydrogen Peroxide Scavenging:
This assay can be adapted to measure the scavenging of hydrogen peroxide by monitoring the oxidation of a thiol-containing compound. A common method involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Phosphate buffer
-
Hydrogen peroxide (H₂O₂)
-
Test compound (this compound)
-
DTNB
Procedure:
-
The test compound is incubated with a known concentration of H₂O₂ in a phosphate buffer for a specific time.
-
After the incubation period, DTNB is added to the solution.
-
DTNB reacts with the remaining reduced thiols to produce a yellow-colored product (TNB²⁻), which is measured spectrophotometrically at 412 nm.
-
The amount of H₂O₂ scavenged is determined by the difference in the concentration of reduced thiols in the presence and absence of H₂O₂.
Modulation of Signaling Pathways
N-acetylcysteine, the active component of this compound, is known to modulate several key intracellular signaling pathways, primarily due to its ability to alter the cellular redox state.
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in the inflammatory response. Reactive oxygen species are known to activate the NF-κB pathway. By increasing intracellular glutathione levels and directly scavenging ROS, NAC can inhibit the activation of NF-κB.[11][12] This inhibition prevents the transcription of pro-inflammatory cytokines such as IL-6 and IL-8.[11]
Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes, including stress responses, proliferation, and apoptosis. Oxidative stress can lead to the activation of certain MAPK pathways, such as p38 MAPK and JNK. N-acetylcysteine has been shown to inhibit the activation of p38 MAPK, thereby reducing the production of inflammatory chemokines.[13]
Conclusion
This compound, as the L-lysine salt of N-acetylcysteine, presents a promising therapeutic agent with enhanced properties compared to N-acetylcysteine alone, particularly its neutral pH in solution. Its potent antioxidant and anti-inflammatory activities, mediated through direct ROS scavenging, replenishment of glutathione stores, and modulation of key signaling pathways like NF-κB and MAPK, underscore its potential for use in a variety of clinical applications, especially in the context of diseases with underlying oxidative stress and inflammation. Further research into the specific physicochemical properties and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. CN113461580A - N-acetyl-L-cysteine synthesis method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [minerva-access.unimelb.edu.au]
- 4. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. N-Acetyl-L-(+)-cysteine(616-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. N-Acetyl-L-cysteine CAS#: 616-91-1 [m.chemicalbook.com]
- 9. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nacystelyn: A Superior Precursor for Glutathione Synthesis - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (GSH), a critical intracellular antioxidant, plays a pivotal role in cellular defense against oxidative stress. Its depletion is implicated in the pathogenesis of numerous diseases. While N-acetylcysteine (NAC) has been a longstanding therapeutic option for replenishing GSH stores, its acidic nature and limited bioavailability present challenges. Nacystelyn (NAL), a lysine salt of N-acetylcysteine, has emerged as a promising alternative, demonstrating superior efficacy in augmenting cellular GSH levels. This technical guide provides a comprehensive overview of this compound as a glutathione precursor, detailing its chemical properties, mechanism of action, and the experimental evidence supporting its enhanced antioxidant capacity compared to N-acetylcysteine. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further research and drug development.
Introduction: The Significance of Glutathione and its Precursors
Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, and is the most abundant non-protein thiol in mammalian cells. It exists in both reduced (GSH) and oxidized (GSSG) forms, with the GSH/GSSG ratio serving as a key indicator of cellular redox status. GSH is integral to a multitude of cellular processes, including the detoxification of reactive oxygen species (ROS), xenobiotic metabolism, and the maintenance of the thiol status of proteins.
Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to neutralize them, leads to the depletion of intracellular GSH. This state is a hallmark of various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and neurodegenerative disorders.[1][2] Consequently, therapeutic strategies aimed at restoring GSH levels are of significant interest.
N-acetylcysteine (NAC), an acetylated precursor of the amino acid L-cysteine, has been widely used to support GSH synthesis.[3] The availability of cysteine is the rate-limiting step in GSH production.[4] NAC provides a bioavailable source of cysteine, thereby promoting GSH replenishment.[3] However, the therapeutic application of NAC is hampered by its acidic properties and modest bioavailability.[5][6]
This compound (NAL) is a lysine salt of N-acetylcysteine.[5] This formulation offers a key advantage: the basic lysine molecule neutralizes the acidic NAC, resulting in a solution with a more neutral pH.[5] This property is particularly beneficial for aerosolized administration, a common route for targeting lung diseases.[5] More importantly, in vitro studies have demonstrated that this compound is significantly more effective than NAC at increasing intracellular GSH levels.[5]
Chemical Properties and Advantages of this compound
This compound is formed by the salt linkage between N-acetylcysteine and the amino acid L-lysine.[5][7] This formulation confers several advantages over standard N-acetylcysteine.
| Property | N-acetylcysteine (NAC) | This compound (NAL) | Reference(s) |
| Composition | N-acetyl derivative of L-cysteine | Lysine salt of N-acetylcysteine | [5][8] |
| pH in Solution | Acidic (e.g., pH 3.6 at 2 x 10⁻⁴ M) | Near-neutral (e.g., pH 6.4 at 2 x 10⁻⁴ M) | [5] |
| GSH Precursor Efficacy | Effective | Approximately twice as effective as NAC in vitro | [5] |
The near-neutral pH of this compound solutions makes it a more suitable candidate for inhalation therapies, minimizing the risk of bronchospasm that can be induced by acidic formulations.[5] The most significant advantage, however, lies in its enhanced ability to augment intracellular GSH concentrations.
Mechanism of Action: Replenishing the Cellular Glutathione Pool
Both this compound and NAC function as glutathione precursors by providing the rate-limiting amino acid, L-cysteine. The mechanism involves the following key steps:
-
Cellular Uptake: this compound and NAC are transported into the cell.
-
Deacetylation: Inside the cell, both molecules are deacetylated to yield L-cysteine.
-
Glutathione Synthesis: The newly available L-cysteine enters the glutathione biosynthesis pathway.
The Glutathione Biosynthesis Pathway
The synthesis of glutathione is a two-step, ATP-dependent process occurring in the cytosol[9][10][11][12]:
-
Step 1: Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase, catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.
-
Step 2: Addition of Glycine: The enzyme glutathione synthetase (GS) adds glycine to the C-terminal end of γ-glutamylcysteine to form glutathione (γ-L-Glutamyl-L-cysteinylglycine).
The activity of GCL is subject to feedback inhibition by GSH, providing a mechanism for the tight regulation of intracellular GSH levels.[11]
Role of the Nrf2 Signaling Pathway
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.
N-acetylcysteine has been shown to activate the Nrf2 signaling pathway.[13][14][15][16] This activation leads to the increased expression of antioxidant enzymes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. By upregulating GCL, NAC and by extension, this compound, can enhance the cell's capacity to synthesize glutathione.
Quantitative Data Summary: this compound vs. N-acetylcysteine
In vitro studies have provided quantitative evidence for the superior efficacy of this compound in augmenting intracellular glutathione levels compared to N-acetylcysteine.
Table 1: Effect of this compound (NAL) and N-acetylcysteine (NAC) on Intracellular Glutathione Levels in A549 Alveolar Cells
| Treatment | Concentration | Total Intracellular GSH (GSH + 2GSSG) (x 10⁻⁶ mol per 10⁶ cells) | Reference |
| Control | - | Not specified | [5] |
| NAC | 2 x 10⁻⁴ M | 4.5 ± 1.1 | [5] |
| NAL | 2 x 10⁻⁴ M | 8.3 ± 1.6 | [5] |
As shown in Table 1, at the same molar concentration, this compound treatment resulted in nearly double the intracellular glutathione concentration compared to N-acetylcysteine in A549 human alveolar epithelial cells.[5]
Table 2: Effect of this compound (NAL) and N-acetylcysteine (NAC) on Hydrogen Peroxide (H₂O₂) Scavenging
| Treatment | Concentration | Reduction of H₂O₂ Activity in PMN from COPD Patients | Reference |
| NAC | 4 x 10⁻⁶ M | ~45% | [5] |
| NAL | 4 x 10⁻⁶ M | ~45% | [5] |
Both this compound and N-acetylcysteine demonstrated a similar potent capacity to reduce hydrogen peroxide released by polymorphonuclear leukocytes (PMN) from smokers with COPD, indicating comparable direct antioxidant activity in this assay.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and N-acetylcysteine as glutathione precursors.
Measurement of Intracellular Glutathione
Objective: To quantify the total intracellular concentration of glutathione (GSH and GSSG) in cultured cells following treatment with this compound or N-acetylcysteine.
Methodology: HPLC with Electrochemical Detection (HPLC-ECD)
This method offers high sensitivity and specificity for the simultaneous detection of reduced and oxidized glutathione.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) at a suitable density in culture plates.
-
Allow cells to adhere and grow to a desired confluency (e.g., 80-90%).
-
Treat cells with varying concentrations of this compound, N-acetylcysteine, or vehicle control for the desired duration (e.g., 24 hours).
-
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of cold metaphosphoric acid (MPA, e.g., 5%) to precipitate proteins and prevent auto-oxidation of GSH.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the intracellular thiols.
-
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Separate the thiol compounds using a suitable mobile phase gradient.
-
Detect GSH and GSSG based on their electrochemical properties.
-
Quantify the peaks by comparing their areas to a standard curve generated with known concentrations of GSH and GSSG.
-
-
Data Normalization:
-
Determine the protein concentration of the cell lysate from a parallel set of wells (e.g., using a BCA or Bradford assay).
-
Normalize the glutathione concentrations to the total protein content to account for variations in cell number.
-
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]
- 5. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine lysinate | C11H23N3O5S | CID 9883132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]
- 13. Protective effect of N-acetylcysteine (NAC) on renal ischemia/reperfusion injury through Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetylcysteine improves oocyte quality through modulating the Nrf2 signaling pathway to ameliorate oxidative stress caused by repeated controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine attenuates PM2.5-induced apoptosis by ROS-mediated Nrf2 pathway in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Nacystelyn: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the pharmacokinetics and bioavailability of N-acetylcysteine (NAC). Nacystelyn, the lysine salt of NAC, is a novel compound with limited publicly available in vivo pharmacokinetic data. The information presented herein for NAC is intended to serve as a foundational reference for researchers, scientists, and drug development professionals, offering insights into the expected behavior of this compound. One in vitro study suggests that this compound may enhance intracellular glutathione levels more effectively than NAC and offers the advantage of forming neutral pH solutions[1].
Executive Summary
N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine with a well-established clinical profile as a mucolytic agent and an antidote for acetaminophen poisoning[2][3]. Its therapeutic potential is also being explored for a range of conditions related to oxidative stress and inflammation[4]. This compound, or N-acetyl-L-cysteine lysine salt, is a newer formulation designed to improve upon the properties of NAC. This guide summarizes the current understanding of the pharmacokinetics and bioavailability of NAC, providing a basis for further research into this compound.
Oral administration of NAC is characterized by rapid absorption, with peak plasma concentrations generally reached within one to two hours[2][5]. However, it undergoes extensive first-pass metabolism, resulting in low oral bioavailability, typically ranging from 4% to 10% for total NAC[6][7]. The terminal half-life of NAC following oral administration is approximately 6.25 hours[2][6]. Intravenous administration bypasses first-pass metabolism, leading to higher plasma concentrations.
Pharmacokinetic Parameters of N-Acetylcysteine
The pharmacokinetic profile of N-acetylcysteine has been investigated in several clinical studies. The following tables summarize key parameters following oral and intravenous administration in healthy adult volunteers.
Oral Administration
| Parameter | Value | Study Population & Dose | Reference |
| Bioavailability (F) | 4.0% (Reduced NAC) | 6 healthy volunteers, 400 mg | [6] |
| 9.1% (Total NAC) | 6 healthy volunteers, 400 mg | [6][7] | |
| 6 - 10% | Review of multiple studies | [8] | |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Review of multiple studies | [2][5] |
| ~1.0 hour | 15 Chinese & 15 Caucasian healthy volunteers, 600 mg | [5] | |
| Peak Plasma Concentration (Cmax) | 0.35 - 4 mg/L | 200 - 400 mg dose | [2] |
| 1950.9 ± 1026.1 ng/mL (Chinese) | 15 healthy volunteers, 600 mg | [5] | |
| 2743.9 ± 985.2 ng/mL (Caucasian) | 15 healthy volunteers, 600 mg | [5] | |
| Terminal Half-life (t½) | 6.25 hours (Reduced NAC) | 6 healthy volunteers, 400 mg | [2][6] |
| ~6 hours | Review of multiple studies | [5] | |
| Volume of Distribution (Vd) | 0.33 - 0.47 L/kg | Review of multiple studies | [2] |
| Clearance (CL) | 70% non-renal | Review of multiple studies | [2] |
Intravenous Administration
| Parameter | Value | Study Population & Dose | Reference |
| Terminal Half-life (t½) | 1.95 hours (Reduced NAC) | 6 healthy volunteers, 200 mg | [6] |
| 5.58 hours (Total NAC) | 6 healthy volunteers, 200 mg | [6][7] | |
| ~8 hours | 24 healthy Chinese volunteers, 600 mg | [9] | |
| Volume of Distribution (Vd) | 0.59 L/kg (Reduced NAC) | 6 healthy volunteers, 200 mg | [6] |
| 0.47 L/kg (Total NAC) | 6 healthy volunteers, 200 mg | [6][7] | |
| Plasma Clearance (CL) | 0.84 L/h/kg (Reduced NAC) | 6 healthy volunteers, 200 mg | [6] |
| 0.11 L/h/kg (Total NAC) | 6 healthy volunteers, 200 mg | [6][7] | |
| 995.2 mL/h (Renal) | 24 healthy Chinese volunteers, 600 mg | [9] | |
| Peak Plasma Concentration (Cmax) | 83.30 µg/mL | 24 healthy Chinese volunteers, 600 mg | [9] |
| Time to Peak Plasma Concentration (Tmax) | 0.083 hours | 24 healthy Chinese volunteers, 600 mg | [9] |
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of N-acetylcysteine.
Oral and Intravenous Pharmacokinetic Study in Healthy Volunteers[6][7]
-
Study Design: A randomized, cross-over study.
-
Subjects: Six healthy volunteers.
-
Dosing:
-
Intravenous: 200 mg of NAC.
-
Oral: 400 mg of NAC.
-
-
Sample Collection: Blood samples were collected for 30 hours following administration.
-
Analytical Method: Specific bioanalytical method for the determination of reduced and total NAC in plasma.
Single and Multiple Dose Oral Pharmacokinetic Study in Chinese and Caucasian Volunteers[5]
-
Study Design: A single- and multiple-dose, single-center, open-label, phase I clinical study.
-
Subjects: 15 healthy Chinese and 15 healthy Caucasian (mostly Italian) adult volunteers.
-
Dosing:
-
Single Dose: One 600 mg NAC uncoated tablet.
-
Multiple Dose: 600 mg NAC uncoated tablets twice daily for three days following a 48-hour washout period.
-
-
Sample Collection:
-
Blood: Collected at pre-dose and at various time points up to 36 hours post-administration for the single-dose phase, and up to 24 hours for the multiple-dose phase.
-
Urine: Collected at intervals up to 36 hours post-administration for the single-dose phase and up to 24 hours for the multiple-dose phase.
-
-
Analytical Method: Plasma and urine samples were analyzed for NAC concentrations. Samples were incubated with dithiothreitol to reduce intermolecular disulfide bonds. NAC and its isotope-labeled internal standard were extracted from plasma by protein precipitation and from urine by liquid-liquid extraction.
Intravenous Pharmacokinetic Study in Healthy Chinese Volunteers[9]
-
Study Design: An open-label, phase I study.
-
Subjects: 24 healthy male and female Chinese volunteers.
-
Dosing:
-
Single Dose: A single 600 mg IV dose of NAC on day 1.
-
Multiple Dose: Repeat 600 mg IV doses of NAC twice daily on days 4 and 5, and once on day 6, following a 3-day washout.
-
-
Sample Collection: Venous blood samples were collected prior to the first dose and at numerous time points up to 32 hours post-dose.
-
Analytical Method: Modern bioanalytical methods were used to determine plasma NAC concentrations.
Metabolism and Excretion
Following administration, NAC undergoes rapid and extensive metabolism. In plasma, it can exist in its reduced form and various oxidized forms, including the disulfide N,N'-diacetylcystine, and mixed disulfides with other thiols like cysteine and glutathione[6]. The major excretory product is inorganic sulfate[2]. Renal clearance accounts for approximately 30% of the total body clearance of NAC[8].
Analytical Methodologies
The quantification of NAC in biological matrices is challenging due to its reactive thiol group and its existence in both reduced and oxidized forms. Several analytical methods have been developed and validated.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC with various detection methods is commonly used.
-
Sample Preparation: Often involves a reduction step with agents like dithiothreitol (DTT) to measure total NAC. This is followed by protein precipitation and extraction.
-
Detection: UV-Vis and fluorescence detection are employed. For fluorescence detection, derivatization with a fluorogenic reagent is necessary.
-
Application: Used for the estimation of NAC in bulk drug, parenteral dosage forms, and biological samples[10].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: Provides high sensitivity and selectivity for the quantification of NAC.
-
Sample Preparation: Similar to HPLC, includes a reduction step with DTT and subsequent extraction.
-
Application: Has been validated and applied to the analysis of samples from phase I clinical trials[11].
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Involves the derivatization of NAC to a more volatile compound for analysis.
-
Sample Preparation: Extraction from plasma followed by a two-step derivatization process.
-
Application: Used for the quantitation of NAC in human plasma[12].
Visualizations
Experimental Workflow for a Typical Oral NAC Pharmacokinetic Study
Caption: Workflow of a typical oral N-acetylcysteine pharmacokinetic study.
Metabolic Fate of N-Acetylcysteine
Caption: Simplified metabolic pathways of N-acetylcysteine.
Conclusion
The pharmacokinetic profile of N-acetylcysteine is well-characterized by rapid oral absorption, significant first-pass metabolism leading to low bioavailability, and a relatively short half-life. While specific in vivo pharmacokinetic data for this compound is not yet widely available, the extensive data on NAC provides a robust foundation for anticipating its behavior. The potential for this compound to offer improved properties, such as enhanced cellular glutathione replenishment as suggested by in vitro data, warrants further investigation through dedicated pharmacokinetic and pharmacodynamic studies. Such studies will be crucial in elucidating the clinical advantages of this compound and guiding its development for various therapeutic applications.
References
- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical trials of N-acetylcysteine in psychiatry and neurology: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
- 7. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. croalliance.com [croalliance.com]
- 10. ajpp.in [ajpp.in]
- 11. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Nacystelyn: A Technical Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn (NAL), a lysine salt of N-acetylcysteine (NAC), is a mucolytic agent with potent antioxidant properties. As a prodrug of L-cysteine, this compound plays a crucial role in replenishing intracellular glutathione (GSH), a key component of the cellular antioxidant defense system. This technical guide provides an in-depth analysis of the cellular uptake and metabolism of this compound, offering valuable insights for researchers and professionals in drug development. A significant focus is placed on the comparative efficacy of this compound versus N-acetylcysteine, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Cellular Uptake and Metabolism
This compound is a salt formed between N-acetylcysteine and the basic amino acid L-lysine. In solution, this compound readily dissociates into NAC and lysine[1]. This formulation offers a significant advantage over NAC alone, primarily through enhanced cellular uptake, leading to a more pronounced effect on intracellular glutathione levels.
Proposed Mechanism of Cellular Uptake
The enhanced cellular uptake of the NAC component from this compound is hypothesized to be facilitated by the presence of lysine. Cationic amino acid transporters, such as SLC7A1 (also known as CAT-1), are present on the plasma membrane of various cells, including the A549 human lung adenocarcinoma cell line, and are responsible for the transport of positively charged amino acids like lysine and arginine[2][3]. The co-administration of NAC as a lysine salt likely leverages these transporters, leading to a more efficient intracellular delivery of NAC compared to the uptake of NAC on its own, which can be transported via other, potentially less efficient, mechanisms like anion exchange or other amino acid transporters[4][5][6][7].
Once inside the cell, this compound (or its dissociated components) undergoes metabolic processing. The N-acetylcysteine is deacetylated by intracellular enzymes to yield L-cysteine, the rate-limiting substrate for the synthesis of glutathione[8]. The increased availability of L-cysteine drives the production of GSH, thereby augmenting the cell's antioxidant capacity.
References
- 1. Gene - SLC7A1 [maayanlab.cloud]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. genecards.org [genecards.org]
- 4. dojindo.com [dojindo.com]
- 5. N-Acetylcysteine reverses existing cognitive impairment and increased oxidative stress in glutamate transporter type 3 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate transporter GLT-1 mediates N-acetylcysteine inhibition of cocaine reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate transporter GLT-1 mediates N-acetylcysteine inhibition of cocaine reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Nacystelyn vs. N-acetylcysteine: A Technical Deep Dive into Antioxidant Capacities
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the antioxidant capacities of Nacystelyn (NAL) and its parent compound, N-acetylcysteine (NAC). By examining their mechanisms of action, direct radical scavenging abilities, and impact on cellular antioxidant defenses, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate their therapeutic potential.
Executive Summary
N-acetylcysteine (NAC) is a well-established antioxidant with a multifaceted mechanism of action, primarily attributed to its role as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2][3][4][5][6][7][8] this compound (NAL), a lysine salt of NAC, has emerged as a promising alternative, demonstrating enhanced efficacy in certain antioxidant parameters. This guide will dissect the available data, presenting a side-by-side comparison of their antioxidant prowess.
Comparative Antioxidant Data
The following tables summarize the key quantitative data from in-vitro studies, offering a direct comparison of the antioxidant capacities of this compound and N-acetylcysteine.
| Parameter | This compound (NAL) | N-acetylcysteine (NAC) | Reference |
| Intracellular Glutathione (GSH) Enhancement | |||
| Total Intracellular GSH (A549 cells, 2 x 10⁻⁴ mol/L) | 8.3 +/- 1.6 x 10⁻⁶ mol per 10⁶ cells | 4.5 +/- 1.1 x 10⁻⁶ mol per 10⁶ cells | [9] |
| Direct Radical Scavenging | |||
| Hydroxyl Radical (.OH) Scavenging (Ks) | > 10¹⁰ mol⁻¹ s⁻¹ | > 10¹⁰ mol⁻¹ s⁻¹ | [10] |
| Hydrogen Peroxide (H₂O₂) Reaction (K) | ~ 0.03 min⁻¹ | ~ 0.03 min⁻¹ | [10] |
| Hypochlorous Acid (HClO) Scavenging | More efficient than NAC | Less efficient than NAL | [10] |
Table 1: Quantitative Comparison of Antioxidant Capacities
Mechanisms of Antioxidant Action
Both NAL and NAC exert their antioxidant effects through a combination of direct and indirect mechanisms. While they share the foundational mechanism of NAC, subtle differences in their efficacy have been observed.
Indirect Antioxidant Activity: Glutathione Synthesis
The primary antioxidant mechanism for both compounds is their ability to serve as a precursor for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH).[11] NAC is deacetylated in the body to yield cysteine, which is then incorporated into the tripeptide GSH (γ-L-glutamyl-L-cysteinylglycine).[12] GSH plays a pivotal role in detoxifying reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes.[2] As indicated in Table 1, NAL appears to be more effective at increasing intracellular GSH levels compared to NAC.[9]
Direct Radical Scavenging
Both NAL and NAC are capable of directly scavenging a variety of reactive oxygen species. Their thiol group (-SH) can directly interact with and neutralize oxidants.[8][13] Studies have shown that both molecules are potent scavengers of the highly reactive hydroxyl radical (.OH).[10] Their reactivity with hydrogen peroxide (H₂O₂) is slower.[10] Notably, NAL has demonstrated superior efficacy in scavenging hypochlorous acid (HClO), a potent oxidant produced by myeloperoxidase during inflammation.[10]
Disulfide Bond Reduction
NAC's free sulfhydryl group can reduce disulfide bonds in proteins.[2][13] This mechanism is the basis for its mucolytic activity, where it breaks down the disulfide bonds in mucoproteins, reducing mucus viscosity.[12] This reducing capacity also contributes to its overall antioxidant effect by restoring the function of proteins that have been oxidatively damaged.
Emerging Mechanism: Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production
Recent research has uncovered a novel antioxidant mechanism for NAC involving its conversion to hydrogen sulfide (H₂S) and sulfane sulfur species.[14][15] This pathway involves the desulfuration of NAC-derived cysteine. These sulfur species have been shown to be potent antioxidants and cytoprotective agents.
Signaling Pathway for NAC's Antioxidant and Anti-inflammatory Effects
Caption: Signaling pathways of N-acetylcysteine's antioxidant and anti-inflammatory actions.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Measurement of Intracellular Glutathione (GSH)
-
Cell Line: Human alveolar epithelial cells (A549).
-
Treatment: Cells are incubated with varying concentrations of NAL or NAC (e.g., 0-2 x 10⁻⁴ mol/L) for a specified period.
-
GSH Assay:
-
Cells are washed and then lysed.
-
The total intracellular GSH (GSH + GSSG) is measured using a spectrophotometric assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to form 2-nitro-5-thiobenzoic acid (TNB), which is quantified by its absorbance at 412 nm.
-
A standard curve is generated using known concentrations of GSH.
-
The GSH concentration in the cell lysates is normalized to the cell number.
-
-
Inhibitor Control: Buthionine sulfoximine (BSO), an inhibitor of GSH synthetase, can be used to confirm that the increase in GSH is due to de novo synthesis.[9]
Experimental Workflow for Intracellular GSH Measurement
Caption: Workflow for determining intracellular glutathione (GSH) levels.
Deoxyribose Assay for Hydroxyl Radical (.OH) Scavenging
-
Principle: This assay measures the ability of a compound to compete with deoxyribose for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + .OH). The degradation of deoxyribose by hydroxyl radicals produces a pink chromogen upon heating with thiobarbituric acid (TBA) at low pH.
-
Procedure:
-
A reaction mixture is prepared containing deoxyribose, a phosphate buffer, FeCl₃, EDTA, H₂O₂, and the test compound (NAL or NAC) at various concentrations.
-
The reaction is initiated by the addition of ascorbic acid.
-
After incubation, TBA and trichloroacetic acid (TCA) are added.
-
The mixture is heated, cooled, and the absorbance is measured at 532 nm.
-
-
Data Analysis: The percentage inhibition of deoxyribose degradation is calculated. The second-order rate constant (Ks) for the reaction with .OH is determined from competition plots.[10]
Dithio-bis-nitrobenzoic acid (DTNB) Assay for Hydrogen Peroxide (H₂O₂) Reactivity
-
Principle: This assay indirectly measures the reaction of a thiol-containing compound with H₂O₂ by quantifying the remaining thiol concentration using DTNB.
-
Procedure:
-
The test compound (NAL or NAC) is incubated with H₂O₂ in a buffer solution.
-
At various time points, an aliquot of the reaction mixture is taken, and the reaction is stopped.
-
DTNB is added, which reacts with the remaining free thiol groups to produce a colored product that is measured spectrophotometrically at 412 nm.
-
-
Data Analysis: The decrease in thiol concentration over time is used to calculate the first-order rate constant (K) for the reaction with H₂O₂.[10]
Elastase-α1-Antiproteinase Assay for Hypochlorous Acid (HClO) Scavenging
-
Principle: This assay assesses the ability of an antioxidant to protect α1-antiproteinase (an inhibitor of elastase) from inactivation by HClO.
-
Procedure:
-
α1-antiproteinase is incubated with HClO in the presence or absence of the test compound (NAL or NAC).
-
Elastase and a substrate for elastase (e.g., N-succinyl-Ala-Ala-Ala-p-nitroanilide) are then added.
-
The activity of elastase is measured by the rate of substrate cleavage, which is monitored spectrophotometrically.
-
-
Data Analysis: The ability of NAL or NAC to preserve the inhibitory activity of α1-antiproteinase is determined.[10]
Conclusion
Both this compound and N-acetylcysteine are potent antioxidants with significant therapeutic potential. The primary mechanism of action for both is the replenishment of intracellular glutathione stores. However, in-vitro evidence suggests that this compound may be more effective in this regard.[9] Furthermore, this compound has demonstrated superior scavenging activity against hypochlorous acid, an important oxidant in inflammatory conditions.[10] The choice between NAL and NAC for research and development purposes may depend on the specific pathological context and the desired antioxidant endpoint. Further in-vivo and clinical studies are warranted to fully elucidate the comparative therapeutic advantages of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cymbiotika.com [cymbiotika.com]
- 4. doctorhermann.com [doctorhermann.com]
- 5. vinmec.com [vinmec.com]
- 6. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cymbiotika.com [cymbiotika.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability of Nacystelyn (N-acetyl-L-cysteine) in Cell Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro stability of Nacystelyn, the lysine salt of N-acetyl-L-cysteine (NAC), in commonly used cell culture media. Understanding the stability of NAC is critical for ensuring accurate and reproducible results in experimental settings, as its degradation can impact its efficacy as an antioxidant and its effects on cellular signaling pathways. This document outlines the primary degradation pathways, presents available quantitative stability data, provides detailed experimental protocols for stability assessment, and visualizes relevant cellular signaling pathways affected by NAC.
Introduction to this compound (N-acetyl-L-cysteine) and its In Vitro Stability
N-acetyl-L-cysteine (NAC) is a thiol-containing antioxidant and a precursor to L-cysteine and reduced glutathione (GSH). It is widely used in cell culture studies to mitigate oxidative stress and investigate redox-sensitive cellular processes. However, NAC is susceptible to degradation in aqueous solutions, which can affect its biological activity. The primary degradation pathway of NAC in solution is oxidation to its disulfide dimer, N,N'-diacetyl-L-cystine (Di-NAC).[1][2] This oxidation is influenced by several factors, including pH, temperature, the presence of oxygen, and metal ions.
Quantitative Stability of N-acetyl-L-cysteine in Cell Culture Media
The stability of NAC has been most extensively studied in Dulbecco's Modified Eagle Medium (DMEM). The available data indicates that NAC is not stable under typical cell culture conditions.
Table 1: Stability of N-acetyl-L-cysteine (NAC) in DMEM
| Temperature | Time (hours) | Average % Recovery of NAC | Reference |
| Refrigerated (2-8 °C) | 24 | 96.4% | [3] |
| Room Temperature (20 ± 2 °C) | 24 | 84.4% | [3] |
| 37 °C | 24 | 78.8% | [3] |
Note: The study indicates that oxidation is rapid at both room temperature and 37°C, and slower under refrigerated conditions.[3]
Experimental Protocols
Preparation of N-acetyl-L-cysteine Stock Solutions
Proper preparation and storage of NAC stock solutions are crucial for maintaining its stability.
-
Solvent: Dissolve NAC in sterile, deoxygenated water or a suitable buffer like PBS. Some studies also report using DMSO.[5]
-
Concentration: A common stock solution concentration is 100 mM.[5]
-
pH Adjustment: The pH of an aqueous solution of NAC can be acidic (around 2.0-2.8 for a 1% solution). It may be necessary to adjust the pH of the stock solution with NaOH to avoid altering the pH of the cell culture medium upon addition.
-
Storage: Store aliquots of the stock solution at -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles.
Protocol for Assessing NAC Stability in Cell Culture Media via RP-HPLC
This protocol is adapted from a stability-indicating method for the determination of NAC and its primary degradation product, Di-NAC, in cell culture media.[1]
Objective: To quantify the concentration of NAC and Di-NAC in a cell culture medium over time to determine the stability of NAC.
Materials:
-
N-acetyl-L-cysteine (NAC) standard
-
N,N'-diacetyl-L-cystine (Di-NAC) standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)[1]
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water (4:96 v/v) containing 0.1% TFA.[1]
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of NAC and Di-NAC (e.g., 2 mg/mL) in the mobile phase.[1]
-
From these stock solutions, prepare a series of working standard solutions of known concentrations for both NAC and Di-NAC to generate a calibration curve.
-
-
Sample Preparation and Incubation:
-
Prepare a solution of NAC in the cell culture medium of interest at the desired experimental concentration (e.g., 0.005 mg/mL).[2]
-
Divide the solution into aliquots for incubation under different conditions (e.g., 37°C, room temperature, refrigerated).
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), collect an aliquot from each condition.
-
Dilute the collected samples with the mobile phase to a concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Data Analysis:
-
Generate calibration curves for NAC and Di-NAC by plotting peak area against concentration.
-
Determine the concentration of NAC and Di-NAC in the incubated samples at each time point using the calibration curves.
-
Calculate the percentage of NAC remaining at each time point relative to the initial concentration (time 0).
-
The degradation of NAC can be modeled using kinetic equations (e.g., first-order kinetics) to determine the half-life.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for NAC Stability Assessment
Signaling Pathways Modulated by N-acetyl-L-cysteine
NAC's biological effects extend beyond its direct antioxidant activity and are mediated through its influence on various cellular signaling pathways.
NAC can activate the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.
NAC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) signaling pathways, which are involved in cell proliferation, survival, and inflammation.
Conclusion
The in vitro stability of this compound (N-acetyl-L-cysteine) is a critical parameter for researchers to consider when designing and interpreting cell culture experiments. NAC is prone to oxidation, particularly at physiological temperature and pH. This guide provides the available quantitative stability data for NAC in DMEM, detailed protocols for assessing its stability in any cell culture medium, and an overview of its impact on key cellular signaling pathways. By understanding and accounting for the stability of NAC, researchers can enhance the reliability and reproducibility of their in vitro studies.
References
- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 5. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Nacystelyn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn, a lysine salt of N-acetylcysteine (NAC), is a mucolytic and antioxidant agent developed to improve upon the therapeutic properties of NAC. N-acetylcysteine has long been used for its ability to reduce the viscosity of mucus and as an antidote for acetaminophen overdose. However, its acidic nature can be a drawback in certain formulations and applications. The formation of a salt with the basic amino acid L-lysine results in a compound, this compound, with a more neutral pH, potentially offering advantages in terms of tolerability and efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental data related to this compound.
Discovery and Rationale
The development of this compound was first described in a 1997 publication by A. Gillissen, M. Jaworska, and colleagues.[1] Their research aimed to create a novel salt of NAC that could enhance cellular antioxidant defense mechanisms. The primary rationale for developing a lysine salt was to neutralize the acidic properties of NAC.[1] An aqueous solution of NAC is acidic, which can be a limiting factor for certain routes of administration, such as aerosolization, where it may cause bronchospasm.[1][2] By combining NAC with the basic amino acid L-lysine, this compound (referred to as NAL in the study) was created, resulting in a solution with a more neutral pH.[1] This modification was hypothesized to improve its therapeutic profile, particularly in enhancing intracellular glutathione (GSH) levels and providing antioxidant effects.
A European patent filed prior to this publication described the preparation of acetylcysteine salts with basic amino acids, including lysine, with the stated goal of creating highly water-soluble salts that avoid the disadvantages of alkali metal salts.[3] This patent laid the groundwork for the development of compounds like this compound.
Synthesis of this compound
The synthesis of this compound involves the reaction of N-acetylcysteine with L-lysine. The following protocol is based on the principles described in the patent literature for the preparation of N-acetylcysteine salts of basic amino acids.[3]
Materials
-
N-acetylcysteine (NAC)
-
L-lysine base
-
Deionized water
-
Ethanol (optional, for crystallization)
-
Magnetic stirrer and stir bar
-
pH meter
-
Lyophilizer or rotary evaporator
Synthesis Protocol
-
Dissolution of L-lysine: Prepare an aqueous solution of L-lysine base. For example, dissolve 6.75 g of L-lysine base in 100 ml of deionized water with stirring.[3]
-
Addition of N-acetylcysteine: Gradually add an equimolar amount of N-acetylcysteine (7.58 g) to the L-lysine solution while continuing to stir.[3]
-
pH Adjustment: Monitor the pH of the solution. Adjust the pH to approximately 6.5 by adding small amounts of either N-acetylcysteine (to lower the pH) or L-lysine base (to raise the pH) as needed.[3]
-
Isolation of this compound:
-
Lyophilization: The resulting aqueous solution of this compound can be frozen and lyophilized to obtain a solid, water-soluble powder.[3]
-
Crystallization: Alternatively, the water can be removed by evaporation under vacuum to yield an oil. Ethanol can then be added to the oil to induce crystallization of the this compound salt. The crystals can be collected by filtration and dried.[3]
-
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Quantitative Data and Comparative Analysis
The primary advantage of this compound over NAC lies in its neutral pH and its enhanced ability to increase intracellular glutathione levels.
Physicochemical Properties
| Property | N-acetylcysteine (NAC) | This compound (NAL) | Reference |
| pH (at 2 x 10⁻⁴ M) | 3.6 | 6.4 | [1] |
In Vitro Antioxidant and Mucolytic Activity
| Parameter | N-acetylcysteine (NAC) | This compound (NAL) | Notes | Reference |
| Intracellular GSH (mol/10⁶ cells) | 4.5 ± 1.1 x 10⁻⁶ | 8.3 ± 1.6 x 10⁻⁶ | At 2 x 10⁻⁴ M concentration in A549 cells. | [1] |
| Extracellular GSH Secretion | ~2-fold increase | ~1.5-fold increase | Relative to baseline. | [1] |
| H₂O₂ Reduction by PMNs | ~45% reduction | ~45% reduction | At 4 x 10⁻⁶ M concentration. | [1] |
| Tracheal Mucus Velocity | Increased | Significantly greater increase than NAC | In a dog model. | [4] |
| Mucus Viscoelasticity | Decreased | Significantly greater decrease than NAC | In a dog model. | [4] |
Experimental Protocols
Determination of Intracellular Glutathione Levels
This protocol is based on the use of monochlorobimane (MCB), a fluorescent probe that becomes fluorescent upon binding to GSH.
Materials:
-
Cultured cells (e.g., A549 alveolar epithelial cells)
-
This compound and N-acetylcysteine solutions of known concentrations
-
Monochlorobimane (MCB) stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or NAC for a specified duration.
-
MCB Staining: Wash the cells with PBS and then incubate with a working solution of monochlorobimane (typically 50-100 µM) in PBS for 15-30 minutes at 37°C in the dark.
-
Cell Lysis: After incubation, wash the cells again with PBS to remove excess MCB. Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Transfer the cell lysate to a microplate or cuvette and measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the GSH-MCB adduct (typically ~380 nm excitation and ~470 nm emission).
-
Data Analysis: Quantify the intracellular GSH concentration by comparing the fluorescence of the treated samples to a standard curve generated with known concentrations of GSH.
Experimental Workflow: Intracellular GSH Assay
Caption: Workflow for measuring intracellular glutathione.
In Vitro Mucolytic Activity Assay
This protocol measures the ability of a compound to reduce the viscosity of a mucus simulant, such as porcine gastric mucin or egg white.
Materials:
-
Porcine gastric mucin or fresh egg white
-
Tris-HCl buffer (pH 7.0)
-
This compound and N-acetylcysteine solutions of known concentrations
-
Viscometer (e.g., rotational or suspended level)
-
Water bath at 37°C
Protocol:
-
Preparation of Mucin Solution: Prepare a 20% solution of porcine gastric mucin in Tris-HCl buffer.
-
Incubation: Mix the mucin solution with different concentrations of this compound or NAC. Incubate the mixtures at 37°C for 30 minutes.
-
Viscosity Measurement: After incubation, measure the viscosity of each sample using a viscometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in viscosity for each treatment compared to a control (mucin solution with buffer only).
Signaling Pathways and Mechanisms of Action
This compound, like NAC, exerts its primary effects through its role as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a critical intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS).
Glutathione Synthesis Pathway
Caption: Simplified glutathione synthesis pathway.
The mucolytic action of this compound is attributed to the free sulfhydryl group of the N-acetylcysteine moiety, which cleaves disulfide bonds in mucin polymers, thereby reducing mucus viscosity.
Mucolytic Mechanism of Action
Caption: Mucolytic action of this compound.
Conclusion
This compound represents a thoughtful advancement in the therapeutic application of N-acetylcysteine. By forming a salt with L-lysine, this compound achieves a more neutral pH, which can be advantageous in various pharmaceutical formulations. The available in vitro and in vivo data suggest that this compound is not only comparable to but, in some aspects, superior to NAC in its ability to enhance intracellular glutathione levels and reduce mucus viscosity. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its discovery, synthesis, and key functional characteristics. Further research is warranted to fully explore the clinical potential of this promising compound.
References
The Influence of Nacystelyn on Cellular Redox Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases. Nacystelyn (NAL), a lysine salt of N-acetylcysteine (NAC), presents a promising therapeutic strategy to modulate the cellular redox environment. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences cellular redox balance, focusing on its role as a glutathione precursor and a direct antioxidant. This document details the core biochemical pathways affected by NAL, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for assessing its impact on cellular systems.
Introduction to this compound and Cellular Redox Homeostasis
Cellular redox homeostasis is a dynamic equilibrium between oxidizing and reducing reactions, crucial for normal physiological function. Disruptions in this balance lead to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to cellular injury and death. Key players in maintaining redox balance include enzymatic and non-enzymatic antioxidants, with glutathione (GSH) being the most abundant intracellular non-protein thiol antioxidant.
N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to L-cysteine, which is the rate-limiting amino acid for the synthesis of glutathione.[1] this compound (NAL) is a lysine salt of NAC, developed to improve upon the pharmaceutical properties of NAC, such as its pH.[2] Due to the dissociation of lysine in solution, NAL forms a more neutral solution compared to the acidic nature of NAC, which may offer advantages in specific formulations and biological applications.[2] This guide will explore the effects of this compound on cellular redox balance, drawing upon the extensive research conducted on its parent compound, NAC.
Mechanism of Action of this compound
The primary mechanism by which this compound exerts its effects on cellular redox balance is through its role as a precursor for glutathione synthesis.[2][3] Once administered, NAL is readily deacetylated to yield L-cysteine, which then enters the glutathione synthesis pathway.
Glutathione Synthesis Pathway
The synthesis of glutathione is a two-step enzymatic process that occurs in the cytosol:
-
γ-glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.
-
Glutathione synthetase (GS) then adds a glycine molecule to γ-glutamylcysteine to form glutathione.
By providing a bioavailable source of cysteine, this compound directly fuels this pathway, leading to an increase in intracellular GSH levels.[2][4]
Direct Antioxidant Activity
In addition to its role as a GSH precursor, NAC, and by extension NAL, can directly scavenge certain reactive oxygen species, most notably hydrogen peroxide (H₂O₂).[2][5] This direct antioxidant activity provides an immediate line of defense against oxidative insults.
Modulation of the Nrf2 Signaling Pathway
Recent evidence suggests that NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione system.[6][8] By activating the Nrf2 pathway, this compound can induce a broad and sustained antioxidant response.
Quantitative Effects on Cellular Redox Markers
The efficacy of this compound in modulating cellular redox balance has been quantified in various in vitro studies. The following tables summarize key findings.
| Treatment (2 x 10⁻⁴ mol/L) | Total Intracellular GSH (mol per 10⁶ cells) | Fold Increase vs. Control |
| Control | Not reported | - |
| NAC | 4.5 ± 1.1 x 10⁻⁶ | ~2-fold (extracellular secretion) |
| This compound (NAL) | 8.3 ± 1.6 x 10⁻⁶ | ~1.5-fold (extracellular secretion) |
| Cystine | ~2-fold higher than NAL/NAC | - |
Table 1: Effect of this compound and NAC on Total Intracellular Glutathione Levels in A549 Cells.[2]
| Treatment (4 x 10⁻⁶ mol/L) | Reduction of H₂O₂ Activity by PMNs |
| NAC | ~45% |
| This compound (NAL) | ~45% |
Table 2: Reduction of Hydrogen Peroxide Released by Polymorphonuclear Leukocytes (PMNs) from COPD Patients.[2]
Signaling Pathways and Experimental Workflows
This compound's Influence on the Glutathione Synthesis and Nrf2 Pathways
The following diagram illustrates the central role of this compound in bolstering the cellular antioxidant defense systems.
Caption: this compound's mechanism of action.
Experimental Workflow for Assessing Cellular Redox Status
The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on cellular redox balance.
References
- 1. cymbiotika.com [cymbiotika.com]
- 2. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nacystelyn Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn (NAL), a lysine salt of N-acetylcysteine (NAC), is a potent antioxidant and a precursor to the master antioxidant, glutathione (GSH).[1][2] Its superior solubility and neutral pH in solution make it an advantageous alternative to NAC for in vitro studies.[1] These application notes provide detailed protocols for the administration of this compound in cell culture to study its effects on cellular antioxidant defense, signaling pathways, and overall cell health.
Mechanism of Action
This compound exerts its biological effects primarily through two mechanisms:
-
Glutathione Precursor: Once inside the cell, this compound is deacetylated to L-cysteine, a rate-limiting amino acid for the synthesis of glutathione (GSH).[2][3] GSH is a critical intracellular antioxidant that neutralizes reactive oxygen species (ROS) and detoxifies harmful compounds.[3][4]
-
Direct ROS Scavenging: The sulfhydryl group in this compound can directly scavenge free radicals, such as hydrogen peroxide (H₂O₂).[1][4]
By modulating the intracellular redox environment, this compound influences various signaling pathways, including the inhibition of pro-inflammatory transcription factors like NF-κB and modulation of MAP kinase pathways (JNK, p38, and ERK).[5][6]
Signaling Pathway Modulated by this compound
The antioxidant and cytoprotective effects of this compound are mediated through its influence on key cellular signaling pathways involved in stress response and inflammation.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and its parent compound, N-acetylcysteine, in various cell lines.
Table 1: Effect of this compound (NAL) and N-acetylcysteine (NAC) on Intracellular Glutathione (GSH) Levels
| Compound | Cell Line | Concentration | Treatment Duration | Fold Increase in GSH | Reference |
| NAL | A549 | 2 x 10⁻⁴ M | Not Specified | ~1.8-fold vs. NAC | [1] |
| NAC | A549 | 2 x 10⁻⁴ M | Not Specified | Baseline | [1] |
| NAC | Splenocytes | 0.6 - 1.0 mM | 96 hours | ~2.9-fold (synergistic with IL-2) | [7] |
| NAC | 158N | 50 - 500 µM | 24 hours | Concentration-dependent increase | [8] |
Table 2: Effective Concentrations of this compound/N-acetylcysteine in Various Cell Culture Applications
| Application | Cell Line | Concentration Range | Observation | Reference |
| Antioxidant Defense | A549 | 0 - 200 µM (NAL) | Increased intracellular GSH | [1] |
| Peritoneal Macrophages | 0.1 mM (NAC) | Reduced ROS production | [9] | |
| Murine Oligodendrocytes | 50 - 500 µM (NAC) | Decreased ROS production | [8] | |
| Cytotoxicity/Viability | HepG2 | 0.125 - 0.5 mM (NAC) | Increased cell viability against lead-induced toxicity | [10] |
| Bovine Secondary Follicles | 1 mM (NAC) | Increased viability | [11] | |
| Mouse Cortical Neurons | 0.1 - 10 mM (NAC) | Induced neuronal death at higher concentrations | [12] | |
| Anti-inflammatory | Human Bronchi | 1 - 10 µM (NAC) | Decreased IL-6 levels | [13] |
| A549 | 16 µM - 5 mM (NAC) | Reduced intracellular ROS | [14] | |
| Cell Growth/Proliferation | T-cells | 5 - 10 mM (NAC) | Enhanced mitogenesis | [15] |
| NS0 Cell Line | 0.5 - 2.5 mM (NAC) | Reduced average cell doubling time | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (NAL) powder
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Determine the desired stock concentration. A 100 mM stock solution is a common starting point.
-
Weigh the appropriate amount of NAL powder in a sterile conical tube.
-
Add the required volume of sterile water or DMSO. This compound is soluble in water up to 100 mg/mL, and heating in a 37°C water bath or sonication can aid dissolution.[17]
-
Vortex thoroughly until the powder is completely dissolved.
-
Since NAL solutions can be acidic, it is crucial to adjust the pH to 7.4 using NaOH to avoid stressing the cells.[18]
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[18]
Protocol 2: General Workflow for this compound Treatment in Cell Culture
The following diagram illustrates a general workflow for treating cultured cells with this compound and subsequent analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on cell viability, particularly in the context of oxidative stress.[10]
Materials:
-
Cells cultured in 96-well plates
-
This compound working solutions
-
Stress-inducing agent (e.g., H₂O₂, lead nitrate)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.[10]
-
Remove the culture medium and treat the cells with various concentrations of this compound, with or without a stress-inducing agent. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24-48 hours).[10]
-
After incubation, add 50 µL of MTT solution to each well and incubate for 30 minutes to 4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[19] Cell viability is proportional to the absorbance.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[12]
Materials:
-
Cells cultured in appropriate vessels
-
This compound working solutions
-
DCFH-DA stock solution (in DMSO)
-
H₂O₂ (as a positive control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat cells with this compound for the desired time.
-
After treatment, wash the cells with a suitable buffer (e.g., PBS or DMEM without phenol red).
-
Load the cells with 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.[12]
-
Wash the cells again to remove excess probe.
-
If inducing acute oxidative stress, treat with an agent like H₂O₂.
-
Measure the fluorescence of dichlorofluorescein (DCF) using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence plate reader.[12] An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
This compound is a valuable tool for in vitro research, offering a reliable way to modulate intracellular glutathione levels and mitigate oxidative stress. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments utilizing this compound in cell culture. It is recommended to perform dose-response and time-course experiments for each new cell line and experimental condition to determine the optimal parameters.
References
- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymbiotika.com [cymbiotika.com]
- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of N-acetyl cysteine to increase intracellular glutathione during the induction of antitumor responses by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-acetylcysteine improves in vitro the function of macrophages from mice with endotoxin-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 14. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine enhances T cell functions and T cell growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of Nacystelyn for Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn (NAL), a lysine salt of N-acetylcysteine (NAC), is a thiol-containing compound with significant antioxidant and mucolytic properties. Its potential as a therapeutic agent in conditions associated with oxidative stress is a growing area of research. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro and cell-based antioxidant assays. The protocols and data presented herein will aid researchers in accurately assessing the antioxidant capacity of this compound and understanding its mechanisms of action.
This compound exerts its antioxidant effects through both direct and indirect mechanisms. It can directly scavenge reactive oxygen species (ROS) and acts as a precursor for the synthesis of glutathione (GSH), a key intracellular antioxidant.[1] Understanding the optimal concentrations for these effects is crucial for the design of robust experiments and the interpretation of results.
Data Presentation
The following tables summarize quantitative data on the antioxidant activity of this compound and its parent compound, N-acetylcysteine, from various in vitro and cellular assays.
Table 1: In Vitro Antioxidant Activity of this compound (NAL) and N-acetylcysteine (NAC)
| Assay | Compound | Concentration/Parameter | Result | Reference |
| Hydroxyl Radical (.OH) Scavenging | NAL | Ks | > 10¹⁰ mol⁻¹ s⁻¹ (potent scavenger) | |
| NAC | Ks | > 10¹⁰ mol⁻¹ s⁻¹ (potent scavenger) | ||
| Hydrogen Peroxide (H₂O₂) Scavenging | NAL | K | ≈ 0.03 min⁻¹ (slow reaction) | |
| NAC | K | ≈ 0.03 min⁻¹ (slow reaction) | ||
| Hypochlorous Acid (HClO) Neutralization | NAL | - | More efficient than NAC in maintaining protease/antiprotease balance | |
| NAC | - | Less efficient than NAL | ||
| DPPH Radical Scavenging | N-acetylcysteine amide (NACA) | 25, 50, 75 mg/ml | Higher scavenging ability than NAC at all concentrations | [2] |
| NAC | 25, 50, 75 mg/ml | Lower scavenging ability than NACA |
Note: While direct DPPH and ABTS assay data for this compound is limited in the reviewed literature, the superior performance of the structurally similar N-acetylcysteine amide (NACA) over NAC in DPPH assays suggests that this compound is also a potent radical scavenger.
Table 2: Cellular Antioxidant Activity of this compound (NAL) and N-acetylcysteine (NAC)
| Assay | Cell Line | Compound | Concentration | Effect | Reference |
| Intracellular Glutathione (GSH) Enhancement | A549 (human alveolar epithelial cells) | NAL | 2 x 10⁻⁴ mol/L | Increased total intracellular GSH to 8.3 ± 1.6 x 10⁻⁶ mol per 10⁶ cells | [1] |
| A549 | NAC | 2 x 10⁻⁴ mol/L | Increased total intracellular GSH to 4.5 ± 1.1 x 10⁻⁶ mol per 10⁶ cells | [1] | |
| H₂O₂ Release Inhibition | Polymorphonuclear leukocytes (PMN) from smokers with COPD | NAL | 4 x 10⁻⁶ mol/L | ~45% reduction of H₂O₂ activity | [1] |
| PMN from smokers with COPD | NAC | 4 x 10⁻⁶ mol/L | ~45% reduction of H₂O₂ activity | [1] | |
| IL-8 Release Inhibition (H₂O₂-induced) | A549 | NAL | 5 mM | Abolished H₂O₂-induced IL-8 release |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 250, 500 µM).
-
Prepare a similar dilution series for the positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of this compound or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula:
-
Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, to its colorless neutral form. The change in absorbance is proportional to the antioxidant concentration.[3]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in PBS.
-
Create a series of dilutions from the stock solution.
-
Prepare a Trolox standard curve (e.g., 0-250 µM).
-
-
Assay:
-
In a 96-well plate, add 20 µL of each concentration of this compound, Trolox standard, or blank (PBS) to respective wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition of absorbance.
-
Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as a given concentration of this compound.
-
Cellular Antioxidant Assay: Intracellular Glutathione (GSH) Measurement
Principle: This assay measures the ability of this compound to increase the intracellular levels of GSH, a major cellular antioxidant. This can be quantified using a fluorescent probe like monochlorobimane (MCB), which becomes fluorescent upon conjugation with GSH.
Materials:
-
This compound
-
Cell line (e.g., A549 human alveolar epithelial cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Monochlorobimane (MCB)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare various concentrations of this compound in cell culture medium (e.g., 0, 50, 100, 200, 500 µM).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Assay:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of MCB solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
The fluorescence intensity is proportional to the intracellular GSH concentration.
-
Normalize the fluorescence values to the cell number or protein concentration to account for variations in cell density.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, as a precursor of N-acetylcysteine, is anticipated to modulate key signaling pathways involved in the cellular antioxidant response and inflammation.
Caption: this compound's modulation of NF-κB and Keap1-Nrf2 pathways.
Experimental Workflows
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the cellular glutathione (GSH) assay.
Conclusion
This compound demonstrates significant antioxidant potential, both through direct radical scavenging and by enhancing intracellular antioxidant defenses. The provided protocols offer a standardized approach to quantifying its antioxidant capacity. For in vitro radical scavenging assays, a concentration range of 10-500 µM is a reasonable starting point for determining IC₅₀ values. In cellular assays, effective concentrations for enhancing GSH levels and mitigating oxidative stress appear to be in the low micromolar to millimolar range, depending on the cell type and the specific endpoint being measured. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oxidative stress-related pathologies.
References
- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Increasing Intracellular Glutathione (GSH) Levels Using Nacystelyn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage, detoxifying harmful substances, and maintaining cellular redox homeostasis. Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, making the augmentation of GSH levels a key therapeutic strategy. Nacystelyn (NAL), a lysine salt of N-acetylcysteine (NAC), has emerged as a potent precursor for GSH synthesis. These application notes provide detailed protocols and data for utilizing this compound to effectively increase intracellular GSH levels in a research setting.
This compound, like its well-established counterpart N-acetylcysteine (NAC), functions by providing the rate-limiting amino acid, L-cysteine, for the de novo synthesis of glutathione.[1][2] Once inside the cell, NAL is deacetylated to yield cysteine, which is then incorporated into the GSH synthesis pathway.[2] A key advantage of this compound is its neutral pH in solution, in contrast to the acidic nature of NAC, which can be beneficial for cellular health in in vitro systems.[3] Furthermore, studies have shown that this compound can be more effective than NAC at increasing intracellular GSH levels.[3]
Data Presentation
The following table summarizes the comparative effects of this compound (NAL) and N-acetylcysteine (NAC) on total intracellular glutathione levels in A549 human lung adenocarcinoma cells.
| Compound | Concentration (mol/L) | Total Intracellular GSH (mol per 10^6 cells) | Reference |
| Control | 0 | Not specified | [3] |
| N-acetylcysteine (NAC) | 2 x 10⁻⁴ | 4.5 ± 1.1 x 10⁻⁶ | [3] |
| This compound (NAL) | 2 x 10⁻⁴ | 8.3 ± 1.6 x 10⁻⁶ | [3] |
Signaling Pathway
The diagram below illustrates the mechanism by which this compound increases intracellular GSH levels.
References
Application Notes and Protocols: Nacystelyn (N-acetylcysteine) in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn, also known as N-acetylcysteine (NAC), is a well-established mucolytic agent and an antidote for acetaminophen poisoning.[1][2] Its therapeutic potential, however, extends significantly to conditions characterized by oxidative stress and inflammation.[2][3] NAC functions as a potent antioxidant through multiple mechanisms. It serves as a precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant, and can also directly scavenge reactive oxygen species (ROS).[1][4] More recent research has unveiled its role in producing hydrogen sulfide (H₂S) and sulfane sulfur species, which also contribute to its antioxidant and cytoprotective effects.[1][4] These properties make this compound a valuable tool for investigating and potentially treating a wide range of pathologies driven by oxidative stress, including respiratory diseases, neurodegenerative disorders, and cardiovascular conditions.[2][3][5]
These application notes provide a comprehensive overview of this compound's use in oxidative stress models, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.
Mechanism of Action in Oxidative Stress
This compound's efficacy in combating oxidative stress stems from several key actions:
-
Glutathione Precursor: NAC is readily deacetylated intracellularly to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[6] GSH is a crucial antioxidant that detoxifies ROS and electrophilic compounds.
-
Direct ROS Scavenging: The sulfhydryl group in NAC can directly neutralize various reactive oxygen species, although its primary antioxidant role is often attributed to replenishing GSH levels.[1][4]
-
Modulation of Inflammatory Pathways: NAC has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory cytokines such as IL-6, IL-8, and TNF-α.[7][3][8]
-
MAPK Pathway Regulation: It can modulate the activity of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), which are involved in cellular stress responses, apoptosis, and survival.[3][9]
-
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production: Recent studies indicate that NAC can be metabolized to H₂S and sulfane sulfur species, which possess their own significant antioxidant and cytoprotective properties.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound in different oxidative stress models.
Table 1: Effects of this compound on Inflammatory Markers
| Model System | Inducer | This compound Concentration | Effect | Reference |
| LPS-treated macrophages | Lipopolysaccharide (LPS) | 300 μM - 10 mM | Reduction in IL-1β, IL-8, and TNF-α release | [7] |
| Sepsis model in rats | Sepsis | Not specified | Reduction in IL-6, TNF-α, and IL-10 | [7] |
| SARS-CoV-2 lung damage model (hamster) | SARS-CoV-2 | 500 mg/kg (intravenous) | Significant decrease in IL-1β, IL-6, IFN-γ, and TNF-α | [7] |
| A549 cells | Poly I:C | 16 μM, 35 μM | Suppression of IL-6 and IL-8 levels | [7] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Model System | Inducer | This compound Concentration | Effect | Reference |
| LPS-treated bronchi | Lipopolysaccharide (LPS) | 1–10 µM | Decrease in malondialdehyde, H₂O₂, peroxidase activity, and nitric oxide (NO) production | [7] |
| LPS-treated bronchi | Lipopolysaccharide (LPS) | 16–35 µM | Normalization of GSH levels and ~150% increase in superoxide dismutase (SOD) activity | [7] |
| Depressed rats (CUMS model) | Chronic Unpredictable Mild Stress (CUMS) | 300 mg/kg | Increased SOD and GSH-Px activity; decreased MDA and NO levels | [9] |
| Human leukemia HL-60 cells | - | Not specified | Induced extensive ROS production | [10] |
| Multiple Sclerosis Patients | - | Not specified | Significant decrease in serum MDA levels | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for its evaluation in an oxidative stress model.
Caption: this compound's multifaceted mechanism of action in oxidative stress.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂, LPS)
-
Fluorometer or fluorescence microscope
Protocol:
-
Seed cells in a suitable plate (e.g., 96-well plate for fluorometer, or chamber slides for microscopy) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induce oxidative stress by adding the chosen inducer (e.g., 100 µM H₂O₂ for 1 hour). Include appropriate controls (untreated, inducer only, this compound only).
-
Wash the cells twice with warm PBS.
-
Load the cells with DCFH-DA working solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (Excitation/Emission ~485/535 nm) or visualize under a fluorescence microscope.
Glutathione (GSH) Assay
Principle: The total glutathione (GSH + GSSG) can be measured using a recycling enzymatic assay. In the presence of GSH reductase and NADPH, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is reduced by GSH to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB production is proportional to the glutathione concentration.
Materials:
-
Cell or tissue lysate
-
GSH Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.5)
-
DTNB solution
-
GSH reductase solution
-
NADPH solution
-
GSH standard
-
Microplate reader
Protocol:
-
Prepare cell or tissue lysates according to standard procedures.
-
Prepare a GSH standard curve.
-
In a 96-well plate, add the sample or standard.
-
Add the reaction mixture containing GSH reductase, DTNB, and NADPH to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the GSH concentration in the samples based on the standard curve.
Western Blot for Signaling Proteins (e.g., p-p38, NF-κB)
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-NF-κB p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a versatile and valuable therapeutic agent for studying and mitigating oxidative stress. Its well-characterized mechanisms of action, including GSH replenishment and modulation of key signaling pathways, make it a powerful tool in a researcher's arsenal. The provided data and protocols offer a starting point for designing and conducting experiments to further elucidate the therapeutic potential of this compound in various disease models characterized by oxidative stress. As with any experimental work, appropriate controls and optimization of protocols for specific model systems are crucial for obtaining reliable and reproducible results.
References
- 1. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - Cardiologico Monzino [cardiologicomonzino.it]
- 3. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 10. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of N‐acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nacystelyn (N-acetylcysteine) in Respiratory Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn, chemically known as N-acetylcysteine (NAC), is a versatile molecule with a well-established role in respiratory medicine. Initially recognized for its mucolytic properties, extensive research has unveiled its potent antioxidant, anti-inflammatory, and anti-biofilm activities.[1][2] These multifaceted mechanisms of action make this compound a compound of significant interest in the research and development of therapeutics for a range of respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and asthma.[2][3]
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing this compound in respiratory research. The information is intended to guide researchers in designing and executing in vitro and in vivo studies to explore the therapeutic potential of this compound.
Mechanisms of Action
This compound exerts its effects through several key mechanisms:
-
Mucolytic Action: this compound's primary and most well-known function is its ability to break disulfide bonds in the mucin polymers of mucus, thereby reducing its viscosity and elasticity and facilitating its clearance from the airways.[4][5]
-
Antioxidant Effects: As a precursor to L-cysteine and subsequently glutathione (GSH), a major intracellular antioxidant, this compound plays a crucial role in replenishing GSH stores and directly scavenging reactive oxygen species (ROS).[6][7] This action helps to mitigate the oxidative stress implicated in the pathogenesis of many chronic respiratory diseases.
-
Anti-inflammatory Properties: this compound has been shown to modulate inflammatory pathways, most notably by inhibiting the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8][9][10] NF-κB is a key regulator of pro-inflammatory gene expression, including cytokines like IL-6 and IL-8, which are often elevated in respiratory inflammation.
-
Anti-biofilm Activity: this compound can inhibit the formation of bacterial biofilms, particularly those of Pseudomonas aeruginosa, a common pathogen in chronic respiratory infections like CF.[11][12] It can also disrupt established biofilms, potentially enhancing the efficacy of antibiotics.
Key Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with critical cellular signaling pathways. Understanding these pathways is essential for designing experiments to elucidate its mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Inducer | This compound Concentration | Cytokine | Percent Inhibition | Reference |
| Calu-3 | Cigarette Smoke Extract (100 µg/ml) | 5 mM | IL-6 | Significant Inhibition | [13] |
| Calu-3 | Cigarette Smoke Extract (100 µg/ml) | 5 mM | IL-8 | Significant Inhibition | [13] |
| A549 | Poly I:C | 5 mM | IL-6 | Significant Prevention | [14] |
| A549 | Poly I:C | 5 mM | IL-8 | Significant Prevention | [14] |
| BEAS-2B | RSV Infection | 1 mM | TNF-α, IL-6, IL-1β, IL-18 | Attenuated Release | [15][16] |
Table 2: In Vivo Effects of this compound in Animal Models of Respiratory Disease
| Animal Model | Disease | This compound Dose & Route | Key Findings | Reference |
| Mouse | COPD (Cigarette Smoke-induced) | 0.5 g/kg, oral | Decreased lung inflammation and increased GSH concentrations. | [3] |
| Hamster | SARS-CoV-2 Infection | High Dose | Significantly suppressed severe lung damage and pro-inflammatory gene expression (IL-6, IL-1β, TNF-α). | [17] |
| Mouse | Silicosis | 1.73, 3.46, 5.19 mg/20g, gavage | Alleviated inflammatory infiltration and repressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-4, IL-6) in BALF. | [18] |
Table 3: Clinical Trial Data for this compound in Respiratory Diseases
| Disease | This compound Dose | Duration | Key Outcome | Result | Reference |
| COPD | 1200 mg/day | 1 year | Reduction in acute exacerbations | Significant reduction | [7][14] |
| COPD | 600 mg/day | 12 months | Concentration of exhaled H₂O₂ | Reduced in the second 6 months | [6] |
| COPD | 1200 mg/day | 30 days | Concentration of exhaled H₂O₂ | Reduced within 30 days | [6] |
| Cystic Fibrosis | Not specified | 3 months or shorter | FEV1 | Small, not statistically significant beneficial tendency | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects in a laboratory setting.
In Vitro Experimental Workflow
Protocol 1: In Vitro Mucus Viscosity Assessment
This protocol is adapted from studies assessing the mucolytic effect of this compound on mucus.[4][20]
Objective: To determine the effect of this compound on the viscosity of mucus produced by airway epithelial cells.
Materials:
-
Calu-3 human airway epithelial cells
-
Air-liquid interface (ALI) culture system
-
This compound (N-acetylcysteine) solution
-
Phosphate-buffered saline (PBS)
-
Rheometer
Procedure:
-
Culture Calu-3 cells at an air-liquid interface for at least 21 days to allow for mucus production.
-
Gently collect the secreted mucus from the apical surface of the cells.
-
Treat the collected mucus with various concentrations of this compound (e.g., 0.1, 1, 10 mg/mL) or a vehicle control (PBS) for a specified time (e.g., 30 minutes) at 37°C.
-
Measure the viscosity and elasticity of the mucus samples using a rheometer.
-
Record the changes in rheological properties as a function of this compound concentration.
Protocol 2: Quantification of Inflammatory Cytokine Secretion
This protocol is based on methods used to evaluate the anti-inflammatory effects of this compound.[13][14]
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines from airway epithelial cells.
Materials:
-
BEAS-2B human bronchial epithelial cells
-
Cell culture medium (e.g., DMEM)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Cigarette Smoke Extract (CSE))
-
This compound solution
-
ELISA kits for target cytokines (e.g., IL-6, IL-8)
Procedure:
-
Seed BEAS-2B cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 mM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 100 µg/mL CSE) for 24 hours in the presence of this compound.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 and IL-8 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration of the cell lysates.
Protocol 3: Bacterial Biofilm Disruption Assay
This protocol is adapted from standard methods to assess the anti-biofilm properties of this compound against Pseudomonas aeruginosa.[11][12]
Objective: To evaluate the ability of this compound to disrupt pre-formed P. aeruginosa biofilms.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
This compound solution
-
Crystal Violet solution (0.1%)
-
Acetic acid (30%)
-
Microplate reader
Procedure:
-
Grow a culture of P. aeruginosa in LB broth overnight.
-
Dilute the overnight culture 1:100 in fresh LB broth and add 100 µL to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently remove the planktonic bacteria by washing the wells with PBS.
-
Add 100 µL of various concentrations of this compound (e.g., 1, 5, 10, 20 mg/mL) or a vehicle control to the wells containing the biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Wash the wells again with PBS to remove dislodged biofilm and planktonic cells.
-
Stain the remaining adherent biofilm with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the stained biofilm with 200 µL of 30% acetic acid.
-
Measure the absorbance at 550 nm using a microplate reader to quantify the biofilm biomass.
In Vivo Experimental Workflow
Protocol 4: Murine Model of COPD and this compound Treatment
This protocol is based on established methods for inducing COPD in mice and assessing the therapeutic effects of this compound.[3]
Objective: To evaluate the efficacy of this compound in a cigarette smoke (CS)-induced mouse model of COPD.
Materials:
-
C57BL/6 mice
-
Whole-body smoke exposure system
-
Standard research cigarettes
-
This compound solution for oral gavage
-
Materials for bronchoalveolar lavage (BAL) and lung tissue collection
Procedure:
-
Expose mice to cigarette smoke (e.g., 4 cigarettes/day, 5 days/week) for a period of 4-6 months to induce a COPD-like phenotype. A control group should be exposed to room air.
-
During the smoke exposure period, administer this compound (e.g., 500 mg/kg) or a vehicle control to subgroups of mice via oral gavage daily.
-
At the end of the treatment period, perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells and fluid.
-
Analyze BAL fluid for total and differential cell counts and for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.
-
Harvest lung tissue for histopathological analysis (e.g., H&E staining for inflammation and emphysema) and for molecular analysis (e.g., RT-qPCR for antioxidant gene expression, Western blot for NF-κB activation).
-
Compare the outcomes between the different treatment groups to assess the protective effects of this compound.
Conclusion
This compound (N-acetylcysteine) is a promising agent for respiratory research due to its multiple beneficial activities. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate its therapeutic potential further. By utilizing these methodologies, the scientific community can continue to unravel the complex mechanisms of this compound and pave the way for its optimized use in the treatment of respiratory diseases.
References
- 1. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]
- 2. Role of N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine Protects Murine Alveolar Type II Cells from Cigarette Smoke Injury in a Nuclear Erythroid 2–Related Factor–2–Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The role for N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine in COPD: why, how, and when? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Activation of nuclear factor-kappa b transcriptional activity in airway epithelial cells by thioredoxin but not by N-acetyl-cysteine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combating biofilm formation and bacterial killing: N-acetylcysteine's efficacy against Pseudomonas aeruginosa in urinary catheters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-acetyl cysteine reverts the proinflammatory state induced by cigarette smoke extract in lung Calu-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acetyl-L-Cysteine Protects Airway Epithelial Cells during Respiratory Syncytial Virus Infection against Mucin Synthesis, Oxidative Stress, and Inflammatory Response and Inhibits HSPA6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetyl-L-Cysteine Protects Airway Epithelial Cells during Respiratory Syncytial Virus Infection against Mucin Synthesis, Oxidative Stress, and Inflammatory Response and Inhibits HSPA6 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic role of N-acetyl cysteine (NAC) for the treatment and/or management of SARS-CoV-2-induced lung damage in hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Systematic review of N-acetylcysteine in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-acetylcysteine inhalation improved sputum rheology in chronic productive cough: Clinical application in two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Effects of Nacystelyn on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn (N-acetylcysteine, NAC) is a well-established antioxidant and mucolytic agent with a growing body of evidence supporting its role in modulating gene expression. As a precursor to the potent intracellular antioxidant glutathione (GSH), NAC plays a crucial role in maintaining cellular redox balance.[1][2] Its influence extends beyond direct antioxidant effects, impacting key signaling pathways involved in inflammation, cell survival, and differentiation.[1][3] Understanding the effects of this compound on gene expression is paramount for elucidating its therapeutic mechanisms and identifying novel applications in drug development.
These application notes provide a comprehensive overview of the molecular mechanisms underlying this compound's effects on gene expression and detailed protocols for measuring these changes.
Molecular Mechanisms of this compound Action on Gene Expression
This compound influences gene expression through several interconnected mechanisms:
-
Replenishment of Glutathione (GSH): By providing the cysteine precursor for GSH synthesis, this compound enhances the cell's primary defense against reactive oxygen species (ROS).[2][4] This reduction in oxidative stress can prevent the activation of redox-sensitive transcription factors that drive the expression of pro-inflammatory and pro-apoptotic genes.
-
Modulation of NF-κB Signaling: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous genes involved in inflammation and immunity.[1][5] By preventing the degradation of the inhibitory IκB proteins, this compound sequesters NF-κB in the cytoplasm, thereby downregulating the expression of its target genes, such as those encoding for inflammatory cytokines.[6][7]
-
Activation of the Nrf2-ARE Pathway: this compound can upregulate the expression and activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][8] Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes encoding for antioxidant and detoxifying enzymes.[8]
Data Presentation: Quantitative Effects of this compound on Gene Expression
The following tables summarize the quantitative changes in gene expression observed in various experimental models following treatment with this compound.
Table 1: Differentially Expressed Genes in Human Keratinocytes (NHEK) and Colon Carcinoma Cells (Caco-2) after this compound Treatment (10 mM)
| Gene | Cell Line | Time Point | Fold Change | p-value |
| ID-1 | NHEK | 1 hr | -1.6 | < 0.1 |
| ID-1 | Caco-2 | 1 hr | -1.7 | < 0.1 |
| SPRR1A | NHEK | 12 hr | 2.5 | < 0.1 |
| KRT6A | NHEK | 24 hr | 3.0 | < 0.1 |
| ALDH1A1 | Caco-2 | 12 hr | 2.1 | < 0.1 |
| TGM1 | Caco-2 | 24 hr | 4.5 | < 0.1 |
Data extracted from a microarray analysis. Fold change is relative to untreated controls.[1]
Table 2: Effect of this compound on NRF2 Gene Expression in Sperm Cells of Asthenoteratozoospermic Men
| Gene | Treatment | Relative Expression (Mean ± SD) | p-value |
| NRF2 | Before NAC | 1.00 ± 0.14 | 0.01 |
| NRF2 | After NAC (600 mg/day for 3 months) | 1.79 ± 0.18 |
Data from a clinical trial using RT-PCR.[9][10][11]
Table 3: Differentially Expressed Genes in Goat Ovarian Granulosa Cells after this compound Treatment (200 µM for 48h)
| Regulation | Number of Genes | Example Genes |
| Upregulated | 51 | IGFBP4, HTRA4, WISP1, DAAM2, RSPO2 |
| Downregulated | 71 | SST, SSTR1 |
Data from RNA-sequencing analysis.[2]
Table 4: Differentially Expressed Genes in Goat Uterus during Early Gestation after this compound Supplementation (0.07% in diet)
| Regulation | Number of Genes |
| Upregulated | 787 |
| Downregulated | 531 |
Data from RNA-sequencing analysis.[3]
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol outlines the general procedure for treating adherent cell lines with this compound to assess its impact on gene expression.
Materials:
-
Adherent cells of interest (e.g., A549, Caco-2, primary cells)
-
Complete cell culture medium
-
This compound (N-acetylcysteine) solution (sterile, stock solution of 1 M in water or PBS is recommended)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM). Prepare a vehicle control using the same volume of sterile water or PBS in the medium.
-
Cell Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound-containing medium or the vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours). The optimal incubation time should be determined empirically for the specific cell type and genes of interest.
-
Cell Harvesting for RNA Extraction:
-
Aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction (e.g., TRIzol, RLT buffer from Qiagen).
-
Proceed immediately to RNA extraction or store the cell lysates at -80°C.
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes the measurement of the expression of specific target genes using qPCR.
Materials:
-
Extracted total RNA from this compound-treated and control cells
-
DNase I, RNase-free
-
Reverse transcriptase and associated buffers/reagents for cDNA synthesis
-
qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a probe-based detection system)
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
DNase Treatment (Optional but Recommended): Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to each well of a qPCR plate.
-
Add the reaction mix to the wells.
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions for your primers and master mix.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls.[12]
-
Protocol 3: Global Gene Expression Analysis by RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for analyzing the global transcriptomic effects of this compound.
Materials:
-
High-quality total RNA from this compound-treated and control cells (RNA Integrity Number (RIN) > 8 is recommended)
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software and pipelines for data analysis
Procedure:
-
RNA Quality Control: Rigorously assess the quality and integrity of the RNA samples as described in the qPCR protocol.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the mRNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound-treated and control groups.[2] Set appropriate thresholds for fold change and p-adjusted values.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for measuring this compound's effects on gene expression.
References
- 1. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N-Acetylcysteine on the Proliferation, Hormone Secretion Level, and Gene Expression Profiles of Goat Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N Acetylcysteine on the Expression of Genes Associated with Reproductive Performance in the Goat Uterus during Early Gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single cell RNA-sequencing analysis reveals that N-acetylcysteine partially reverses hepatic immune dysfunction in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits oxidant-mediated interleukin-8 expression and NF-kappaB nuclear binding in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Analysis of NAC Genes Reveals Differential Expression Patterns in Response to Pst DC3000 and Their Overlapping Expression Pattern during PTI and ETI in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vitro Mucolytic Activity of Nacystelyn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn (NAL), the lysine salt of N-acetylcysteine (NAC), is a promising mucolytic agent with potential applications in respiratory diseases characterized by mucus hypersecretion.[1][2] Like its parent compound, NAC, this compound is believed to exert its mucolytic effects through the cleavage of disulfide bonds within the mucin polymer network, leading to a reduction in mucus viscosity and elasticity.[1][3] Furthermore, this compound exhibits potent antioxidant properties, which may contribute to its therapeutic efficacy by mitigating oxidative stress-induced mucin production.[4]
These application notes provide detailed protocols for the in vitro evaluation of this compound's mucolytic and mucoregulatory activities. The described methods will enable researchers to assess its direct effect on mucus viscosity, its ability to inhibit mucin production in airway epithelial cells, and its antioxidant potential.
Principles of In Vitro Mucolytic Activity Assessment
The in vitro assessment of a compound's mucolytic potential typically involves two primary approaches:
-
Direct Mucolytic Activity: This is evaluated by measuring the reduction in the viscosity and/or elasticity of a mucus or mucin solution upon treatment with the compound. Common models include native human sputum, or more standardized preparations like porcine gastric mucin (PGM) or bovine submaxillary mucin (BSM).[3][5]
-
Mucoregulatory Activity: This involves assessing the compound's ability to modulate mucin gene expression and protein production in relevant airway epithelial cell lines, such as A549 (alveolar) or Calu-3 (bronchial).[4][6][7] The primary airway mucin, MUC5AC, is a key target for these studies.[6][8][9]
Experimental Protocols
Protocol 1: In Vitro Viscosity Reduction of Porcine Gastric Mucin (PGM)
This protocol details the use of a rotational viscometer to measure the direct mucolytic effect of this compound on a standardized mucin solution.
Materials:
-
This compound (NAL)
-
N-acetylcysteine (NAC) as a positive control
-
Porcine Gastric Mucin (PGM), Type II or III
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotational viscometer
-
Incubator at 37°C
-
Sterile conical tubes and pipettes
Methodology:
-
Preparation of PGM Solution:
-
Prepare a 2% (w/v) PGM solution by dissolving 2 g of PGM in 100 mL of PBS.
-
Stir the solution gently at 4°C overnight to ensure complete dissolution.
-
Centrifuge the solution at 5,000 x g for 10 minutes to remove any insoluble material.
-
Allow the supernatant to equilibrate to room temperature before use.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound and NAC in PBS.
-
Create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 mM) by diluting the stock solutions in PBS. A PBS-only control should also be prepared.
-
-
Treatment and Incubation:
-
In conical tubes, mix the PGM solution with the test solutions in a 9:1 ratio (e.g., 900 µL of PGM solution and 100 µL of test solution).
-
Gently vortex the mixtures and incubate at 37°C for 30 minutes.
-
-
Viscosity Measurement:
-
Equilibrate the viscometer to 37°C.
-
Load the treated PGM samples into the viscometer.
-
Measure the viscosity at a defined shear rate (e.g., 1 s⁻¹).
-
Record the viscosity values (in mPa·s or cP).
-
-
Data Analysis:
-
Calculate the percentage reduction in viscosity for each treatment group compared to the PBS control.
-
Plot the dose-response curves for this compound and NAC.
-
Protocol 2: Inhibition of MUC5AC Production in A549 Cells
This protocol describes a cellular assay to evaluate the effect of this compound on MUC5AC mucin production in the A549 human alveolar epithelial cell line.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) to induce MUC5AC expression
-
This compound (NAL)
-
N-acetylcysteine (NAC) as a positive control
-
Human MUC5AC ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
Cell Culture and Seeding:
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and antibiotics in a CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh, serum-free medium containing various concentrations of this compound or NAC (e.g., 0.1, 1, 10 mM).
-
Pre-incubate the cells with the test compounds for 1 hour.
-
-
Stimulation of MUC5AC Production:
-
Add a stimulating agent such as PMA (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and MUC5AC Quantification:
-
Collect the cell culture supernatants for MUC5AC analysis.
-
Quantify the amount of secreted MUC5AC in the supernatants using a human MUC5AC ELISA kit according to the manufacturer's instructions.
-
-
Total Protein Quantification:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the MUC5AC data.
-
-
Data Analysis:
-
Normalize the MUC5AC concentrations to the total protein content for each well.
-
Calculate the percentage inhibition of MUC5AC production for each treatment group compared to the stimulated control.
-
Protocol 3: Assessment of Intracellular Glutathione (GSH) Levels
This protocol outlines a method to determine the antioxidant effect of this compound by measuring its impact on intracellular glutathione levels in A549 cells.
Materials:
-
A549 cells
-
Cell culture medium
-
This compound (NAL)
-
N-acetylcysteine (NAC)
-
GSH/GSSG-Glo™ Assay kit or similar
-
Luminometer
-
96-well white-walled, clear-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
Cell Culture and Seeding:
-
Culture and seed A549 cells in 96-well white-walled, clear-bottom plates as described in Protocol 2.
-
-
Treatment:
-
Replace the medium with fresh medium containing increasing concentrations of this compound or NAC (e.g., 0-2 x 10⁻⁴ mol/L).[4]
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Measurement of Intracellular GSH:
-
Measure the total intracellular GSH levels using a commercial assay kit (e.g., GSH/GSSG-Glo™ Assay) following the manufacturer's protocol. This typically involves cell lysis and a luminescent or fluorescent reaction.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
Generate a standard curve to determine the concentration of GSH in the samples.
-
Normalize the GSH levels to the number of cells or total protein content.
-
Compare the GSH levels in this compound-treated cells to untreated and NAC-treated cells.
-
Data Presentation
Table 1: Comparative Mucolytic Efficacy of this compound (NAL) and N-acetylcysteine (NAC) in vivo (Dog Model)
| Parameter | Placebo | NAL | NAC |
| Viscoelasticity (log G*) | - | Decreased (Significantly greater than NAC) | Decreased |
| Tracheal Mucus Velocity (TMV) | - | Increased (Significantly greater than NAC) | Increased |
| Transepithelial Potential Difference (PD) | - | Increased negative PD | No significant change |
| Chloride (Cl⁻) Content of Secretions | - | Increased | No significant change |
| Data synthesized from a study in a dog model, indicating a more pronounced effect of NAL on mucus rheology and clearance compared to NAC.[1][3] |
Table 2: In Vitro Antioxidant Effect of this compound (NAL) and N-acetylcysteine (NAC) on A549 Cells
| Treatment (2 x 10⁻⁴ mol/L) | Total Intracellular GSH (mol per 10⁶ cells) |
| Control | Baseline |
| NAC | 4.5 ± 1.1 x 10⁻⁶ |
| NAL | 8.3 ± 1.6 x 10⁻⁶ |
| NAL demonstrated a significantly greater increase in intracellular glutathione levels compared to NAC, highlighting its potent antioxidant precursor activity.[4] |
Table 3: Reference Effective Concentrations of N-acetylcysteine (NAC) for In Vitro Mucoregulatory Studies
| Cell Line | Stimulant | NAC Concentration | Effect |
| A549 | Acrolein | 10 nM | Significant reduction in MUC5AC gene and protein expression.[6] |
| BEAS-2B | RSV | 1 mM | Significant reduction in MUC5AC gene and protein expression.[6] |
| NHBECs | RSV | 0.1, 1, 10 mM | Significant reduction in MUC5AC gene expression.[6] |
| Calu-3 | LPS | 0.3, 3.0, 30 mM | Significant decrease in MUC5AC gene and mucin protein expression.[6] |
| 16HBE | - | 3 mmol/kg | Significant reduction in MUC5AC protein levels.[6] |
| This table provides a reference for designing dose-response studies with this compound, based on the known effective concentrations of NAC. |
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathway for this compound's mucoregulatory action.
References
- 1. A comparison of a new mucolytic N-acetylcysteine L-lysinate with N-acetylcysteine: airway epithelial function and mucus changes in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of a new mucolytic N-acetylcysteine L-lysinate with N-acetylcysteine: airway epithelial function and mucus changes in dog. | Semantic Scholar [semanticscholar.org]
- 4. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of mucus modulation by N-acetylcysteine on nanoparticle toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cells Treated with Nacystelyn: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacystelyn, also known as N-acetylcysteine (NAC), is a thiol-containing compound with a well-documented role as a precursor to the intracellular antioxidant glutathione (GSH).[[“]][[“]][3] Its ability to modulate intracellular redox status makes it a valuable tool in cellular research and a potential therapeutic agent. Flow cytometry is an indispensable technique for dissecting the cellular responses to this compound treatment, enabling high-throughput, quantitative analysis of apoptosis, cell cycle progression, and reactive oxygen species (ROS) production. These application notes provide detailed protocols for key flow cytometry-based assays to characterize the effects of this compound on cultured cells.
Mechanism of Action
This compound's primary mechanism of action is its role as a cysteine donor for the synthesis of glutathione, a major cellular antioxidant.[[“]][[“]][3] By replenishing intracellular GSH stores, this compound helps to protect cells from oxidative damage. Additionally, this compound can directly scavenge reactive oxygen species and reduce disulfide bonds in proteins.[[“]][[“]] Recent studies also highlight the role of its metabolites, such as hydrogen sulfide (H₂S) and sulfane sulfur species, in its antioxidant and cytoprotective effects.[[“]][4] this compound has also been shown to inhibit the activation of pro-inflammatory pathways, such as NF-κB.[[“]][5]
Key Applications for Flow Cytometry
Flow cytometry offers a powerful platform to investigate the multifaceted effects of this compound on cellular physiology. Key applications include:
-
Apoptosis Analysis: Quantifying the induction or inhibition of programmed cell death.
-
Cell Cycle Analysis: Determining the impact of this compound on cell cycle progression.
-
Reactive Oxygen Species (ROS) Measurement: Assessing the antioxidant or pro-oxidant effects of this compound under different cellular conditions.
Data Presentation
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Concentration | Treatment Duration | Assay | Key Findings | Reference |
| H9c2 | 1, 2, 4 µM | 24 h | AlamarBlue® Assay | Dose-dependent decrease in cell viability. | [6] |
| H9c2 | 4 µM | Not specified | Caspase Activity Assay | Activation of caspase-9 and -3. | [6] |
| NIH3T3 | ≤ 20 mM | Not specified | Not specified | Inhibition of proliferation was not due to cell death. | [7] |
| Mouse Cortical Neurons | 0.1-10 mM | 24-48 h | LDH Assay | Concentration- and time-dependent increase in neuronal death. | [8][9] |
| Human Leukemia (HL-60, U937) | Not specified | Not specified | Not specified | Induction of cell death with apoptotic features. | [10] |
| HEK293 | 4 mM (with 7.5 µM PAT) | Not specified | Annexin V-FITC/PI | Decreased the percentage of apoptotic cells induced by Patulin. | [11] |
Table 2: Effects of this compound on Cell Cycle
| Cell Line | This compound Concentration | Treatment Duration | Key Findings | Reference |
| NIH3T3 | 20 mM | Not specified | Blocked the cell cycle in the G1 phase. | [7] |
| Pancreatic Carcinoma (SW1990, JHP1) | Not specified | Not specified | Increased percentage of cells in the G1 phase. | [12] |
Table 3: Effects of this compound on Reactive Oxygen Species (ROS)
| Cell Line | this compound Concentration | Treatment Condition | Assay | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Mouse Cortical Neurons | 1 or 10 mM | Not specified | DCFH-DA | Induced the generation of intracellular ROS. |[8][9] | | Murine Oligodendrocytes (158N) | 50-500 µM | With 500 µM H₂O₂ | CM-H₂DCFDA | Attenuated H₂O₂-induced ROS increase. |[13][14] | | Murine Oligodendrocytes (158JP) | 25, 100 µM | Not specified | CM-H₂DCFDA | Decreased endogenous ROS levels. |[13][14] | | HK-2 | 1 mM | With 400 µM or 600 µM TGHQ | DCFH-DA | Abolished TGHQ-dependent ROS accumulation. |[15] | | Human Bronchial Epithelial (16HBE) | 10 mM | With Silver Acetate | Cellular ROS/Superoxide Detection Kit | Suppressed silver acetate-induced ROS and superoxide levels. |[16] | | H9c2 Cardiomyocytes | 1 mmol/L | With 250 µmol/L H₂O₂ | Not specified | Reversed the increase in ROS content induced by H₂O₂. |[17] |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use FITC (for Annexin V) and PI signal detectors.
-
Collect data for at least 10,000 events per sample.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the PI signal to resolve the DNA content peaks.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Staining:
-
After this compound treatment, remove the medium and wash the cells once with PBS.
-
Add fresh, serum-free medium containing 5-10 µM DCFH-DA to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Wash the cells twice with PBS to remove excess dye.
-
Harvest the cells using a suitable method.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cells immediately using a flow cytometer with excitation at 488 nm and emission detection in the green channel (typically 525-530 nm).[15]
-
Collect data for at least 10,000 events per sample.
-
The mean fluorescence intensity of the cell population is proportional to the amount of intracellular ROS.
-
Visualizations
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 4. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of fibroblast cell cycle progression in G1 phase by N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway [mdpi.com]
- 12. N-acetyl cysteine inhibits cell cycle progression in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetyl Cysteine Abrogates Silver-Induced Reactive Oxygen Species in Human Cells Without Altering Silver-based Antimicrobial Activity | bioRxiv [biorxiv.org]
- 17. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nacystelyn and its Metabolites by HPLC
These application notes provide detailed methodologies for the quantification of Nacystelyn (N-acetylcysteine amide, NACA) and its primary metabolite, N-acetylcysteine (NAC), in biological samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound (NACA) is a thiol-containing antioxidant and a derivative of N-acetylcysteine (NAC). Due to its increased lipophilicity, NACA is believed to have better cell permeability than NAC. In vivo, this compound is rapidly metabolized to N-acetylcysteine, which then contributes to the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. Accurate quantification of both this compound and NAC is essential for pharmacokinetic, metabolic, and pharmacodynamic studies. This document outlines two validated HPLC-based methods for the simultaneous determination of this compound and N-acetylcysteine.
Metabolic Pathway of this compound
This compound undergoes deamidation to form its primary active metabolite, N-acetylcysteine. NAC is then deacetylated to cysteine, which is a rate-limiting precursor for the synthesis of glutathione.
Caption: Metabolic conversion of this compound to Glutathione.
Method 1: HPLC with Fluorescence Detection
This method involves pre-column derivatization of this compound and N-acetylcysteine with N-(1-pyrenyl)maleimide (NPM), followed by separation and quantification using reverse-phase HPLC with fluorescence detection.
Quantitative Data Summary
| Analyte | Linearity Range (nM) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) | Reference |
| This compound (NACA) | 25 - 5000 | 5 | Not Reported | [1] |
| N-acetylcysteine (NAC) | 25 - 5000 | 5 | 32 | [1][2] |
Experimental Protocol
1. Materials and Reagents
-
This compound (NACA) and N-acetylcysteine (NAC) standards
-
N-(1-pyrenyl)maleimide (NPM)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Potassium hydroxide (KOH)
-
HEPES buffer
-
Ultrapure water
2. Sample Preparation and Derivatization Workflow
Caption: Workflow for sample preparation and derivatization.
3. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (50:50, v/v) with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 100% Mobile Phase B
-
15-20 min: 100% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 330 nm, Emission at 376 nm.[1]
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound and N-acetylcysteine in a blank matrix (e.g., plasma from an untreated subject).
-
Process the calibration standards and samples as described in the sample preparation protocol.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound and N-acetylcysteine in the unknown samples by interpolating their peak areas from the calibration curve.
Method 2: LC-MS/MS for Total this compound and N-acetylcysteine
This method is highly sensitive and specific for the quantification of total (free and bound) this compound and N-acetylcysteine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| This compound (NACA) | 50 - 50,000 | 50 | [3] |
| N-acetylcysteine (NAC) | 50 - 50,000 | 50 | [3] |
| N-acetylcysteine (NAC) | 10 - 5000 | 10 | [4] |
Experimental Protocol
1. Materials and Reagents
-
This compound (NACA) and N-acetylcysteine (NAC) standards
-
Isotopically labeled internal standards (e.g., d3-N-acetylcysteine)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds
-
2-chloro-1-methylpyridinium iodide (CMPI) for derivatization/stabilization
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation Workflow
Caption: LC-MS/MS sample preparation for total analyte measurement.
3. LC-MS/MS Conditions
-
LC System: A standard UHPLC or HPLC system.
-
Column: HILIC column (e.g., for separation of the polar analytes).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound and N-acetylcysteine.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Calibration and Quantification
-
Prepare calibration standards and quality control samples in a blank biological matrix.
-
Spike all samples, standards, and QCs with the internal standard solution.
-
Process all samples as per the sample preparation protocol.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify this compound and N-acetylcysteine in the unknown samples using the calibration curve.
Concluding Remarks
The choice of method depends on the required sensitivity, specificity, and available instrumentation. The HPLC method with fluorescence detection is a robust and sensitive method suitable for many research applications. The LC-MS/MS method offers higher specificity and sensitivity, making it the preferred choice for clinical and pharmacokinetic studies where low concentrations of the analytes are expected. Both methods require careful validation to ensure accurate and reliable results.
References
- 1. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nacystelyn Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Nacystelyn (N-acetylcysteine lysine salt) in aqueous solutions.
Introduction to this compound Solubility
This compound (NAL) is the lysine salt of N-acetylcysteine (NAC). In aqueous solutions, NAL dissociates into N-acetylcysteine and lysine. Therefore, the solubility characteristics of NAC are highly relevant to understanding and optimizing NAL solutions. A key advantage of NAL is that the presence of the basic amino acid lysine results in a near-neutral pH solution, whereas NAC solutions are acidic.[1] This can be a significant benefit in many experimental and formulation contexts.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving or dissolving slowly in water or aqueous buffers.
Possible Causes & Solutions:
-
Low Temperature: Solubility can be temperature-dependent.
-
Solution: Gently warm the solution in a water bath (e.g., to 37°C) to aid dissolution.[2]
-
-
Insufficient Agitation: Inadequate mixing can lead to slow dissolution.
-
Solution: Use sonication for 5-10 minutes or continuous stirring/vortexing.[2]
-
-
High Concentration: The desired concentration may exceed the solubility limit.
-
Incorrect pH: While this compound itself creates a near-neutral pH, the buffer system being used might influence the overall pH and solubility.
-
Solution: Ensure the pH of the final solution is within a favorable range (typically around neutral for many applications). For NAC, the parent compound, pH adjustment to 7.4 with NaOH is a common practice in cell culture applications.[4]
-
Issue 2: The prepared this compound solution appears cloudy or forms a precipitate over time.
Possible Causes & Solutions:
-
Concentration Above Solubility Limit: The solution may be supersaturated, leading to precipitation.
-
Solution: Prepare a less concentrated solution or store the solution at the temperature it was prepared at.
-
-
Degradation: NAC, and by extension this compound, can degrade in aqueous solutions, especially at extreme pHs or in the presence of oxygen and metal ions.[5] Degradation products may be less soluble.
-
Interaction with Container Material: Solutions of NAC can react with certain metals like iron and copper.[5]
-
Solution: Use glass, plastic, or stainless steel containers for preparation and storage.[5]
-
Issue 3: The this compound solution has a slight odor.
Possible Cause & Solution:
-
Inherent Property and Potential Degradation: N-acetylcysteine has a slight acetic odor.[5] Degradation can sometimes lead to the generation of hydrogen sulfide, which has a characteristic smell.
-
Solution: A very slight odor can be normal. However, a strong or unpleasant odor may indicate significant degradation. It is recommended to use freshly prepared solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
While specific quantitative data for this compound is not as widely published as for NAC, the solubility of its active component, N-acetylcysteine, provides a strong guideline. The lysine salt of this compound is designed to be highly water-soluble.[7]
Q2: How does pH affect the solubility and stability of this compound solutions?
This compound dissolves to form a near-neutral pH solution, which is an advantage over the acidic nature of NAC.[1] For the active component, NAC, extreme pHs (both highly acidic and basic) can promote hydrolysis of the amide bond, leading to degradation.[5] The mucolytic action of NAC is most significant at pH 7 to 9.[8]
Q3: What is the recommended procedure for preparing a stock solution of this compound?
For a high-concentration stock, you can dissolve this compound in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous experimental medium.[2][3] For direct preparation in aqueous buffers, add the powder to the buffer and facilitate dissolution using warming, sonication, or stirring.[2] For cell culture, it's common to dissolve in water or DPBS, adjust the pH to ~7.4, and sterile filter.[4]
Q4: How should I store aqueous solutions of this compound?
It is highly recommended to prepare aqueous solutions fresh for daily use.[3] If storage is necessary, aqueous stock solutions can be aliquoted and stored frozen at -20°C for up to one month.[4][6]
Q5: My application is sensitive to organic solvents. How can I prepare a concentrated aqueous solution of this compound?
You can prepare an organic solvent-free aqueous solution by directly dissolving this compound in your desired buffer.[3] Techniques like gentle heating (to 37°C) and sonication can help achieve higher concentrations, potentially up to 100 mg/mL in water.[2]
Q6: Are there any excipients that can improve the stability of this compound in solution?
Yes, for N-acetylcysteine, chelating agents like EDTA can be used to improve stability by chelating metal ions that can catalyze oxidation.[5] Formulations have been developed that include chelating agents to provide storage-stable solutions.[5]
Quantitative Data Summary
The following tables summarize the solubility and stability of N-acetylcysteine (NAC), the active component of this compound.
Table 1: Solubility of N-Acetylcysteine (NAC) in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | 1 g in 5 mL (200 mg/mL) | [5][8] |
| Ethanol, DMSO, Dimethylformamide | ~50 mg/mL | [3] |
| PBS (pH 7.2) | ~30 mg/mL | [3] |
| Water (with heating/sonication) | Up to 100 mg/mL | [2] |
Table 2: Stability of N-Acetylcysteine (NAC) in Aqueous Solutions
| Storage Condition | Stability | Reference |
| Aqueous solution at room temp. | Not recommended for > 1 day | [3] |
| Aqueous stock at -20°C | Up to 1 month | [4][6] |
| 60 mg/mL in 0.9% NaCl, 0.45% NaCl, or 5% Dextrose in PVC bags at 25°C | Stable for at least 72 hours | [9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed for your desired volume and a final concentration of 100 mM. (Molecular Weight of this compound = Molecular Weight of NAC (163.2 g/mol ) + Molecular Weight of Lysine (146.19 g/mol ) = 309.39 g/mol ).
-
Dissolution: Weigh the calculated amount of this compound and add it to a sterile container. Add the desired volume of cell culture grade water or DPBS.
-
Aid Dissolution: Gently warm the solution to 37°C in a water bath and/or sonicate for 5-10 minutes until the powder is completely dissolved.
-
pH Adjustment (if necessary): Check the pH of the solution. Due to the lysine salt, it should be near neutral. If adjustment is needed for a specific application, use sterile 1N NaOH or 1N HCl.
-
Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Use the solution immediately or create aliquots in sterile tubes and store at -20°C for up to one month.
Visualizations
Caption: Dissociation of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified antioxidant pathway of this compound.
References
- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20210251889A1 - N-Acetylcysteine Compositions and Methods - Google Patents [patents.google.com]
- 6. N-Acetyl-L-cysteine [sigmaaldrich.com]
- 7. EP0092287A2 - Acetylcysteine salts, their preparation and use - Google Patents [patents.google.com]
- 8. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Nacystelyn (N-acetylcysteine)
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Nacystelyn (NAL), also known as N-acetylcysteine (NAC), during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental solutions?
A1: The primary degradation pathway for this compound is oxidation.[1][2] The thiol group (-SH) in the NAL molecule is susceptible to oxidation, leading to the formation of a disulfide dimer, N,N'-diacetyl-L-cystine (Di-NAC).[1][3] This dimerization is a key factor limiting the stability of NAL solutions.[1]
Q2: My this compound solution has turned a pink/red color. What does this indicate?
A2: The development of a pink or red color in a this compound solution is a visual indicator of degradation, likely due to oxidation. If your solution becomes discolored, it is recommended to discard it and prepare a fresh solution to ensure the integrity of your experiment.
Q3: How should I store my this compound stock solutions to minimize degradation?
A3: For optimal stability, this compound solid should be stored in a tightly sealed container at -20°C or lower, protected from light.[4] When preparing solutions, they should ideally be used immediately. For short-term storage, solutions can be kept at -20°C. For longer-term storage, it is recommended to flash-freeze the solution in liquid nitrogen and then store it at -80°C.[4] Always use amber-colored vials or wrap containers in aluminum foil to protect them from light.[4]
Q4: What is the impact of pH on this compound stability?
A4: this compound is susceptible to degradation in both acidic and basic conditions.[1][2] Forced degradation studies have shown significant degradation under both acidic (HCl) and basic (NaOH) conditions.[1][2] For optimal stability, it is advisable to maintain the pH of aqueous solutions in the slightly acidic to neutral range (around pH 6-7).[4]
Q5: Can I use additives to stabilize my this compound solutions?
A5: Yes, certain additives can help prevent the degradation of this compound. The use of antioxidants and chelating agents is a common strategy.[1]
-
Antioxidants: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) can be added to stock solutions at low concentrations (e.g., 0.01-0.1%) to prevent oxidative degradation.[4]
-
Chelating Agents: Disodium edetate (EDTA) can be used to chelate metal ions that can catalyze oxidation reactions.[1]
-
Metal Ions: Interestingly, low concentrations of zinc gluconate (62.5 µg/mL) have been shown to stabilize NAL solutions for at least 8 days when stored at 5 ± 3 °C.[1][5]
Troubleshooting Guide
Issue: Loss of this compound activity or inconsistent experimental results.
This is often due to the degradation of the this compound compound. Follow the steps below to troubleshoot and prevent this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound degradation.
Data on this compound Stability
The following table summarizes the stability of this compound under various stress conditions based on forced degradation studies.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Reference |
| Heat | 3 hours | 80°C | 24% | [1][2] |
| Oxidation (0.3% H₂O₂) | 3 hours | Ambient | 6% | [1][2] |
| Light (Sunlamp) | 4 weeks | Ambient | 3% | [1][2] |
| Acidic (0.5 M HCl) | 1 min | Ambient | 15% | [1] |
| Basic (0.1 M NaOH) | 10 min | Ambient | 23% | [1][2] |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC-UV
This protocol outlines a method for quantifying this compound and its primary degradation product, Di-NAC, to assess stability.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05 M KH₂PO₄ and acetonitrile (95:5 v/v), with the pH adjusted to approximately 3.0 with phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 214 nm[6]
-
Injection Volume: 20 µL[7]
-
Column Temperature: Ambient
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.[6]
5. Sample Preparation:
-
Prepare your experimental this compound solutions under the desired conditions (e.g., different buffers, temperatures, with/without stabilizers).
-
At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the calibration range, and filter it through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and any degradation products by comparing their retention times with the standard.
-
Calculate the percentage of remaining this compound at each time point to determine its stability.
Signaling Pathways and Logical Relationships
Oxidative Degradation Pathway of this compound
The primary degradation pathway of this compound involves the oxidation of its thiol group to form a disulfide dimer.
Caption: Oxidative dimerization of this compound.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization | Semantic Scholar [semanticscholar.org]
- 6. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ajpp.in [ajpp.in]
Technical Support Center: Off-Target Effects of Nacystelyn in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nacystelyn (NAL) in cellular models. This compound, a lysine salt of N-acetylcysteine (NAC), is recognized for its potent mucolytic and antioxidant properties, primarily attributed to its role as a precursor for glutathione (GSH).[1] However, like its parent compound NAC, this compound may exhibit off-target effects that can influence experimental outcomes. This guide addresses specific issues users might encounter and provides detailed methodologies for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to N-acetylcysteine (NAC)?
This compound (NAL) is a lysine salt of N-acetylcysteine (NAC).[1] This formulation offers the advantage of forming neutral pH solutions, whereas NAC is acidic.[1] Functionally, both NAL and NAC serve as precursors for the synthesis of intracellular glutathione (GSH), a critical antioxidant.[1] Notably, in vitro studies have shown that this compound can increase intracellular GSH levels more effectively than NAC.[1] Given their shared active compound, the known off-target effects of NAC are considered relevant to the use of this compound.
Q2: What are the primary on-target mechanisms of action for this compound?
The primary, or "on-target," effects of this compound are linked to its role as a cysteine prodrug and subsequent impact on GSH levels. These mechanisms include:
-
Glutathione Precursor: this compound provides L-cysteine, a rate-limiting substrate for the synthesis of glutathione, thereby replenishing intracellular GSH stores and enhancing the cell's antioxidant capacity.[2][[“]]
-
Antioxidant Activity: The thiol group in N-acetylcysteine can directly scavenge reactive oxygen species (ROS).[4][5]
-
Mucolytic Action: It breaks disulfide bonds in mucus glycoproteins, reducing viscosity.[2][4]
Q3: What are the potential off-target effects of this compound observed in cellular models?
While generally considered safe, high concentrations or specific cellular contexts may lead to off-target effects, which are not directly related to its primary antioxidant function. These can include:
-
Modulation of Signaling Pathways: Studies have indicated that NAC can influence signaling pathways such as the Notch-1/Hes-1 and JAK/STAT pathways.[6]
-
Pro-oxidant Effects: Under certain experimental conditions, such as in the presence of transition metals like Cu2+, NAC can paradoxically promote the generation of ROS, leading to cytotoxicity.[7]
-
Alterations in Protein Expression: Proteomics studies have revealed that NAC treatment can lead to widespread changes in the cellular proteome, affecting proteins involved in cancer-related pathways and metabolic processes.[8][9] For instance, in renal cell carcinoma cell lines, NAC was found to downregulate proteins associated with cancer features while upregulating proteins in pathways like p53.[9]
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the minimal effective concentration required for the desired on-target effect.[6]
-
Use of Appropriate Controls: Always include untreated and vehicle-treated (lysine solution for this compound) controls to distinguish the specific effects of the compound.[6]
-
Orthogonal Validation: Use multiple, independent assays to confirm your findings and ensure the observed phenotype is not an artifact of a single experimental approach.[6]
-
Genetic Validation: When feasible, use genetic tools like siRNA or CRISPR to knock down the primary target of the expected on-target effect. If the phenotype persists after target knockdown, it may suggest the involvement of off-target effects.[6]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected cellular phenotypes are observed following this compound treatment.
| Possible Cause | Troubleshooting Step |
| Off-Target Pathway Modulation | Investigate the activity of known off-target pathways for NAC, such as the JAK/STAT or Notch-1/Hes-1 pathways, using specific inhibitors or reporter assays.[6] |
| Cell Type-Specific Effects | Compare the effects of this compound across multiple cell lines to determine if the observed phenotype is specific to your cellular model. |
| Pro-oxidant Activity | Measure intracellular ROS levels. If ROS levels are elevated, consider if components of your culture medium could be interacting with this compound to produce a pro-oxidant effect.[7] |
| Experimental Artifacts | Rule out confounding factors such as changes in pH or osmolarity of the culture medium, especially at high concentrations of this compound. |
Issue 2: Difficulty in reproducing experimental results with this compound.
| Possible Cause | Troubleshooting Step |
| Variability in this compound Solution | Prepare fresh this compound solutions for each experiment, as the N-acetylcysteine component can oxidize over time. Protect solutions from light and heat. |
| Inconsistent Cell Culture Conditions | Standardize cell density, passage number, and serum concentration, as these can influence cellular responses to treatment.[6] |
| Subtle Off-Target Effects | Perform a comprehensive literature search for recently identified off-target effects of NAC that may be relevant to your experimental system. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for N-acetylcysteine, the active component of this compound. Note that specific IC50 values for off-target effects are highly context-dependent and require experimental determination.
Table 1: Effects of NAC on Intracellular Glutathione and Reactive Oxygen Species
| Cell Line | Treatment | Concentration | Outcome | Reference |
| A549 (alveolar epithelial) | This compound | 2 x 10⁻⁴ mol/L | Increased total intracellular GSH to 8.3 +/- 1.6 x 10⁻⁶ mol per 10⁶ cells | [1] |
| A549 (alveolar epithelial) | NAC | 2 x 10⁻⁴ mol/L | Increased total intracellular GSH to 4.5 +/- 1.1 x 10⁻⁶ mol per 10⁶ cells | [1] |
| RLE-6TN (alveolar epithelial) | TGF-β1 + NAC | 5 mM | Prevented TGF-β1-induced reduction in intracellular GSH and increase in ROS | [10] |
| HK-2 (kidney proximal tubule) | TGHQ + NAC | 1 mM | Inhibited TGHQ-induced ROS production and cell death | [11] |
Table 2: Proteomic Changes Induced by NAC Treatment
| Cellular Model | Treatment Conditions | Key Findings | Reference |
| Drosophila melanogaster | NAC-supplemented diet | 227 proteins upregulated, 12 proteins downregulated; upregulation of antioxidant enzymes | [8] |
| Human clear cell renal cell carcinoma (786-O, SN12C) | 2 mM NAC in serum-free acid medium for 24h | Downregulation of proteins associated with cancer features; upregulation of p53 and repair pathway proteins | [9] |
| Goat uterine horn | 0.07% NAC supplementation | 47 proteins upregulated, 78 proteins downregulated; enrichment in Jak-STAT signaling pathway | [12] |
| Neural cells | H₂O₂ exposure with NAC pretreatment | 10 differentially expressed proteins were rescued by NAC pretreatment | [13] |
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with this compound as described above. Include a positive control (e.g., H₂O₂).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (can be determined in a parallel plate by cell counting or a viability assay) and express as a fold change relative to the vehicle control.
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins (e.g., STAT3)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-STAT3, total STAT3) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the phosphorylated protein to the total protein.
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound/NAC.
Caption: A logical workflow for the investigation of this compound's off-target effects.
References
- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative proteomics using SILAC-MS identifies N-acetylcysteine-solution-triggered reversal response of renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine inhibits alveolar epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
Optimizing Nacystelyn dosage for maximum GSH synthesis
Welcome to the Technical Support Center for optimizing Nacystelyn (N-acetylcysteine, NAC) dosage for maximum Glutathione (GSH) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
N-acetylcysteine (NAC) is a well-established precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] Optimizing its use is critical for achieving reliable and reproducible results in research settings. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (NAC) increases intracellular GSH levels?
A1: this compound (NAC) primarily increases GSH levels by providing the amino acid L-cysteine, which is the rate-limiting substrate for de novo GSH synthesis.[3][4][5] Once administered, NAC is deacetylated intracellularly to yield cysteine, which is then combined with glutamate and glycine to form glutathione.[1][4] An alternative mechanism involves NAC reducing extracellular cystine (the oxidized form of cysteine) to cysteine, which can then be transported into the cell to support GSH synthesis.[6][7][8] This indirect pathway is effective even at therapeutically attainable plasma concentrations.[6][7][8]
Q2: What is a typical starting dosage for in vitro (cell culture) experiments?
A2: For in vitro experiments, NAC concentrations typically range from 1 mM to 5 mM.[9][10] For example, studies have shown that 1.0 mM NAC can approximately double GSH levels in human skin fibroblast cell lines after one day.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions, as high concentrations can sometimes have pro-oxidant effects.[11]
Q3: What oral dosages of NAC have been used in human clinical trials to increase GSH?
A3: In human clinical studies, oral NAC dosages typically range from 600 mg to 3600 mg per day, often in divided doses.[12][13] For healthy adults with low baseline GSH, 600 mg twice daily (1200 mg total) has been shown to be effective.[12] In studies involving patients with Parkinson's disease, daily supplementation of 1800mg or 3600mg was used to assess increases in brain GSH levels.[13]
Q4: How does the bioavailability of oral NAC compare to direct oral GSH supplementation?
A4: Oral NAC has significantly better bioavailability than oral glutathione.[4] When taken orally, GSH is largely broken down by enzymes in the gastrointestinal tract.[9][14] In contrast, NAC is more stable and well-absorbed, serving as an effective cysteine prodrug to reliably increase intracellular GSH levels.[2] Some studies suggest that sublingual or liposomal forms of GSH may have better bioavailability than standard oral GSH.[3][4][9]
Q5: How long does it take to see an increase in GSH levels after NAC administration?
A5: The timeframe can vary based on the model system and dosage. In human studies, supplementation for 30 days at 1200 mg/day was sufficient to restore baseline GSH concentrations in individuals with low starting levels.[12] In a clinical setting using a single intravenous NAC infusion (150 mg/kg), increases in brain GSH levels were observed within an hour following the start of the infusion.[15] For in vitro studies, changes can often be detected within 24 hours.[9]
Troubleshooting Guide
Q1: I administered NAC to my cell culture, but I'm observing significant cell death. What could be the cause?
A1: This is a common issue that can arise from the preparation of the NAC solution.
-
Acidification of Medium: When powdered NAC is added directly to culture medium, it can drastically lower the pH, making it acidic and toxic to cells. Always neutralize the pH of the NAC-containing medium to ~7.4 before adding it to your cells.[16]
-
Oxidation during Preparation: Vigorous vortexing or prolonged exposure to air during dissolution can cause the NAC to oxidize.[16] Oxidized NAC may not only be ineffective but could also be cytotoxic. To avoid this, dissolve the NAC powder gently, perhaps by warming the solution to 37°C, and use it promptly.[16]
-
High Concentration: The dosage may be too high for your specific cell line. Perform a dose-response experiment to find the optimal, non-toxic concentration.
Q2: My GSH levels are not increasing, or the increase is not significant after NAC treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response.
-
Baseline GSH Status: NAC is most effective at increasing GSH levels in individuals or cells with depleted or low baseline GSH.[1][12] If the baseline GSH levels are already high, the effect of NAC supplementation may be minimal.[12]
-
Solution Stability: As mentioned above, NAC solutions can oxidize. Ensure your stock solution is freshly prepared or has been stored properly (e.g., frozen at -20°C in small aliquots and protected from light).[16]
-
Assay Sensitivity: Your method for quantifying GSH may not be sensitive enough to detect subtle changes. Verify the limit of detection (LOD) of your assay and ensure your sample concentrations fall within the linear range of the calibration curve.
-
Cellular Uptake and Metabolism: The rates of NAC uptake and its subsequent deacetylation to cysteine can vary between cell types and may not be sufficient to significantly boost the GSH pool in some cases.[17]
Q3: Can I prepare a large stock solution of NAC and store it for a long time?
A3: While possible, it requires care. NAC in solution is susceptible to oxidation. It is best to prepare fresh solutions for each experiment. If you must prepare a stock, dissolve the NAC in degassed, deionized water or PBS, filter-sterilize it, aliquot it into single-use volumes in airtight tubes, and freeze immediately at -20°C or -80°C.[16] Minimize freeze-thaw cycles.
Data Presentation: this compound (NAC) Dosage and Effects
Table 1: Summary of this compound (NAC) Dosages in Human Studies
| Study Population | Administration Route | Dosage | Duration | Key Findings |
| Healthy adults with low baseline GSH[12] | Oral | 600 mg, twice daily | 30 days | Effectively restored GSH concentrations. |
| Patients with Parkinson's Disease[13] | Oral | 1800 mg/day or 3600 mg/day | 30 days | Assessed dose-dependent increases in brain GSH. |
| Patients with Gaucher/Parkinson's Disease[15] | Intravenous | 150 mg/kg (single dose) | ~1 hour | Increased blood GSH redox ratios and brain GSH concentrations. |
| Healthy older adults[18] | Oral (with Glycine) | 2.4 g, 4.8 g, or 7.2 g per day (1:1 ratio) | 2 weeks | Increased GSH generation in a subset with high oxidative stress. |
| Volunteers with metabolic syndrome[3] | Oral | 200 mg per day | 3 weeks | Compared against oral and sublingual GSH. |
Table 2: Summary of this compound (NAC) Concentrations in In Vitro Studies
| Cell Type | NAC Concentration | Duration | Key Findings |
| Human skin fibroblasts (CCD-966SK)[9] | 1.0 mM | 1 day | GSH level approximately doubled compared to controls. |
| Unspecified cell line (Paraquat challenge)[10] | 5.0 mM (pretreatment) | 4 hours | Protective effects against Paraquat-induced cytotoxicity. |
| Circulating Tumor Cells (ex vivo)[19] | Not specified | N/A | Promoted ex vivo expansion by reducing oxidative stress. |
Experimental Protocols
Protocol 1: Preparation of this compound (NAC) Solution for Cell Culture
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of NAC powder. Perform this step quickly to minimize exposure to air.
-
Dissolution: Dissolve the NAC powder in sterile, serum-free culture medium or phosphate-buffered saline (PBS). Do not vortex. Gently swirl the tube or place it in a 37°C water bath to aid dissolution.[16]
-
pH Adjustment: Aseptically measure the pH of the solution. Add sterile 1N NaOH dropwise while gently mixing until the pH reaches 7.2-7.4.[16] This step is critical to prevent cell toxicity.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Application: Add the sterilized NAC solution to your cell culture plates to achieve the desired final concentration.
-
Storage: For short-term storage, keep the solution at 4°C for no more than 24 hours. For long-term storage, aliquot into single-use tubes and store at -20°C.
Protocol 2: Quantification of Total and Reduced GSH using HPLC
This protocol is based on methods utilizing HPLC with fluorescence detection, a common and sensitive approach.[20][21]
-
Sample Preparation (Cultured Cells): a. Place the culture dish on ice and aspirate the medium. b. Wash cells twice with ice-cold PBS. c. Lyse the cells directly in the dish by adding an ice-cold lysis/preservation buffer (e.g., 3% meta-phosphoric acid to prevent GSH oxidation).[15] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet proteins. f. Carefully collect the supernatant, which contains the thiols.
-
Derivatization: a. The free thiol groups in GSH are not inherently fluorescent. A derivatization step using a fluorogenic reagent is required. N-(1-pyrenyl)maleimide (NPM) is a suitable agent.[20][21] b. Mix the sample supernatant with the NPM derivatizing agent according to the manufacturer's instructions. This reaction should be performed in a controlled pH and temperature environment.
-
HPLC Analysis: a. Column: Use a C18 reverse-phase column. b. Mobile Phase: A gradient elution is often used, typically with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. c. Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for your chosen derivatizing agent (e.g., λex = 330 nm, λem = 376 nm for NPM).[20] d. Quantification: Prepare a standard curve using known concentrations of pure GSH. Run the standards under the same conditions as your samples. Calculate the GSH concentration in your samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: this compound (NAC) boosts glutathione (GSH) synthesis via two main pathways.
Caption: A typical experimental workflow for assessing the effect of NAC on GSH levels.
Caption: A logical troubleshooting guide for common issues in NAC experiments.
References
- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. transparentlabs.com [transparentlabs.com]
- 5. The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]
- 15. N-acetylcysteine Boosts Brain and Blood Glutathione in Gaucher and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Acetyl-L-cysteine Promotes Ex Vivo Growth and Expansion of Single Circulating Tumor Cells by Mitigating Cellular Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
Troubleshooting Nacystelyn variability in experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nacystelyn (NAL). NAL is the L-lysine salt of N-acetylcysteine (NAC), and its experimental behavior is intrinsically linked to the properties of NAC.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Antioxidant Activity
Question: My this compound/NAC solution shows variable or lower-than-expected antioxidant activity in my in vitro assays (e.g., DPPH, ABTS). What could be the cause?
Answer: Variability in antioxidant activity is a common issue and can often be traced back to the stability of the this compound/NAC solution itself. Several factors can influence its potency:
-
Oxidation: NAC is susceptible to oxidation, especially in solution, which can lead to the formation of N,N'-diacetylcystine (a dimer) and other disulfide-containing species.[1][2] This dimerization reduces the availability of the free thiol (-SH) group, which is crucial for its antioxidant and mucolytic activities.[3]
-
pH of the Solution: The antioxidant capacity of NAC is pH-dependent. The thiol group's reactivity is significantly influenced by its protonation state.[4][5] Solutions that are too acidic or too alkaline can alter the ionization of the thiol group, affecting its ability to scavenge free radicals.[6] When dissolving NAC, the resulting solution can become acidic, so it's crucial to adjust the pH to the desired physiological range for your experiment.[7]
-
Storage Conditions: Improper storage can accelerate the degradation of this compound/NAC. Solutions should be freshly prepared whenever possible. If storage is necessary, they should be kept at low temperatures (e.g., 5 ± 3 °C), protected from light, and in airtight containers to minimize exposure to oxygen.[2][8] Stability studies have shown that NAC solutions can degrade over time, even when refrigerated.[9]
-
Presence of Metal Ions: NAC can act as a chelating agent for divalent metal ions like zinc and copper.[10][11] If your experimental buffer or media contains high concentrations of these ions, it could lead to the formation of NAC-metal complexes, reducing the bioavailability of NAC for its intended antioxidant function.[10]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared this compound/NAC solutions for your experiments.
-
Verify and Adjust pH: Measure the pH of your final solution and adjust it to the optimal range for your specific assay (typically physiological pH 7.4).[7]
-
Control Storage Conditions: If you must store solutions, keep them at 2-8°C, protect them from light, and consider de-gassing the solvent or using an inert gas overlay (like nitrogen or argon) to minimize oxidation.
-
Evaluate Buffer Components: Check your buffer and media composition for high concentrations of metal ions that could interfere with NAC.
Issue 2: Unexpected Changes in Cell Viability or Proliferation
Question: I'm observing inconsistent effects of this compound/NAC on cell viability. Sometimes it's protective, and other times it seems to be cytotoxic. Why is this happening?
Answer: The dual nature of NAC's effect on cell viability is a known phenomenon and is highly dependent on the experimental context.
-
Concentration-Dependent Effects: The concentration of NAC is a critical determinant of its effect. While lower concentrations are generally cytoprotective, very high concentrations (>10 mM) have been reported to be harmful to oocyte growth and suppress porcine trophoblastic cell proliferation in vitro.[12] This can be due to significant reductions in the pH of the culture medium at high concentrations.[12]
-
Pro-oxidant Activity: Under certain conditions, particularly at low concentrations in the presence of transition metal ions like Fe(III), thiols such as NAC can exhibit pro-oxidant effects. This is attributed to the reduction of the metal ion, which can then participate in reactions that generate reactive oxygen species (ROS).
-
Cell Type Specificity: The metabolic state and antioxidant capacity of different cell lines can vary. Cells with a high basal level of glutathione (GSH) may respond differently to NAC supplementation than cells with depleted GSH stores.[7]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: If you haven't already, conduct a thorough dose-response experiment to determine the optimal, non-toxic concentration of this compound/NAC for your specific cell line and experimental conditions.
-
Monitor pH of Culture Medium: When adding NAC to your culture medium, especially at high concentrations, re-check and adjust the pH of the medium to ensure it remains within the optimal physiological range for your cells.
-
Assess Basal GSH Levels: Consider measuring the baseline intracellular GSH levels in your cells to better understand their redox state before NAC treatment.[7]
Issue 3: Assay Interference and Artifacts
Question: I'm seeing unexpected results in my biochemical assays after treating my samples with this compound/NAC. Could it be interfering with the assay itself?
Answer: Yes, NAC is known to interfere with several common laboratory assays, which can lead to artificially low or altered results. This is a critical consideration when interpreting your data.
-
Trinder-Based Assays: NAC can interfere with assays that use a Trinder-like reaction, which involves a peroxidase-catalyzed oxidation step to produce a colored product. NAC's antioxidant properties can inhibit this reaction, leading to falsely low measurements.[13] This affects assays for:
-
Coagulation Assays: NAC has been reported to interfere with prothrombin time (PT) and the international normalized ratio (INR) measurements, causing a dose-dependent increase.[16][17] While the effect at therapeutic concentrations may be minor, it can be significant at higher concentrations.[16]
Troubleshooting Steps:
-
Review Assay Methodology: Determine if your assay relies on a Trinder-based reaction or other peroxidase-dependent steps. Consult the assay kit's manual or the manufacturer for information on potential interference from reducing agents like NAC.
-
Use Alternative Assays: If interference is suspected, switch to an assay method that is not susceptible to interference from NAC. For example, for creatinine measurement, the Jaffe (colorimetric) method is a viable alternative to the enzymatic method.[14][15]
-
Sample Timing: If possible in clinical or in vivo studies, draw blood samples for biochemical tests before administering high doses of NAC.[18]
-
Run Interference Controls: Spike a control sample with a known concentration of NAC to quantify the extent of the interference in your specific assay setup.
Quantitative Data Summary Tables
Table 1: Stability of N-Acetylcysteine (NAC) Solutions
| Concentration | Storage Condition | Duration | Stability (Remaining NAC) | Degradation Products | Reference |
| 25 mg/mL | 5 ± 3 °C (with Zinc) | 8 days | > 90% | N,N'-diacetylcystine | [2] |
| 26 mg/mL | Ambient Temperature | 60 hours | Stable | Not specified | [2] |
| 26 mg/mL | Ambient Temperature | 72 hours | > 10% degradation | Not specified | [2] |
| 60 mg/mL | 25°C (in PVC bag) | 72 hours | > 98.7% | Not specified | [19] |
| Not specified | Room Temperature | 24 hours | 99.11% | Not specified | [9] |
| Not specified | Refrigerated | 24 hours | 99.52% | Not specified | [9] |
Table 2: Concentration-Dependent Effects and Assay Interference of NAC
| Parameter | Assay/Cell Type | NAC Concentration | Observed Effect | Reference |
| Cell Growth | Bovine Secondary Follicles | 1.0 mM | Increased percentage of growing follicles | [12] |
| 25.0 mM | Reduced rate of growing follicles | [12] | ||
| Chemokine Release | Human Airway Smooth Muscle Cells | 10 mM | 75% inhibition of eotaxin release | [20][21] |
| 10 mM | 69% inhibition of MCP-1 release | [20][21] | ||
| Assay Interference | Creatinine (Enzymatic) | > 400 µg/mL | > 10% negative bias (falsely low) | [15] |
| Triglycerides (Trinder) | 570 mg/L | ≥ 10% inhibition | [13] | |
| Cholesterol (Trinder) | 740 mg/L | ≥ 10% inhibition | [13] | |
| INR | 550 µg/mL | Statistically significant increase | [16] |
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
1. Reagent Preparation:
- Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol. Store this solution in a dark, airtight container.
- Prepare a series of dilutions of your this compound test compound in the same solvent.
- Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
2. Assay Procedure:
- In a 96-well plate or cuvettes, add a specific volume of your sample or control dilutions.
- Add an equal volume of the DPPH working solution to each well/cuvette.
- Include a blank control containing only the solvent and the DPPH solution.
- Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
3. Measurement:
- Measure the absorbance at the characteristic wavelength for DPPH (typically around 517 nm) using a spectrophotometer.
4. Calculation:
- Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
- The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[22]
Protocol 2: Intracellular Glutathione (GSH) Measurement
This protocol allows for the quantification of intracellular GSH levels, a key indicator of NAC's indirect antioxidant activity.
1. Cell Culture and Treatment:
- Culture your cells of interest to the desired confluency.
- Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
- Include untreated control wells and optionally, a positive control for oxidative stress (e.g., hydrogen peroxide) to demonstrate the protective effect.
2. Assay Procedure:
- After treatment, wash the cells with a suitable buffer (e.g., PBS).
- Lyse the cells using an appropriate lysis buffer.
- Add a solution containing a fluorescent probe that reacts with GSH (e.g., monochlorobimane - MCB) to each well of a 96-well plate containing the cell lysate.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the reaction between the probe and intracellular GSH.
3. Measurement:
- Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe using a fluorescence plate reader.
4. Calculation:
- Quantify the GSH concentration by comparing the fluorescence of your samples to a standard curve generated with known concentrations of GSH. Results are often normalized to the total protein content of the cell lysate.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism: boosting GSH and inhibiting pro-inflammatory signaling pathways like NF-κB and p38 MAPK.
Experimental Workflow
Caption: A generalized workflow for experiments involving this compound, emphasizing key checkpoints for ensuring result consistency.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interaction of N-acetylcysteine with DPPC liposomes at different pH: a physicochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanregent.com [americanregent.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Systematic Review of the Effect of N-Acetylcysteine on Serum Creatinine and Cystatin C Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro analysis of n-acetylcysteine (NAC) interference with the international normalized ratio (INR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gov.uk [gov.uk]
- 19. cjhp-online.ca [cjhp-online.ca]
- 20. N-acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Cell Viability Assays for Nacystelyn-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays on cells treated with Nacystelyn (N-acetylcysteine, NAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (N-acetylcysteine, NAC) and how does it work?
A1: this compound, commonly known as N-acetylcysteine (NAC), is a versatile compound with multiple biological activities. It primarily functions as a mucolytic agent and an antioxidant.[1][2] Its mechanisms of action include:
-
Glutathione Precursor: NAC is a precursor to L-cysteine, which is a crucial component for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2][[“]]
-
Direct Antioxidant: The free sulfhydryl group in NAC can directly scavenge reactive oxygen species (ROS).[1]
-
Disulfide Bond Reduction: NAC can break disulfide bonds in proteins, which is the basis for its mucolytic effect.[1][[“]]
-
Modulation of Signaling Pathways: NAC can influence various signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and modulation of MAPK pathways.[4][5][6]
-
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production: Recent studies suggest that some of NAC's antioxidant and cytoprotective effects may be mediated by its conversion to H₂S and sulfane sulfur species.[7]
Q2: Can I use the MTT assay to measure the viability of this compound-treated cells?
A2: It is not recommended to use the MTT assay without extensive and careful controls. This compound, being a thiol-containing antioxidant, can directly reduce the MTT tetrazolium salt to its colored formazan product in a cell-free environment. This leads to a false-positive signal, resulting in an overestimation of cell viability.
Q3: What are suitable alternative cell viability assays for this compound-treated cells?
A3: Several alternative assays are less susceptible to interference from antioxidant compounds like this compound:
-
Resazurin (alamarBlue) Assay: This fluorescent assay is generally less affected by thiol-containing compounds. However, optimization of incubation time is crucial.[8][9]
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a direct indicator of metabolically active cells, and are not based on redox reactions, making them a robust choice.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, assessing cytotoxicity rather than viability. It is a useful endpoint assay that avoids direct interaction with this compound within the cells.[9]
-
Trypan Blue Exclusion Assay: This is a simple microscopy-based method to differentiate between live (unstained) and dead (blue-stained) cells based on membrane integrity.
Q4: How stable is this compound in cell culture media?
A4: this compound in solution, especially when exposed to air, can oxidize and degrade over time.[10] The stability is also affected by temperature, with more rapid degradation at room temperature and 37°C compared to refrigerated conditions.[11] It is recommended to prepare fresh this compound solutions for each experiment to ensure consistent results.
Troubleshooting Guides
Issue 1: Unexpectedly High Viability Readings with MTT Assay
-
Problem: You observe an increase in viability or no change in viability with increasing concentrations of this compound using the MTT assay.
-
Likely Cause: Direct chemical interference. The thiol group in this compound is directly reducing the MTT reagent to formazan, independent of cellular metabolic activity.
-
Solution:
-
Run a Cell-Free Control: Prepare wells with culture medium and the same concentrations of this compound used in your experiment, but without cells. Add the MTT reagent and incubate. If a purple color develops, it confirms direct interference.
-
Switch to an Alternative Assay: Use a non-redox-based assay like an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method like Trypan Blue. Alternatively, a resazurin-based assay can be used with careful optimization.
-
Issue 2: High Background Signal in LDH Cytotoxicity Assay
-
Problem: The absorbance values in your control wells (medium only or untreated cells) are excessively high.
-
Likely Cause: The serum in your cell culture medium contains endogenous LDH activity.[12][13]
-
Solution:
-
Reduce Serum Concentration: During the treatment and assay period, reduce the serum concentration in the culture medium to 1-5%, if your cells can tolerate it.
-
Use Serum-Free Medium: If possible, switch to a serum-free medium for the duration of the experiment.
-
Heat-Inactivate Serum: Heat-inactivating the serum before use can sometimes reduce background LDH activity, but this should be tested for your specific serum batch.
-
Include Proper Controls: Always include a "medium-only" control to determine the background LDH activity from the serum, which can then be subtracted from all other readings.
-
Issue 3: Inconsistent or Non-Linear Results with Resazurin (alamarBlue) Assay
-
Problem: You are observing high variability between replicates or a non-linear relationship between cell number and fluorescence.
-
Likely Cause & Solution:
-
Sub-optimal Incubation Time: A long incubation time with high cell density can lead to complete reduction of resazurin, causing signal saturation. Conversely, a short incubation may not be sufficient for low cell densities.[8][14] It is crucial to optimize the incubation time for your specific cell line and seeding density.
-
Direct Reduction by this compound: Although less susceptible than MTT, high concentrations of this compound might still partially reduce resazurin. Run a cell-free control with this compound to check for interference. If interference is observed, you may need to wash the cells with PBS to remove this compound before adding the resazurin reagent.
-
Phenol Red Interference: The phenol red in some culture media can interfere with fluorescence readings. Using a phenol red-free medium is recommended.
-
Data Presentation
Table 1: Reported IC50 Values of N-acetylcysteine (NAC) in Various Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 Value | Reference |
| Human Bladder Cancer Cells | Bladder Cancer | Not Specified | 33.33 ± 0.78 mM | [15] |
| MCF-7 | Breast Cancer | Not Specified | 11.2 µg/ml | [16] |
| HepG2 | Liver Cancer | Not Specified | 356 µg/ml | [16] |
| CHO-K | Ovary Cancer | Not Specified | 335 µg/ml | [16] |
| MDA-MB468 | Breast Cancer | MTT Assay | ~70 µM (for Cadmium Chloride, NAC showed protective effects) | [17] |
Note: IC50 values can vary significantly based on the cell line, experimental conditions, and the assay used. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: MTT Assay with this compound Interference Control
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of freshly prepared this compound. Include untreated and vehicle controls.
-
Control for Interference: In a separate set of wells on the same plate, add the same concentrations of this compound to the culture medium without cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Subtract the absorbance of the cell-free this compound control wells from the corresponding treated-cell wells to correct for direct MTT reduction.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound as described above. Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: Resazurin (alamarBlue) Cell Viability Assay
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the other assays.
-
Incubation: Incubate for the desired duration.
-
Optional Wash Step: If this compound is found to interfere with the assay, gently aspirate the treatment medium and wash the cells once with sterile PBS. Then, add fresh culture medium.
-
Resazurin Addition: Add 10-20 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C. The optimal time should be determined empirically.
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: After subtracting the background fluorescence from a cell-free control, cell viability is expressed as a percentage of the untreated control.
Visualizations
This compound's Core Mechanisms of Action
Caption: Core mechanisms of this compound (NAC) action.
This compound's Influence on the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB activation by targeting the IKK complex.
Experimental Workflow for Selecting a Suitable Viability Assay
Caption: Decision workflow for choosing a cell viability assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. N-acetylcysteine inhibits proliferation, adhesion, migration and invasion of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cellmolbiol.org [cellmolbiol.org]
Long-term stability of Nacystelyn in frozen stocks
This technical support guide provides detailed information on the long-term stability of Nacystelyn (NAL) in frozen stocks, troubleshooting advice for common experimental issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from N-acetylcysteine (NAC)?
This compound (NAL) is the L-lysine salt of N-acetylcysteine (NAC). While both molecules possess antioxidant properties, NAL offers the advantage of forming neutral pH solutions, whereas NAC solutions are acidic. This property of NAL can be beneficial in various experimental settings to avoid pH-induced artifacts.[1]
Q2: What is the recommended storage condition for long-term stability of this compound stock solutions?
Q3: How long can I expect my frozen this compound aliquots to be stable?
Based on stability studies of NAC, solutions can be stable for extended periods when stored frozen. However, the exact duration depends on factors like the solvent, concentration, and exposure to oxygen. It is best practice to use frozen stocks within 6 months and to perform periodic quality control checks. For instance, a study on repackaged NAC solution showed it retained over 98% of its initial concentration after six months of refrigerated storage.[2] While freezing should extend this, empirical validation is recommended.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway for the N-acetylcysteine moiety in this compound is oxidation, leading to the formation of the dimer N,N-diacetylcystine (DAC).[3][4] This process is accelerated by exposure to oxygen, certain metals (iron and copper), and light.[5] Minimizing headspace in storage vials and using appropriate laboratory equipment can help mitigate oxidation.[3]
Q5: Can I store my this compound stock solution at -20°C?
Storage at -20°C is generally acceptable for shorter durations. However, for long-term stability and to minimize the rate of potential degradation reactions, -80°C is the preferred temperature.
Q6: How many times can I freeze-thaw my this compound aliquots?
It is strongly recommended to avoid multiple freeze-thaw cycles as this can accelerate degradation. Prepare small, single-use aliquots of your this compound stock solution to maintain its integrity.
Q7: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in aqueous solutions. For most cell culture and in vitro experiments, sterile, nuclease-free water or a buffered solution like PBS is suitable. The choice of solvent may impact stability, so it is important to be consistent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between different aliquots. | 1. Inconsistent concentration between aliquots. 2. Degradation of older aliquots. 3. Multiple freeze-thaw cycles of the stock. | 1. Ensure thorough mixing before aliquoting. 2. Use freshly prepared aliquots or those stored for a similar duration. 3. Prepare single-use aliquots. |
| Loss of this compound's antioxidant activity over time. | 1. Oxidation of this compound to its inactive dimer. 2. Improper storage conditions (e.g., exposure to light or oxygen). | 1. Prepare fresh stock solutions regularly. 2. Store aliquots at -80°C in tightly sealed, amber vials with minimal headspace. |
| Precipitate formation upon thawing of frozen stocks. | 1. Concentration of this compound exceeds its solubility at lower temperatures. 2. Interaction with components of the solvent or buffer. | 1. Gently warm the aliquot to room temperature and vortex to redissolve. 2. Consider preparing a lower concentration stock solution. 3. Filter the solution through a 0.22 µm filter before use. |
| Unexpected pH changes in the experimental medium. | This compound is the lysine salt of NAC and creates a neutral pH solution. If pH changes are observed, it could be due to interactions with other components in your system. | Verify the pH of your this compound stock solution and your final experimental medium. |
Quantitative Stability Data (Based on N-acetylcysteine Studies)
The following table summarizes stability data for N-acetylcysteine (NAC) under various conditions. This data can serve as a proxy for estimating the stability of this compound, though direct validation is recommended.
| Compound | Concentration | Solvent/Matrix | Storage Condition | Duration | Remaining Concentration | Reference |
| NAC | 600 mg/3 mL | Undiluted | Refrigerated (3-5°C) | 6 months | >98% | [2] |
| NAC | 600 mg/3 mL | Undiluted | Room Temperature | 6 months | 95% | [2] |
| NAC | 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose in PVC bags | 25°C | 72 hours | >98.7% | [6][7] |
| NAC | 22.82 mg/mL | Aqueous solution | Refrigerated (5 ± 3°C) | 8 days | >90% | [3] |
| NAC | 22.82 mg/mL | Aqueous solution | Ambient (25 ± 2°C) | 8 days | >90% | [3] |
| NAC | 86.5 mg/mL | Flavored oral formulation | Refrigerated | 35 days | 96.7% | [8] |
| NAC | 86.5 mg/mL | Flavored oral formulation | Room Temperature | 35 days | 92.5% | [8] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the concentration and purity of this compound in a solution over time.
-
Preparation of Standards:
-
Prepare a stock solution of this compound reference standard in the same solvent as your experimental samples.
-
Create a series of dilutions to generate a standard curve (e.g., 5-100 µg/mL).
-
-
Sample Preparation:
-
At each time point of your stability study (e.g., 0, 1, 3, 6 months), retrieve a frozen aliquot.
-
Thaw the aliquot at room temperature.
-
Dilute the sample to fall within the range of your standard curve.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in your samples using the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products like N,N-diacetylcystine.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound stocks.
Caption: Factors influencing the degradation of this compound.
References
- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interference of Nacystelyn with Laboratory Assays
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting assistance regarding the interference of Nacystelyn (a lysine salt of N-acetylcysteine) with common laboratory assays. The primary interference is caused by the N-acetylcysteine (NAC) component, a potent antioxidant and reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with laboratory assays?
A1: this compound (NAL) is a lysine salt of N-acetylcysteine (NAC)[1]. Like NAC, it is a potent antioxidant and mucolytic agent[1][2]. Its interference in laboratory assays stems from the chemical properties of the NAC molecule, specifically its free sulfhydryl group. This group acts as a strong reducing agent, allowing it to interact with and disrupt the chemical reactions underlying many diagnostic tests[2][3]. The primary mechanisms of interference include:
-
Direct Antioxidant Activity: NAC can directly scavenge reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which are key intermediates in many colorimetric assays[1][2][4].
-
Reduction of Disulfide Bonds: NAC can break disulfide bonds in proteins, potentially altering the structure of antibodies or enzymes used in immunoassays[3][5].
-
Glutathione (GSH) Precursor: NAC is a precursor to L-cysteine, which is used for the synthesis of glutathione (GSH), a major intracellular antioxidant. This boosts the overall reducing capacity of the sample[3][6][7].
Q2: Which types of laboratory assays are most susceptible to interference from this compound?
A2: The most commonly affected assays are those that rely on enzymatic reactions involving oxidation-reduction (redox) steps. These include:
-
Trinder-based Colorimetric Assays: Many common clinical chemistry tests use the Trinder reaction, which involves horseradish peroxidase and the generation of H₂O₂. NAC interferes with this reaction, typically causing falsely low results[8][9].
-
Enzymatic Creatinine Assays: The enzymatic method for measuring creatinine is susceptible to negative interference from NAC, while the Jaffe (colorimetric) method is generally unaffected[10].
-
Point-of-Care Glucose Meters: Certain glucose meters, particularly those using glucose dehydrogenase (GDH) based methods, can show a significant positive bias (falsely elevated results) in the presence of NAC[11].
-
Immunoassays: As a reducing agent, NAC can potentially interfere with immunoassays by denaturing antibodies or affecting enzyme labels, which could lead to underestimation of the analyte[12].
-
Coagulation Assays: NAC has been reported to cause minor prolongations in prothrombin time (PT) and International Normalized Ratio (INR)[13].
Q3: Is the interference dose-dependent?
A3: Yes, the interference is dose-dependent. The magnitude of the effect increases with higher concentrations of this compound or NAC in the patient's sample[8][10]. Clinically significant interference is often observed at therapeutic concentrations typically achieved during intravenous (IV) administration for conditions like acetaminophen overdose[8][9][10].
Troubleshooting Guides
Guide 1: Clinical Chemistry Assays (e.g., Cholesterol, Uric Acid, Creatinine)
Symptom: You observe unexpectedly low results for triglycerides, cholesterol, uric acid, lactate, or enzymatic creatinine in a sample from a subject administered this compound.
Troubleshooting Steps:
-
Confirm Patient Medication: Verify if the patient is receiving this compound or N-acetylcysteine, particularly via intravenous infusion, as this route achieves concentrations known to cause interference[10][14].
-
Identify Assay Methodology: Determine the principle of the assay being used.
-
Is it a Trinder-based assay ? These are highly susceptible to negative interference from NAC's antioxidant properties[8][9]. The NAC in the sample scavenges the H₂O₂ intermediate, preventing the final colorimetric reaction from proceeding correctly.
-
For creatinine, was the enzymatic method used? This method is known to be affected, showing a negative bias. The Jaffe method is a reliable alternative in this context as it is not impacted by NAC[10].
-
-
Consult Instrument/Assay Manufacturer: Check technical documentation from the manufacturer (e.g., Siemens, Roche, Abbott) for specific information on NAC interference[8][9][15].
-
Recommended Action:
-
Timing of Sample Collection: Whenever possible, collect blood samples before the administration of this compound[15].
-
Use an Alternative Method: Switch to an assay methodology that is known to be unaffected. For creatinine, use the Jaffe method[10]. For other analytes, consult with the laboratory to identify alternative platforms or methods that do not use a peroxidase-based final step.
-
Communicate with the Laboratory: Always note on the lab request form that the patient is receiving this compound to aid in the interpretation of results[15].
-
// Nodes start [label="Unexpectedly Low Result\n(e.g., Cholesterol, Uric Acid, Creatinine)", fillcolor="#FBBC05", fontcolor="#202124"]; is_nac [label="Is patient on\nthis compound/NAC?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_method [label="Identify Assay\nMethodology", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; trinder [label="Trinder-based\n(Peroxidase)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; enz_creat [label="Enzymatic\nCreatinine?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; interference_likely [label="High Probability of\nNegative Interference", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_interference [label="Interference from\nNAC is Unlikely", fillcolor="#34A853", fontcolor="#FFFFFF"]; action [label="Action Plan:\n1. Use Alternative Method (e.g., Jaffe for Creatinine)\n2. Collect Sample Pre-Dose\n3. Notify Laboratory", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> is_nac; is_nac -> check_method [label="Yes"]; is_nac -> no_interference [label="No"]; check_method -> trinder; check_method -> enz_creat; trinder -> interference_likely [label="Yes"]; trinder -> no_interference [label="No"]; enz_creat -> interference_likely [label="Yes"]; enz_creat -> no_interference [label="No"]; interference_likely -> action; }
Caption: Troubleshooting workflow for low chemistry results.
Guide 2: Point-of-Care (POC) Glucose Testing
Symptom: A point-of-care glucose meter reading is unexpectedly high and does not match the patient's clinical presentation.
Troubleshooting Steps:
-
Confirm Patient Medication: Verify if the patient is receiving IV this compound/NAC.
-
Identify Glucose Meter Technology: Determine if the POC device uses a glucose dehydrogenase (GDH) method. This method is susceptible to interference from reducing substances like NAC, leading to a positive bias (falsely high glucose readings)[11].
-
Recommended Action:
-
Do not rely on the POC glucose result for clinical decisions.
-
Immediately send a blood sample to the central laboratory for glucose measurement using a hexokinase or glucose oxidase method, which are not affected by NAC[11].
-
Quantitative Data on NAC Interference
The following tables summarize the quantitative effects of N-acetylcysteine on various laboratory assays.
Table 1: Interference in Trinder-Based Assays on Roche Cobas 8000 (Data adapted from a study evaluating NAC interference)[9]
| Analyte | NAC Concentration Causing ≥10% Inhibition | Direction of Interference |
| Triglycerides (TRIG) | 570 mg/L | Negative (Falsely Low) |
| Cholesterol (CHOL) | 740 mg/L | Negative (Falsely Low) |
| Enzymatic Creatinine (Cr) | 790 mg/L | Negative (Falsely Low) |
| Uric Acid (UA) | 1100 mg/L | Negative (Falsely Low) |
| HDL-Cholesterol (HDL-C) | 1760 mg/L | Negative (Falsely Low) |
| LDL-Cholesterol (LDL-C) | 2900 mg/L | Negative (Falsely Low) |
Table 2: Interference in Enzymatic Creatinine Assay (Data adapted from an in vitro analysis)[10]
| NAC Concentration | Effect on Enzymatic Creatinine | Direction of Interference |
| ≥ 400 µg/mL | >10% negative bias | Negative (Falsely Low) |
| < 400 µg/mL | <10% negative bias | Negative (Falsely Low) |
Experimental Protocols
Protocol: In Vitro Assessment of this compound Interference
This protocol provides a general framework for researchers to test the interference of this compound on a specific laboratory assay in vitro.
Objective: To determine the concentration-dependent effect of this compound on the quantitative measurement of a specific analyte.
Materials:
-
This compound (or N-acetylcysteine) standard of known concentration.
-
Pooled normal human serum or plasma (ensure it is free of the analyte of interest if used for spiking, or has a known baseline level).
-
The laboratory assay system to be tested (reagents, calibrators, controls, analyzer).
-
Standard laboratory equipment (pipettes, tubes, centrifuge).
Methodology:
-
Preparation of Spiked Samples: a. Prepare a series of this compound concentrations that span the expected therapeutic range (e.g., 0, 50, 250, 500, 1000, 2500 mg/L)[8]. b. Aliquot the pooled serum/plasma into separate tubes. c. Spike each aliquot with a different concentration of this compound. Include a "zero concentration" sample (spiked with diluent only) as the control. d. Gently mix and allow the samples to equilibrate (e.g., incubate at room temperature for 30 minutes).
-
Analyte Measurement: a. Analyze each spiked sample on the instrument according to the manufacturer's standard operating procedure. b. Run each sample in triplicate to ensure precision.
-
Data Analysis: a. Calculate the mean result for each this compound concentration. b. Determine the percent difference (% interference) for each spiked sample relative to the control (zero concentration) sample using the formula: % Interference = [(Measured Value - Control Value) / Control Value] x 100 c. A negative percent difference indicates negative interference (falsely low result), while a positive value indicates positive interference. d. Define a threshold for clinically significant interference based on allowable total error for that specific analyte (e.g., a bias >10%)[8]. e. Plot the percent interference against the this compound concentration to visualize the dose-response relationship.
Visualizations of Interference Mechanisms
Caption: How NAC blocks color formation in Trinder assays.
Caption: Dual antioxidant pathways of N-acetylcysteine.
References
- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iatdmct2017.jp [iatdmct2017.jp]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine Interference with a Glucose Dehydrogenase Linked Glucose Meter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Study of N-acetylcysteine on Coagulation Factors in Plasma Samples from Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gov.uk [gov.uk]
Adjusting pH of Nacystelyn solutions for cell culture
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of Nacystelyn (N-acetylcysteine L-lysinate) and N-acetylcysteine (NAC) solutions in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my cell culture medium turning yellow after adding N-acetylcysteine (NAC)?
A1: The yellow color change of your phenol red-containing culture medium is a strong indicator of a drop in pH. NAC is an acidic compound, and adding it directly to your medium will lower the pH, causing the indicator to change from red to yellow. This acidic environment can be stressful or toxic to cells.[1]
Q2: Is it necessary to adjust the pH of my this compound or NAC solution before adding it to my cell culture?
A2: Yes, it is crucial to adjust the pH of your stock solution to physiological levels (typically pH 7.2-7.4) before adding it to your cell culture medium.[1][2] Failure to do so can lead to cellular stress, altered cell behavior, and potentially cell death, confounding your experimental results.[1] One of the key advantages of this compound (NAL), the lysine salt of NAC, is that it forms nearly neutral pH solutions, minimizing the need for extensive pH adjustment compared to NAC.[3]
Q3: What should I use to adjust the pH of my this compound or NAC solution?
A3: Sodium hydroxide (NaOH) is commonly used to adjust the pH of acidic NAC solutions.[1][2] It should be added dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached.
Q4: What is the difference between N-acetylcysteine (NAC) and this compound (NAL)?
A4: this compound (NAL) is the lysine salt of N-acetylcysteine. The primary advantage of NAL for cell culture applications is its near-neutral pH in solution, whereas NAC is acidic.[3] Due to the basic nature of lysine, it neutralizes the acidic function of the NAC molecule in solution.[3]
Q5: How should I prepare and store my this compound or NAC stock solution?
A5: Stock solutions can be prepared by dissolving this compound or NAC in water, PBS, or DMSO.[2][4] For aqueous solutions, it is recommended to prepare aliquots and store them at -20°C for up to one month.[2][5] Some researchers have reported stable storage of a 500 mM NAC stock in PBS at pH 7.4 at 4°C for up to a year, though some precipitation may occur and require vortexing to redissolve.[6]
Q6: At what concentration should I use this compound or NAC in my cell culture?
A6: The optimal concentration of this compound or NAC is cell-type dependent and can range from the micromolar (µM) to the millimolar (mM) range.[2][4][7] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. High concentrations of NAC (e.g., above 10 mM) have been reported to be harmful to oocyte growth and can suppress porcine trophoblastic cell proliferation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cell death or signs of stress after treatment. | The pH of the this compound/NAC solution was not adjusted, leading to acidic stress on the cells.[1] | Always ensure your stock solution is adjusted to a physiological pH (7.2-7.4) before adding it to the cell culture medium.[2] |
| The concentration of this compound/NAC is too high and is causing cytotoxicity.[8][9] | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. | |
| Inconsistent or unexpected experimental results. | The acidic nature of unadjusted NAC is causing off-target effects unrelated to its antioxidant properties.[1] | Use a pH-adjusted solution for all experiments. Consider using this compound (NAL) for a more pH-neutral alternative.[3] |
| The this compound/NAC solution has degraded due to improper storage. | Prepare fresh stock solutions regularly and store them as recommended (aliquoted at -20°C for up to a month).[2][5] Aqueous solutions of NAC are susceptible to oxidation at neutral or alkaline pH. | |
| Precipitate forms in the stock solution upon storage. | This can occur with highly concentrated stock solutions stored at low temperatures. | Gently warm the solution and vortex until the precipitate is fully dissolved before use.[6] |
Quantitative Data Summary
| Compound | Concentration | pH in Water (Unadjusted) | Recommended Final pH | Solubility |
| N-acetylcysteine (NAC) | 2 x 10-4 M | 3.6[3] | 7.2 - 7.4[2] | Up to 100 mg/mL in H2O (with heating)[4] |
| This compound (NAL) | 2 x 10-4 M | 6.4[3] | 7.2 - 7.4 | Data not available in searched results |
Experimental Protocols
Protocol for Preparation of a pH-Adjusted N-acetylcysteine (NAC) Stock Solution
-
Dissolution: Weigh out the desired amount of NAC powder and dissolve it in high-purity water or Phosphate Buffered Saline (PBS) to your target concentration (e.g., 100 mM). If solubility is an issue, gentle warming or sonication can be applied.[4]
-
pH Adjustment:
-
Place the NAC solution in a sterile container on a stir plate with a sterile stir bar.
-
Immerse a calibrated pH electrode into the solution.
-
Slowly add a low-concentration solution of NaOH (e.g., 1 M) dropwise to the stirring NAC solution.
-
Monitor the pH closely. Continue adding NaOH until the pH reaches the desired physiological range (typically 7.2 - 7.4).[2]
-
-
Sterilization:
-
Once the desired pH is achieved, sterile-filter the solution through a 0.22 µm filter into a sterile container.[6] This should be performed in a laminar flow hood to maintain sterility.
-
-
Aliquoting and Storage:
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyl-L-cysteine [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of high Nacystelyn concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with high Nacystelyn (NAC) concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is N-acetylcysteine (NAC), an antioxidant, cytotoxic at high concentrations?
A1: While NAC is widely used as a precursor to the antioxidant glutathione (GSH) and a direct scavenger of some reactive oxygen species (ROS), its effects at high concentrations can be paradoxical. Excess intracellular GSH resulting from high NAC treatment can disrupt the normal glutathione redox potential, leading to increased mitochondrial oxidation and subsequent cytotoxicity.[1][2] In some cell lines, such as human leukemia cells, high concentrations of NAC can induce extensive ROS production by activating enzymes like NOX2, leading to apoptosis.[3][4] This pro-oxidant activity is cell-type dependent and highlights the complexity of NAC's biological effects.[3]
Q2: At what concentration does NAC typically become cytotoxic?
A2: The cytotoxic threshold for NAC is highly dependent on the cell type and experimental duration.[5]
-
In porcine aortic endothelial cells, cytotoxicity has been observed at concentrations as low as 5.0 mM.[5]
-
In human leukemia HL-60 and U937 cells, NAC induces extensive ROS production and cell death.[3]
-
For A549 human adenocarcinoma cells, concentrations of 10.0 mM or less had no negative impact on cell viability, but 50.0 mM resulted in a significant decrease.[5]
-
In H9c2 cells, NAC concentrations of 2µM and 4µM led to apoptosis rates of 18.6% and 24.5%, respectively, after 24 hours.[1]
It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.[6]
Q3: How can I minimize the cytotoxicity associated with high NAC concentrations in my experiments?
A3: Several strategies can be employed to mitigate NAC-induced cytotoxicity:
-
Optimize Concentration: The most direct method is to perform a dose-response curve to identify the highest possible concentration that does not significantly impact cell viability for your specific cell line and experimental timeframe.[6]
-
Use Novel Drug Delivery Systems: Encapsulating NAC in nanosystems like liposomes, niosomes, or nanoparticles can improve its stability and bioavailability, allowing for lower effective concentrations and reducing systemic toxicity.[7][8][9][10] These systems can also provide controlled, sustained release of NAC.[7]
-
pH Adjustment of Solutions: NAC solutions are acidic. It is critical to adjust the pH of your NAC-containing media to 7.4 using NaOH to avoid cell stress from pH changes, which can be confounded with direct NAC cytotoxicity.[11]
-
Consider Co-treatment (with caution): In some contexts, NAC's effects can be modulated by other agents. For example, co-treatment with NAC has been shown to abrogate paclitaxel-induced cytotoxicity by decreasing ROS levels.[12][13] However, NAC can also potentiate the cytotoxicity of other compounds, so empirical validation is essential.[4]
Q4: What are the primary signaling pathways involved in high-concentration NAC toxicity?
A4: The primary mechanism of NAC-induced cytotoxicity at high concentrations involves the intrinsic mitochondrial apoptosis pathway.[1][2] This pathway is characterized by:
-
Increased mitochondrial oxidation.[1]
-
Translocation of the pro-apoptotic protein Bax to the mitochondria.[1][2]
-
Dissipation of the mitochondrial transmembrane potential.[1][2]
-
Release of cytochrome c from the mitochondria into the cytoplasm.[1][2]
-
Activation of initiator caspase-9 and executioner caspase-3.[1][2]
This cascade of events leads to the characteristic morphological and biochemical features of apoptosis.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death observed after NAC treatment. | NAC concentration is above the cytotoxic threshold for the specific cell line.[5] | Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 and a safe working concentration. |
| The pH of the NAC-containing medium is too acidic.[11] | Ensure the final pH of the culture medium is adjusted to ~7.4 after adding the NAC stock solution. | |
| Inconsistent or sporadic results with long-term NAC incubation. | NAC may degrade in solution over time. | Prepare fresh NAC solutions for each experiment or media change. Store aliquots at –20°C for a maximum of one month.[11] |
| NAC may be chelating essential metal ions from the culture medium.[6] | Consider if your experimental system is sensitive to metal ion concentrations. If so, a different antioxidant like Trolox might be an alternative.[6] | |
| NAC treatment does not prevent cytotoxicity from an oxidative agent. | NAC may be directly interacting with and being consumed by the cytotoxic agent in the medium, preventing cellular uptake of the agent.[14][15] | This is a known mechanism.[14] Consider the possibility that the protective effect is due to extracellular neutralization rather than intracellular antioxidant activity. |
| The chosen NAC concentration is insufficient to counteract the toxic stimulus. | Increase the NAC concentration, ensuring it remains below the cytotoxic threshold you determined for your cell line. |
Quantitative Data Summary
Table 1: Effect of NAC Concentration on Cell Apoptosis Cell Line: H9c2 (Cardiomyoblast-like cells) Incubation Time: 24 hours
| NAC Concentration | Percentage of Apoptotic Cells (Mean ± SD) |
| Control (0 µM) | 5.4% ± 1.8% |
| 2 µM | 18.6% ± 4.1% |
| 4 µM | 24.5% ± 3.7% |
| (Data sourced from a study on NAC-induced apoptosis in H9c2 cells.[1]) |
Table 2: Protective Effect of NAC Against TGHQ-Induced Cytotoxicity Cell Line: HK-2 (Human Kidney Proximal Tubule Epithelial Cells) Incubation Time: 4 hours
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| 400µM TGHQ | ~50% |
| 400µM TGHQ + 0.1mM NAC | ~70% |
| 400µM TGHQ + 0.5mM NAC | ~90% |
| 400µM TGHQ + 1.0mM NAC | ~100% |
| (Data adapted from a study on the cytoprotective effect of NAC.[16]) |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of NAC using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[17]
-
NAC Preparation: Prepare a stock solution of NAC in sterile water or DMSO.[11] If using water, adjust the pH to 7.4 with NaOH.[11] Perform serial dilutions in complete culture medium to create a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 mM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared NAC-containing medium to the respective wells. Include untreated wells as a control for 100% viability.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 30 minutes to 4 hours at 37°C, allowing viable cells to form formazan crystals.[17]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against NAC concentration to determine the IC50 and the maximum non-toxic concentration.
Protocol 2: Quantifying NAC-Induced Apoptosis via Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of NAC for the specified time. Include an untreated control group.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by NAC treatment.[1]
Visualizations
References
- 1. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. The protective effect of N-acetylcysteine against liposome and chitosan-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of therapeutic potential N-acetylcysteine in acetaminophen hepatotoxicity by encapsulation in PEGylated nano-niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-acetylcysteine modulates the cytotoxic effects of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antioxidant Effects of Nacystelyn with ROS Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Nacystelyn (NAL) against other common antioxidants, supported by experimental data. We will delve into the mechanisms of action, present quantitative comparisons, and provide detailed experimental protocols for validating antioxidant efficacy using Reactive Oxygen Species (ROS) probes.
Introduction to this compound and its Antioxidant Potential
This compound (NAL), a lysine salt of N-acetylcysteine (NAC), is a novel thiol-containing compound with significant antioxidant properties.[1] Like its well-studied counterpart, NAC, this compound functions as a precursor to L-cysteine, which is a critical component for the synthesis of the body's primary endogenous antioxidant, glutathione (GSH).[2][3][4] Oxidative stress, characterized by an overproduction of ROS, is implicated in a wide range of pathological conditions, making the evaluation of potent antioxidants like this compound a crucial area of research.[5][6] This guide will compare the antioxidant effects of this compound with established alternatives, providing the necessary data and protocols for researchers to validate these effects in their own studies.
Mechanism of Antioxidant Action: The Glutathione Pathway
The primary antioxidant mechanism of this compound, similar to NAC, is its role in replenishing intracellular GSH levels.[2][7] GSH is a tripeptide that plays a pivotal role in detoxifying ROS and regenerating other antioxidants.[4][7] this compound is deacetylated to L-cysteine, the rate-limiting amino acid for GSH synthesis.[3] By providing a bioavailable source of L-cysteine, this compound boosts the cellular antioxidant capacity.
Caption: this compound's primary antioxidant mechanism of action.
Comparative Analysis of Antioxidant Performance
This compound (NAL) vs. N-acetylcysteine (NAC)
This compound has demonstrated distinct advantages over N-acetylcysteine. The primary difference lies in its superior ability to enhance intracellular GSH levels. In one in vitro study, NAL was shown to be twice as effective as NAC in increasing intracellular GSH.[2] Additionally, this compound forms neutral pH solutions, in contrast to the acidic nature of NAC, which can be a significant advantage in various experimental and physiological contexts.[2] Both NAL and NAC are potent scavengers of hydrogen peroxide (H₂O₂), though they are less effective against the superoxide radical (O₂⁻).[2]
This compound (NAL) vs. Other Antioxidants
Direct comparative studies of this compound with other antioxidants are limited. However, we can infer its potential performance based on studies comparing NAC with other well-known antioxidants.
-
Alpha-Lipoic Acid (ALA): Both NAC and ALA have been shown to possess antioxidant properties, but a key difference is that NAC administration leads to a significant increase in GSH levels, whereas ALA does not.[8][9] This suggests that this compound, with its enhanced GSH-boosting capability, would likely demonstrate a more robust antioxidant effect in pathways reliant on GSH.
-
Resveratrol: In a study on human gingival fibroblasts under oxidative stress, resveratrol was found to be more effective than NAC in inhibiting ROS production.[5][6] While resveratrol has a different mechanism of action, this highlights that the choice of antioxidant may depend on the specific cellular context and the type of oxidative stress. In a model of acetaminophen toxicity, resveratrol showed superior hepatoprotective effects compared to NAC.[10][11]
-
Vitamin C: The antioxidant effects of both NAC and Vitamin C have been shown to be dose-dependent in studies investigating lifespan extension under oxidative stress in C. elegans.[12]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on the antioxidant effects of this compound and N-acetylcysteine.
| Antioxidant | Concentration | Cell Type/System | Effect | Percentage Change/Value | Citation |
| This compound (NAL) | 2 x 10⁻⁴ mol/L | A549 cells | Intracellular GSH Level | 8.3 +/- 1.6 x 10⁻⁶ mol per 10⁶ cells | [2] |
| N-acetylcysteine (NAC) | 2 x 10⁻⁴ mol/L | A549 cells | Intracellular GSH Level | 4.5 +/- 1.1 x 10⁻⁶ mol per 10⁶ cells | [2] |
| This compound (NAL) | 4 x 10⁻⁶ mol/L | Polymorphonuclear Leukocytes | H₂O₂ Release Reduction | ~45% | [2] |
| N-acetylcysteine (NAC) | 4 x 10⁻⁶ mol/L | Polymorphonuclear Leukocytes | H₂O₂ Release Reduction | ~45% | [2] |
| N-acetylcysteine (NAC) | 1200 mg/day (8 days) | Physically Active Males | Plasma GSH Level | +33% | [9] |
Experimental Protocols for ROS Detection
Validating the antioxidant effects of this compound requires reliable methods for detecting and quantifying intracellular ROS. The following are detailed protocols for two commonly used ROS probes.
Caption: General experimental workflow for ROS detection.
Protocol for Measuring Total Cellular ROS using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that fluoresces upon oxidation by various ROS, making it a general indicator of cellular oxidative stress.[13][14]
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plate
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed adherent cells in a black 96-well plate and allow them to attach overnight.
-
Antioxidant Treatment: Treat cells with varying concentrations of this compound or other antioxidants for the desired duration.
-
Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., H₂O₂) to the cells.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[13][14]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
-
Fluorescence Measurement:
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the results between treated and untreated control groups.
Protocol for Measuring Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[15][16]
Materials:
-
MitoSOX Red stock solution (5 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the DCFH-DA protocol.
-
MitoSOX Red Staining:
-
Prepare a working solution of MitoSOX Red (typically 1-5 µM) in warm HBSS.[15]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[15]
-
Wash the cells three times with warm HBSS.
-
-
Imaging and Analysis:
-
Data Analysis: Quantify the mean fluorescence intensity and compare the values across different treatment groups.
Conclusion
This compound presents a promising advancement in antioxidant therapy, primarily due to its enhanced ability to replenish intracellular glutathione stores compared to N-acetylcysteine.[2] Its neutral pH further broadens its potential applications.[2] While direct comparative data with a wider range of antioxidants is still emerging, the established superiority of NAL over NAC in boosting GSH suggests it may offer more potent protection against oxidative stress in many biological systems. The provided experimental protocols using ROS probes such as DCFH-DA and MitoSOX Red offer robust methods for researchers to validate and quantify the antioxidant effects of this compound and compare its efficacy against other compounds in various models of oxidative stress. Further research is warranted to fully elucidate the comparative advantages of this compound in different pathological contexts.
References
- 1. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl Cysteine - Annie's Apothecary - Compounding Pharmacy in Boerne, Texas [anniesrx.com]
- 4. vinmec.com [vinmec.com]
- 5. Biological impacts of resveratrol, quercetin, and N-acetylcysteine on oxidative stress in human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological impacts of resveratrol, quercetin, and N-acetylcysteine on oxidative stress in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doc.abcam.com [doc.abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Nacystelyn's Efficacy Under the Microscope: A Comparative Guide for Researchers
A detailed analysis of Nacystelyn's performance in various cell lines reveals its potential as a potent antioxidant and mucolytic agent, often outperforming its parent compound, N-acetylcysteine (NAC). This guide provides a comprehensive cross-validation of this compound's efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their investigations.
This compound (NAL), a lysine salt of N-acetylcysteine, has demonstrated significant promise in preclinical studies. Its primary mechanisms of action are rooted in its ability to replenish intracellular glutathione (GSH), a critical antioxidant, and its capacity to break down mucus. This guide compares the in vitro efficacy of this compound with its precursor, N-acetylcysteine (NAC), and other relevant mucolytic agents such as Ambroxol and Erdosteine, across different cell lines.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from in vitro studies, offering a clear comparison of this compound's performance against other compounds.
Table 1: Antioxidant Efficacy of this compound vs. N-acetylcysteine
| Cell Line | Parameter Measured | This compound (NAL) | N-acetylcysteine (NAC) | Key Findings |
| A549 (human alveolar epithelial cells) | Intracellular Glutathione (GSH) Levels | 8.3 +/- 1.6 x 10-6 mol per 106 cells | 4.5 +/- 1.1 x 10-6 mol per 106 cells | This compound was approximately twice as effective as NAC in increasing intracellular GSH levels.[1] |
| Polymorphonuclear leukocytes (PMNs) from COPD patients | Hydrogen Peroxide (H₂O₂) Reduction | ~45% reduction | ~45% reduction | Both NAL and NAC showed similar efficacy in reducing H₂O₂ released by PMNs.[1] |
| Polymorphonuclear leukocytes (PMNs) from COPD patients | Superoxide (O₂⁻) Radical Inhibition | No significant effect | No significant effect | Neither NAL nor NAC effectively inhibited O₂⁻ radicals in this assay.[1] |
Table 2: Mucolytic and Anti-inflammatory Efficacy of N-acetylcysteine vs. Ambroxol
| Cell Line | Condition | Parameter Measured | N-acetylcysteine (NAC) | Ambroxol | Key Findings |
| Primary differentiated human tracheal-bronchial cells | IL-13 stimulated | MUC5AC Secretion Inhibition | Less effective | Less effective than Guaifenesin, similar to NAC | Both NAC and Ambroxol were less effective than guaifenesin in inhibiting IL-13 induced MUC5AC secretion.[2][3][4][5] |
| Human alveolar macrophages | Lipopolysaccharide (LPS) stimulated | IL-12 Secretion | Enhanced | Enhanced | Both NAC and Ambroxol enhanced LPS-induced IL-12 secretion. |
| Human alveolar macrophages | Lipopolysaccharide (LPS) stimulated | IL-10 Secretion | Enhanced | No significant effect | NAC enhanced both pro- and anti-inflammatory cytokine secretion, while Ambroxol primarily enhanced the pro-inflammatory IL-12. |
Table 3: Comparative Efficacy of Erdosteine and N-acetylcysteine (from clinical and in vitro data)
| Study Type | Population/Cell Line | Parameter Measured | Erdosteine | N-acetylcysteine (NAC) | Key Findings |
| Meta-analysis of clinical trials | COPD patients | Reduction in exacerbations | Superior efficacy | Less effective than Erdosteine | Erdosteine was found to be more effective than NAC in reducing the frequency and duration of COPD exacerbations.[6][7] |
| In vitro study | Not specified | Scavenging of H₂O₂ and HOCl | Metabolite (MET 1) showed significant scavenging activity | Effective antioxidant | The active metabolite of Erdosteine is a potent scavenger of reactive oxygen species.[8] |
Signaling Pathways and Mechanisms of Action
This compound, primarily through its active component N-acetylcysteine, modulates key signaling pathways involved in inflammation and cellular protection.
Glutathione Synthesis and Antioxidant Defense
This compound serves as a precursor for L-cysteine, a rate-limiting amino acid for the synthesis of glutathione. Increased intracellular GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Modulation of Inflammatory Pathways
N-acetylcysteine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. By preventing the degradation of IκB, an inhibitor of NF-κB, NAC effectively dampens the inflammatory response.
Furthermore, NAC can interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in fibrosis and tissue remodeling. NAC has been shown to inhibit the phosphorylation of Smad proteins, key downstream effectors of TGF-β signaling.[9][10]
Experimental Protocols
Measurement of Intracellular Glutathione (GSH)
Objective: To quantify the intracellular levels of reduced glutathione in cultured cells following treatment with this compound or other compounds.
Methodology: Monochlorobimane (MCB) Assay
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, NAC, or control vehicle for the desired duration (e.g., 24 hours).
-
-
Staining with Monochlorobimane:
-
Fluorescence Measurement:
-
After incubation, wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 380-390 nm and emission at approximately 470-480 nm.[11]
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
-
Compare the fluorescence of treated cells to that of control cells to determine the relative change in intracellular GSH levels.
-
In Vitro Mucolytic Activity Assay
Objective: To assess the ability of this compound and other mucolytic agents to reduce the viscosity of mucus.
Methodology: Rotational Rheometry
-
Mucus Sample Preparation:
-
Use a mucus simulant (e.g., bovine submaxillary mucin) or collected sputum samples.
-
Treat the mucus samples with this compound, NAC, or other test compounds at various concentrations. Incubate the samples for a defined period (e.g., 30 minutes) at 37°C.
-
-
Rheological Measurement:
-
Load the treated mucus sample onto the plate of a rotational rheometer.[15][16][17]
-
Perform an oscillatory shear test by applying a small, oscillating strain to the sample and measuring the resulting stress. This will determine the elastic (G') and viscous (G'') moduli.[15][17]
-
A decrease in both G' and G'' indicates a reduction in mucus viscoelasticity, signifying mucolytic activity.
-
-
Data Analysis:
-
Compare the G' and G'' values of the treated samples to those of the untreated control.
-
A dose-dependent decrease in these parameters indicates the mucolytic efficacy of the compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a specific cell line.
References
- 1. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thorax.bmj.com [thorax.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. N-acetyl-L-cysteine suppresses TGF-beta signaling at distinct molecular steps: the biochemical and biological efficacy of a multifunctional, antifibrotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Using monochlorobimane to visualize glutathione utilization in the developing zebrafish (Danio rerio) embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]
A Comparative Analysis of the Mucolytic Properties of Nacystelyn and Other Mucoactive Agents
In the landscape of respiratory therapeutics, mucolytic agents play a crucial role in managing conditions characterized by excessive or viscous mucus. This guide provides a detailed comparison of the mucolytic properties of Nacystelyn (N-acetylcysteine L-lysinate), a newer entrant, with established agents such as N-acetylcysteine (NAC), carbocysteine, erdosteine, bromhexine, and ambroxol. The following sections present experimental data, detailed methodologies, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Mechanism of Action: A Common Thread for Thiol-Based Mucolytics
This compound, like its predecessor N-acetylcysteine and the active metabolite of erdosteine, belongs to the class of thiol-based mucolytics. Their primary mechanism of action involves the disruption of disulfide bonds that cross-link mucin glycoproteins, the primary structural components of mucus. This action reduces the viscosity and elasticity of mucus, thereby facilitating its clearance from the airways.
Figure 1: Mechanism of Thiol-Based Mucolytics.
Quantitative Comparison of Mucolytic Properties
The following table summarizes key experimental findings on the mucolytic efficacy of this compound and other agents. It is important to note that the experimental conditions, such as the source of mucus and measurement techniques, vary across studies, which may influence the results.
| Agent | Parameter | Model | Key Findings | Citation |
| This compound (NAL) | Tracheal Mucus Velocity (TMV) | In vivo (Dogs) | Significantly greater increase in TMV compared to NAC. | [1] |
| Viscoelasticity | In vivo (Dogs) | Significantly greater decrease in viscoelasticity compared to NAC. | [1] | |
| Transepithelial Potential Difference (PD) | In vivo (Dogs) | Increased negative PD, an effect not seen with NAC. | [1] | |
| Chloride (Cl-) Content | In vivo (Dogs) | Increased Cl- content in airway secretions. | [1] | |
| N-acetylcysteine (NAC) | Viscosity | In vitro (Sputum) | Significant reduction in viscosity. | [2] |
| Viscosity | In vitro (Mucin solution) | Marked viscoelasticity-lowering effect. | ||
| Tracheal Mucus Velocity (TMV) | In vivo (Dogs) | Increased TMV, but to a lesser extent than NAL. | [1] | |
| Carbocysteine | Viscosity | In vivo (Human Sputum) | Significant reduction in viscosity (-67% at the end of treatment). | [3] |
| Mucociliary Transport | In vivo (Human Sputum) | Significant increase in mucociliary transport (+41% at the end of treatment). | [3] | |
| Viscoelasticity | In vitro (Mucin solution) | No mucolytic effect at pH 7.0, but effective at pH 6.0. | ||
| Erdosteine | Viscosity | In vivo (Human Sputum) | Statistically significant reduction in sputum viscosity compared to placebo. | [4] |
| Elasticity | In vivo (Human Sputum) | Statistically significant reduction in sputum elasticity compared to placebo. | [4] | |
| Mucociliary Transport | In vivo (Humans) | Significant improvement in mucociliary transport (+60.4% vs. baseline). | [5] | |
| Bromhexine | Viscosity | In vivo (Mini-pig mucus) | Reduced residual shear viscosity. | [6] |
| Viscoelasticity | In vitro (Mucin solution) | No mucolytic effect observed in the tested pH range. | ||
| Ambroxol | Viscosity | In vivo (LPS-induced mucus in rats) | Reduces sputum viscosity. | [7] |
| Mucociliary Clearance | In vivo (LPS-induced mucus in rats) | Enhanced mucociliary clearance. | [7] |
Experimental Protocols
A standardized approach to evaluating mucolytic agents is crucial for accurate comparisons. Below are detailed methodologies for key experiments cited in the comparison.
In Vivo Evaluation of Mucolytic Agents in a Canine Model
This protocol is based on the study comparing this compound and N-acetylcysteine.[1]
-
Subjects: Healthy mongrel dogs.
-
Treatment Administration: Metered-dose inhaler (MDI) aerosols of placebo, this compound (NAL), and N-acetylcysteine (NAC) were administered.
-
Measurement of Tracheal Mucus Velocity (TMV): This can be measured by observing the movement of a marker, such as radiopaque Teflon discs or radiolabeled particles, along the tracheal mucosa over time using radiography or a gamma camera.
-
Collection of Airway Secretions: Mucus is collected from the trachea for rheological and ionic analysis.
-
Rheological Analysis (Viscoelasticity): The viscoelastic properties of the collected mucus are determined using a rheometer to measure parameters like dynamic viscosity and elasticity.
-
Measurement of Transepithelial Potential Difference (PD): A high-impedance voltmeter is used to measure the electrical potential difference across the tracheal epithelium. This provides insights into ion transport.
-
Determination of Chloride Ion Content: The concentration of chloride ions in the airway secretions is measured, often through titration methods.
In Vitro Assessment of Mucolytic Activity
This protocol provides a general framework for assessing the direct mucolytic effect of a compound on mucus or a mucin solution.
-
Mucus/Mucin Preparation: Sputum from patients with respiratory diseases or a standardized mucin solution (e.g., from porcine gastric mucin) is used.
-
Incubation: The mucus or mucin solution is incubated with the test mucolytic agent at a physiological temperature (e.g., 37°C) for a defined period. A placebo or vehicle control is run in parallel.
-
Rheological Measurement: The viscoelastic properties (viscosity and elasticity) of the treated and control samples are measured using a rheometer. A significant decrease in these parameters indicates mucolytic activity.
Figure 2: General Workflow for In Vitro Mucolytic Assay.
Discussion and Conclusion
The available experimental data suggests that this compound is a potent mucolytic agent with a potentially superior efficacy profile compared to N-acetylcysteine in an in vivo canine model.[1] This enhanced effect may be attributed to its synergistic modes of action, including a direct impact on mucus rheology and a unique ability to modulate ion transport, as evidenced by the increase in transepithelial potential difference and chloride content in airway secretions.[1]
While direct comparative experimental data for this compound against other mucolytics like carbocysteine, erdosteine, bromhexine, and ambroxol is lacking, the existing literature on these agents provides a basis for indirect comparison. Carbocysteine and erdosteine have demonstrated significant reductions in mucus viscosity and improvements in mucociliary transport in clinical settings.[3][4][5] Bromhexine and its metabolite ambroxol also exhibit mucolytic and mucokinetic properties, although their in vitro effects on mucus viscoelasticity can be variable.[6][7]
For a comprehensive evaluation, head-to-head preclinical and clinical studies comparing this compound with this broader range of mucolytic agents under standardized experimental conditions are warranted. Such studies would provide a clearer understanding of the relative potency and mechanisms of action of these compounds, ultimately aiding in the development of more effective therapies for muco-obstructive respiratory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of carbocysteine-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. medscape.com [medscape.com]
- 5. Activity of erdosteine on mucociliary transport in patients affected by chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nacystelyn and N-Acetylcysteine Bioavailability
A comprehensive review of existing in vivo studies reveals a notable gap in direct comparative bioavailability data between Nacystelyn (NAL) and its parent compound, N-acetylcysteine (NAC). While extensive pharmacokinetic data is available for NAC, demonstrating its characteristically low oral bioavailability, equivalent in vivo plasma concentration studies for this compound are not readily found in the public domain. This guide synthesizes the available experimental data for NAC and highlights the need for direct comparative studies to fully elucidate the pharmacokinetic profile of this compound.
Quantitative Bioavailability Data: N-Acetylcysteine (NAC)
The oral bioavailability of N-acetylcysteine is consistently reported to be low, primarily due to a significant first-pass metabolism in the liver.[1][2][3] The following table summarizes key pharmacokinetic parameters for NAC from various in vivo studies in healthy human volunteers.
| Parameter | Value | Administration Route | Dosage | Subject Population | Source |
| Oral Bioavailability (Reduced NAC) | 4.0% | Oral | 400 mg | Healthy Volunteers | [3][4] |
| Oral Bioavailability (Total NAC) | 9.1% | Oral | 400 mg | Healthy Volunteers | [3][4][5] |
| Oral Bioavailability | <10% | Oral | Not Specified | General | [1][2] |
| Oral Bioavailability | 11.6% | Enteral | 600 mg | ICU Patients | [6] |
| Maximum Plasma Concentration (Cmax) | 0.35 - 4 mg/L | Oral | 200 - 400 mg | Not Specified | [7] |
| Maximum Plasma Concentration (Cmax) | 26.5 µg/mL | Oral (effervescent tablet) | 11 g | Healthy Adults | [8][9] |
| Maximum Plasma Concentration (Cmax) | 28.4 µg/mL | Oral (solution) | 11 g | Healthy Adults | [8][9] |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 2 hours | Oral | Not Specified | General | [1][2][7] |
| Terminal Half-life (t½) | 6.25 hours | Oral | 400 mg | Healthy Volunteers | [3][4][5] |
Experimental Protocols
The methodologies employed in the cited studies for determining the bioavailability of N-acetylcysteine share common principles of pharmacokinetic analysis. Below are detailed summaries of typical experimental protocols.
Study Design for Oral Bioavailability Assessment
A common approach to assess the oral bioavailability of NAC involves a randomized, crossover study design.
-
Subjects: Healthy adult volunteers are typically recruited for these studies.[4][9]
-
Dosing: Subjects receive a single oral dose of NAC, often in tablet or solution form.[4][8][9] In crossover studies, each subject receives different formulations of the drug with a washout period in between to eliminate the drug from the body.[9]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.[4][9] This allows for the measurement of plasma concentrations of NAC over time.
-
Analytical Method: Plasma concentrations of NAC are determined using validated analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[6][9]
-
Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). Bioavailability is then calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.
In Vivo Study in a Canine Model: this compound vs. NAC
While not a traditional bioavailability study, one study compared the effects of this compound and NAC on mucociliary clearance in dogs.
-
Subjects: The study was conducted on six healthy mongrel dogs.[10]
-
Administration: this compound and NAC were administered as metered-dose inhaler aerosols.[10]
-
Parameters Measured: The study evaluated tracheal mucus velocity, transepithelial potential difference, and the rheological properties of airway secretions.[10]
-
Findings: The results indicated that this compound had a significantly greater effect on increasing tracheal mucus velocity and decreasing mucus viscoelasticity compared to NAC.[10] This suggests a potentially higher local activity of this compound in the airways.
Visualizing Key Pathways and Processes
To better understand the context of NAC's function and the methods used to study it, the following diagrams illustrate the glutathione synthesis pathway and a typical experimental workflow for a bioavailability study.
Caption: Glutathione synthesis pathway, where NAC serves as a precursor to cysteine.
Caption: A typical crossover experimental workflow for a bioavailability study.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-acetylcysteine (NAC) and Its Role in Clinical Practice Management of Cystic Fibrosis (CF): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocolforlife.com [protocolforlife.com]
- 6. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effervescent N-Acetylcysteine Tablets versus Oral Solution N-Acetylcysteine in Fasting Healthy Adults: An Open-Label, Randomized, Single-Dose, Crossover, Relative Bioavailability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of a new mucolytic N-acetylcysteine L-lysinate with N-acetylcysteine: airway epithelial function and mucus changes in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylcysteine (NAC) in Clinical and Preclinical Settings: A Comparative Analysis Against Control
For Researchers, Scientists, and Drug Development Professionals
N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been investigated across a wide spectrum of clinical and preclinical models for its therapeutic potential. This guide provides a statistical analysis of NAC's effects compared to control groups in various conditions, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various studies comparing N-acetylcysteine (NAC) to a placebo or control group.
Table 1: Effects of NAC on Markers of Oxidative Stress and Inflammation
| Condition Studied | Parameter | NAC Group (Mean ± SD or Median [IQR]) | Control/Placebo Group (Mean ± SD or Median [IQR]) | Outcome | Reference |
| Multiple Sclerosis | Change in Serum Malondialdehyde (MDA) (μmol/L) | -0.33 [-5.85–2.50] | 2.75 [-0.25–5.22] | Statistically significant decrease in NAC group (p=0.03) | [1] |
| Rheumatoid Arthritis | Change in Nitric Oxide (NO) (µM) | Data not fully provided; significant decrease reported | Data not fully provided | Significant difference between NAC and placebo at the end of the study | [2] |
| Rheumatoid Arthritis | Change in Malondialdehyde (MDA) (nM) | Data not fully provided; significant decrease reported | Data not fully provided | Significant difference between NAC and placebo at the end of the study | [2] |
| Rheumatoid Arthritis | Change in Total Thiol Groups (TTG) (µM) | Data not fully provided; significant increase reported | Data not fully provided | Significant difference between NAC and placebo at the end of the study | [2] |
| Peritoneal Dialysis | Change in Interleukin-6 (IL-6) (pg/mL) | 9.4 [4.5–31] to 7.6 [4.9–13.5] | No significant change | Statistically significant decrease in NAC group (p=0.006) | [3] |
| Acute Ischemic Stroke | Change in Interleukin-6 (IL-6) | Significant decrease reported | No significant change | Significant decrease in NAC group compared to placebo | [4] |
| Acute Ischemic Stroke | Change in Malondialdehyde (MDA) | Significant decrease reported | No significant change | Significant decrease in NAC group compared to placebo | [4] |
| Acute Ischemic Stroke | Change in Nitric Oxide (NO) | Significant decrease reported | No significant change | Significant decrease in NAC group compared to placebo | [4] |
| Acute Ischemic Stroke | Change in Superoxide Dismutase (SOD) | Significant increase reported | No significant change | Significant increase in NAC group compared to placebo | [4] |
| Acute Ischemic Stroke | Change in Glutathione Peroxidase (GPx) | Significant increase reported | No significant change | Significant increase in NAC group compared to placebo | [4] |
| Acute Ischemic Stroke | Change in Total Thiol Groups (TTG) | Significant increase reported | No significant change | Significant increase in NAC group compared to placebo | [4] |
Table 2: Effects of NAC on Clinical Symptoms in Psychiatric Disorders
| Condition Studied | Primary Outcome Measure | NAC Group (Mean ± SD) | Control/Placebo Group (Mean ± SD) | Outcome | Reference |
| Obsessive-Compulsive Disorder (Treatment-Resistant) | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) Score (Baseline to 16 weeks) | 25.6 to 21.3 (Reduction of 4.3 points) | 24.8 to 21.8 (Reduction of 3.0 points) | No significant difference between groups (p=0.92) | [5] |
| Obsessive-Compulsive Disorder (Children & Adolescents) | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) Score (Baseline to 10 weeks) | 21.0 (8.2) to 11.3 (5.7) | No statistically significant decrease | Significant decrease in NAC group; Cohen's d effect size = 0.83 | [6] |
| Schizophrenia (Chronic) | Positive and Negative Syndrome Scale (PANSS) - Positive Subscale | Significant improvement (F=5.47, P=0.02) | Not specified | Statistically significant improvement in NAC group | [7] |
| Schizophrenia (Chronic) | Positive and Negative Syndrome Scale (PANSS) - Negative Subscale | Significant improvement (F=0.20, df=1) | Not specified | Statistically significant improvement in NAC group | [7] |
| Schizophrenia | Meta-analysis of PANSS Total Score (Standardized Mean Difference) | - | - | Significant improvement with NAC (SMD = -0.61; 95% CI [-0.91, -0.31]) | |
| Schizophrenia | Meta-analysis of PANSS Negative Score (Standardized Mean Difference) | - | - | Significant improvement with NAC (SMD = -0.56; 95% CI [-0.92, -0.21]) | |
| Bipolar Depression | Meta-analysis of Depressive Symptoms (Standardized Mean Difference) | - | - | Moderate effect size favoring NAC (d=0.45, 95% C.I.: 0.06-0.84) | [8] |
| Multiple Sclerosis | Change in Hospital Anxiety and Depression Scale - Anxiety (HADS-A) Score | -1.6 ± 2.67 | 0.33 ± 2.83 | Statistically significant improvement in NAC group (p=0.02) | [1] |
Experimental Protocols
The methodologies for the administration of NAC vary across studies, but a general framework can be established for both preclinical and clinical investigations.
Clinical Trial Protocol: Oral Administration of NAC
-
Study Design : A common design is a randomized, double-blind, placebo-controlled trial.
-
Participant Selection : Inclusion criteria are specific to the condition being studied (e.g., diagnosis of schizophrenia based on DSM criteria, a certain severity score on a relevant scale like PANSS). Exclusion criteria often include other major medical or psychiatric conditions, substance use disorders, and pregnancy.
-
Intervention :
-
NAC Group : Participants receive oral NAC, with dosages typically ranging from 1200 mg/day to 3000 mg/day, often administered in divided doses.
-
Control Group : Participants receive a matching placebo.
-
-
Duration : Treatment duration in clinical trials for psychiatric and chronic conditions is often between 8 to 24 weeks, with some studies having longer follow-up periods.
-
Outcome Measures : Primary and secondary outcomes are assessed at baseline and at specified intervals throughout the study. These can include clinical rating scales (e.g., PANSS, Y-BOCS, MADRS), biomarkers of oxidative stress and inflammation (e.g., MDA, IL-6), and measures of cognitive and social functioning.
-
Statistical Analysis : Statistical significance is determined using appropriate tests, such as t-tests, ANOVA, or mixed-effects models, to compare the changes in outcome measures between the NAC and placebo groups.
Preclinical Study Protocol: In Vivo Administration of NAC
-
Animal Models : A variety of animal models are used to mimic human diseases, such as rodent models of neurotoxicity, inflammation, or oxidative stress.
-
Administration Routes : NAC can be administered via several routes, including:
-
Oral (PO) : Often through oral gavage.
-
Intraperitoneal (IP) : A common route for systemic administration in rodents.
-
Intravenous (IV) : For rapid and complete bioavailability.
-
-
Dosage : Dosages in animal studies are typically higher than in humans and are often expressed in mg/kg of body weight.
-
Outcome Measures : Endpoints in preclinical studies include behavioral tests, histological analysis of tissues, and measurement of biochemical markers in blood and tissue samples.
Signaling Pathways and Experimental Workflows
Signaling Pathways of N-Acetylcysteine
NAC exerts its effects through multiple interconnected signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.
Caption: Key signaling pathways influenced by N-Acetylcysteine (NAC).
Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial investigating the efficacy of NAC.
References
- 1. Effects of N‐acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Randomized, Double-Blind, Placebo-Controlled Trial of N-Acetylcysteine Augmentation for Treatment-Resistant Obsessive-Compulsive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of N-Acetylcysteine Augmentation on Obsessive Compulsive Disorder: A Multicenter Randomized Double Blind Placebo Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of adjunctive N-acetyl cysteine (NAC) on symptoms of chronic schizophrenia: A double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine as an adjunctive treatment for bipolar depression: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Nacystelyn's Antioxidant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Nacystelyn (NAL) with its parent compound, N-acetylcysteine (NAC), and other alternatives. The information presented is based on published experimental data to assist researchers in replicating and expanding upon these findings.
Comparative Antioxidant Performance: this compound vs. Alternatives
This compound, a lysine salt of N-acetylcysteine, has been developed to improve upon some of the physicochemical properties of NAC. Published studies have quantitatively assessed its antioxidant capabilities in various in vitro models. The following tables summarize the comparative data.
Table 1: Glutathione (GSH) Precursor Activity
One of the primary antioxidant mechanisms of NAL and NAC is their role as precursors to intracellular glutathione (GSH), a key cellular antioxidant.
| Compound | Concentration | Cell Line | Intracellular GSH Levels (mol per 10^6 cells) | Fold Increase vs. Control | Reference |
| This compound (NAL) | 2 x 10⁻⁴ mol/L | A549 (human lung adenocarcinoma) | 8.3 ± 1.6 x 10⁻⁶ | ~2x greater than NAC | [1] |
| N-acetylcysteine (NAC) | 2 x 10⁻⁴ mol/L | A549 (human lung adenocarcinoma) | 4.5 ± 1.1 x 10⁻⁶ | - | [1] |
Table 2: Reactive Oxygen Species (ROS) Scavenging Activity
Direct scavenging of reactive oxygen species is another important antioxidant mechanism. The following table compares the efficacy of NAL, NAC, and other thiol-containing compounds against various ROS.
| Reactive Oxygen Species (ROS) | Assay | This compound (NAL) | N-acetylcysteine (NAC) | Captopril | N-acetylcysteine Amide (NACA) | Reference |
| Hydroxyl Radical (•OH) | Deoxyribose Assay | Potent scavenger (Ks > 10¹⁰ mol⁻¹ s⁻¹) | Potent scavenger (Ks > 10¹⁰ mol⁻¹ s⁻¹) | Less potent than NAL and NAC | - | [2] |
| Hydrogen Peroxide (H₂O₂) | DTNB Assay | Slow reaction (K ≈ 0.03 min⁻¹) | Slow reaction (K ≈ 0.03 min⁻¹) | Slower than NAL and NAC | Greater scavenging at high conc. | [2][3][4] |
| Hypochlorous Acid (HClO) | Elastase-α1-antiproteinase Assay | More efficient than NAC | Superior to captopril | Less potent than NAL and NAC | - | [2] |
| DPPH Radical | DPPH Assay | - | - | - | Higher scavenging than NAC | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are protocols for the key assays cited in the comparison tables.
Hydroxyl Radical Scavenging Activity: Deoxyribose Assay
This assay measures the ability of a compound to scavenge hydroxyl radicals generated by a Fenton-like reaction.
Materials:
-
Phosphate buffer (20 mM, pH 7.4)
-
2-deoxy-D-ribose (2.8 mM)
-
Ferric chloride (FeCl₃) (100 µM)
-
Ethylenediaminetetraacetic acid (EDTA) (104 µM)
-
Hydrogen peroxide (H₂O₂) (1 mM)
-
Trichloroacetic acid (TCA) (2.8% w/v)
-
Thiobarbituric acid (TBA) (0.5% w/v in 0.025 M NaOH)
-
Test compound (this compound, NAC, etc.) at various concentrations
Procedure:
-
Prepare the reaction mixture by adding the following reagents in order to a test tube:
-
200 µL of phosphate buffer
-
200 µL of 2-deoxy-D-ribose
-
200 µL of FeCl₃ and EDTA premixed
-
200 µL of the test compound solution
-
-
Initiate the reaction by adding 200 µL of H₂O₂.
-
Incubate the mixture at 37°C for 1 hour.[5]
-
Stop the reaction by adding 1 mL of 2.8% TCA.
-
Add 1 mL of 0.5% TBA to the mixture.
-
Heat the tubes in a boiling water bath for 15 minutes to develop the pink color.[5]
-
Cool the tubes and measure the absorbance of the supernatant at 532 nm.[5]
-
The scavenging activity is calculated as the percentage of inhibition of deoxyribose degradation.
Hydrogen Peroxide Scavenging Activity Assay
This spectrophotometric assay determines the H₂O₂ scavenging capacity of a compound.
Materials:
-
Phosphate buffer (pH 7.4)
-
Hydrogen peroxide (H₂O₂) (40 mM)
-
Test compound (this compound, NAC, etc.) at various concentrations
-
Spectrophotometer
Procedure:
-
Prepare a solution of 40 mM H₂O₂ in phosphate buffer (pH 7.4).
-
Add a solution of the test compound at various concentrations to the H₂O₂ solution.
-
After 10 minutes, measure the absorbance of the H₂O₂ at 230 nm against a blank solution containing phosphate buffer without H₂O₂.[6]
-
The percentage of H₂O₂ scavenged is calculated as: % Scavenged = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control (H₂O₂ solution without test compound) and A₁ is the absorbance in the presence of the test compound.[6]
Hypochlorous Acid Scavenging Activity Assay
This assay evaluates the ability of a compound to scavenge hypochlorous acid (HOCl). One method involves monitoring the inhibition of the oxidation of 5-thio-2-nitrobenzoic acid (TNB).
Materials:
-
Hypochlorous acid (HOCl) solution
-
5-thio-2-nitrobenzoic acid (TNB)
-
Test compound (this compound, NAC, etc.)
-
Spectrophotometer
Procedure:
-
A solution of TNB is prepared.
-
The test compound is added to the TNB solution.
-
HOCl is added to initiate the oxidation of TNB.
-
The inhibition of TNB oxidation by the test compound is measured spectrophotometrically.[7] The decrease in absorbance, as TNB is oxidized, is monitored, and the protective effect of the scavenger is quantified.
Visualizing the Mechanisms
To better understand the processes involved in this compound's antioxidant activity, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Antioxidant signaling pathway of this compound (NAL).
Caption: General workflow for in vitro antioxidant assays.
References
- 1. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A method for screening hypochlorous acid scavengers by inhibition of the oxidation of 5-thio-2-nitrobenzoic acid: application to anti-asthmatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Nacystelyn vs. N-acetylcysteine: A Comparative Analysis of Efficacy in Preclinical Assays
In the landscape of mucolytic and antioxidant agents, N-acetylcysteine (NAC) has long been a benchmark. However, the emergence of Nacystelyn (NAL), a lysine salt of NAC, has prompted comparative studies to assess its potential for superior performance. This guide provides a detailed comparison of this compound and NAC, focusing on their efficacy in key preclinical assays, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
I. Mucolytic Activity: Enhancing Mucociliary Clearance
A study comparing the effects of NAL and NAC on airway epithelial function and mucus properties in an animal model revealed significant advantages for this compound.
Quantitative Data Summary
| Parameter | Placebo | N-acetylcysteine (NAC) | This compound (NAL) |
| Tracheal Mucus Velocity (TMV) | Baseline | Increased | Significantly Greater Increase than NAC [1][2] |
| Mucus Viscoelasticity | Baseline | Decreased | Significantly Greater Decrease than NAC [1][2] |
| Transepithelial Potential Difference | No significant change | No significant change | Increased Negative Potential [1][2] |
| Chloride Ion Content in Secretions | No significant change | No significant change | Increased [1][2] |
| Ciliary Beat Frequency (Frog Palate) | Baseline | Increased | Increased (similar to NAC)[1][2] |
Experimental Protocol: In Vivo Mucolytic Assay
-
Subjects: Healthy mongrel dogs (n=6).
-
Treatments: Metered-dose inhaler (MDI) aerosols of placebo, this compound (NAL), and N-acetylcysteine (NAC).
-
Measurements:
-
Tracheal Mucus Velocity (TMV): Measured to assess the rate of mucus transport.
-
Transepithelial Potential Difference (PD): Evaluated to determine effects on ion transport across the airway epithelium.
-
Rheological Properties: Viscoelasticity of collected airway secretions was analyzed.
-
Ion Content: Secretions were analyzed for chloride ion (Cl-) content.
-
-
Ex Vivo Analysis: The effect of both compounds on ciliary beat frequency (CBF) was assessed on the frog palate.
Mechanism of Action: Mucolytic Effects
The superior mucolytic effect of this compound appears to be multifactorial. While both NAL and NAC break disulfide bonds in mucus polymers, NAL's ability to increase chloride ion content in airway secretions contributes to a greater reduction in mucus viscoelasticity and a more significant increase in mucociliary clearance.[1][2]
II. Antioxidant Activity: Scavenging Reactive Oxygen Species and Boosting Cellular Defenses
In vitro studies have demonstrated the potent antioxidant capabilities of both this compound and NAC, with NAL showing superiority in specific assays and a greater capacity to enhance intracellular antioxidant defenses.
Quantitative Data Summary
| Assay | N-acetylcysteine (NAC) | This compound (NAL) | Key Finding |
| Hydroxyl Radical (.OH) Scavenging | Potent scavenger (Ks > 10^10 mol-1 s-1) | Potent scavenger (Ks > 10^10 mol-1 s-1) | Both are highly effective.[3] |
| Hydrogen Peroxide (H2O2) Reaction | Slow reaction rate (K ≈ 0.03 min-1) | Slow reaction rate (K ≈ 0.03 min-1) | Both react slowly with H2O2.[3] |
| Hypochlorous Acid (HClO) Inactivation | Effective | More efficient than NAC | NAL is superior in maintaining the protease/antiprotease balance.[3] |
| Intracellular Glutathione (GSH) Levels | 4.5 +/- 1.1 x 10^-6 mol per 10^6 cells | 8.3 +/- 1.6 x 10^-6 mol per 10^6 cells | NAL enhances intracellular GSH levels twice as effectively as NAC.[4] |
| Extracellular Glutathione (GSH) Secretion | ~2-fold increase | ~1.5-fold increase | Both induce extracellular GSH secretion.[4] |
| H2O2 Release by PMNs from Smokers with COPD | ~45% reduction at 4 x 10^-6 mol l-1 | ~45% reduction at 4 x 10^-6 mol l-1 | Both show similar efficacy in reducing H2O2 from activated immune cells.[4] |
Experimental Protocols: In Vitro Antioxidant Assays
-
Hydroxyl Radical (.OH) Scavenging (Deoxyribose Assay):
-
The assay assesses the ability of the compounds to compete with deoxyribose for hydroxyl radicals generated by a Fenton-like reaction.
-
The extent of deoxyribose degradation is measured to determine the scavenging activity.
-
A pro-oxidant effect at low concentrations, attributed to Fe(III) reduction, was corrected by increasing ascorbate concentration.[3]
-
-
Hydrogen Peroxide (H2O2) Reaction (Dithio-bis-nitrobenzoic acid - DTNB Assay):
-
The rate of reaction of the thiol-containing compounds with H2O2 is measured by monitoring the consumption of the thiol group using DTNB.
-
-
Hypochlorous Acid (HClO) Inactivation (Elastase-α1-antiproteinase Assay):
-
This assay measures the ability of the compounds to protect α1-antiproteinase from inactivation by HClO. The preserved activity of α1-antiproteinase in inhibiting elastase is quantified.
-
-
Cellular Glutathione (GSH) Precursor Effect:
-
Cell Line: Transformed alveolar cell line (A549 cells).
-
Treatment: Increasing concentrations (0-2 x 10^-4 mol l-1) of NAL and NAC were added to the cell cultures.
-
Measurement: Total intracellular and extracellular glutathione (GSH + 2GSSG) levels were quantified.
-
Inhibitor: Buthionine-sulphoximine, a GSH synthetase inhibitor, was used to confirm the mechanism.[4]
-
-
H2O2 Release by Polymorphonuclear Leukocytes (PMNs):
-
Source: Freshly isolated cultured blood PMNs from smokers with Chronic Obstructive Pulmonary Disease (COPD).
-
Measurement: The release of H2O2 from PMNs was measured to assess the ability of NAL and NAC to reduce oxidative burst from inflammatory cells.[4]
-
Signaling Pathway: Glutathione Synthesis
Both NAC and NAL serve as precursors for the synthesis of glutathione (GSH), a critical intracellular antioxidant. The superiority of NAL in elevating intracellular GSH levels suggests a more efficient uptake or subsequent deacetylation to cysteine, the rate-limiting substrate for GSH synthesis.
Conclusion
The presented data indicates that this compound exhibits superiority over N-acetylcysteine in key preclinical assays. In terms of mucolytic action, NAL demonstrates a more pronounced effect on reducing mucus viscoelasticity and enhancing mucociliary clearance, attributed to its unique ability to increase chloride ion secretion.[1][2] As an antioxidant, while both compounds are potent scavengers of reactive oxygen species, NAL is more effective against hypochlorous acid and, critically, is twice as effective in increasing intracellular glutathione levels, the cornerstone of cellular antioxidant defense.[3][4] These findings suggest that this compound may offer therapeutic advantages in conditions characterized by both abnormal mucus production and high oxidative stress. Further clinical investigations are warranted to translate these preclinical benefits into improved patient outcomes.
References
- 1. A comparison of a new mucolytic N-acetylcysteine L-lysinate with N-acetylcysteine: airway epithelial function and mucus changes in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Nacystelyn vs. Established Antioxidants: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Nacystelyn (NAL), a lysine salt of N-acetylcysteine, against its parent compound, N-acetylcysteine (NAC), and its amide derivative, N-acetylcysteine amide (NACA). This analysis is supported by experimental data from in vitro studies to delineate the relative efficacy of these thiol-containing antioxidants.
Quantitative Performance Data
The following tables summarize the key performance metrics of this compound and established antioxidants in various antioxidant assays.
Table 1: Cellular Glutathione (GSH) Enhancement
| Compound | Cell Line | Concentration | Fold Increase in Intracellular GSH vs. Control | Reference |
| This compound (NAL) | A549 (human lung carcinoma) | 2 x 10⁻⁴ mol/L | ~1.85 (8.3 ± 1.6 x 10⁻⁶ mol per 10⁶ cells) | [1] |
| N-acetylcysteine (NAC) | A549 (human lung carcinoma) | 2 x 10⁻⁴ mol/L | ~1.0 (4.5 ± 1.1 x 10⁻⁶ mol per 10⁶ cells) | [1] |
Note: Based on the provided data, this compound enhances intracellular GSH levels approximately twice as effectively as N-acetylcysteine in A549 cells.[1]
Table 2: Reactive Oxygen Species (ROS) Scavenging Activity
| Antioxidant | ROS Target | Assay | Rate Constant / Efficacy | Reference |
| This compound (NAL) | Hydroxyl Radical (•OH) | Deoxyribose Assay | K > 10¹⁰ mol⁻¹ s⁻¹ | [2] |
| N-acetylcysteine (NAC) | Hydroxyl Radical (•OH) | Deoxyribose Assay | K > 10¹⁰ mol⁻¹ s⁻¹ | [2] |
| This compound (NAL) | Hydrogen Peroxide (H₂O₂) | DTNB Assay | K ≈ 0.03 min⁻¹ | [2] |
| N-acetylcysteine (NAC) | Hydrogen Peroxide (H₂O₂) | DTNB Assay | K ≈ 0.03 min⁻¹ | [2] |
| N-acetylcysteine amide (NACA) | Hydrogen Peroxide (H₂O₂) | In vitro assay | Greater scavenging capacity than NAC at high concentrations | [3][4] |
| N-acetylcysteine (NAC) | Hydrogen Peroxide (H₂O₂) | In vitro assay | Better scavenging capacity than NACA at low concentrations | [3][4] |
| This compound (NAL) | Hypochlorous Acid (HClO) | Elastase-α1-antiproteinase assay | More efficient than NAC in maintaining protease/antiprotease balance | [2] |
Table 3: Other Antioxidant Properties
| Compound | Property | Assay | Result | Reference |
| N-acetylcysteine amide (NACA) | DPPH Radical Scavenging | In vitro assay | Higher than NAC at all concentrations | [3][4] |
| N-acetylcysteine amide (NACA) | Reducing Power | In vitro assay | Higher than NAC at all concentrations | [3][4] |
| N-acetylcysteine (NAC) | β-carotene Bleaching Prevention | In vitro assay | 60% higher than control | [3][4] |
| N-acetylcysteine amide (NACA) | β-carotene Bleaching Prevention | In vitro assay | 55% higher than control | [3][4] |
Signaling Pathways and Mechanisms of Action
The primary antioxidant mechanism of both this compound and N-acetylcysteine is their role as precursors to L-cysteine, a rate-limiting substrate for the synthesis of the master antioxidant, glutathione (GSH).[5][6] Increased intracellular GSH levels enhance the cell's capacity to neutralize reactive oxygen species.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Glutathione (GSH) Assay (using Monochlorobimane)
This protocol describes a fluorometric method to quantify intracellular GSH levels.
Principle: Monochlorobimane (MCB) is a cell-permeant dye that is essentially non-fluorescent until it reacts with GSH in a reaction catalyzed by glutathione S-transferase (GST), forming a highly fluorescent adduct. The fluorescence intensity is directly proportional to the intracellular GSH concentration.[7][8]
Materials:
-
Monochlorobimane (MCB)
-
Glutathione S-transferase (GST)
-
Tris Assay Buffer
-
Digitonin Lysis Buffer
-
Reduced Glutathione (GSH) standard
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Live Cell Staining (Optional):
-
Prepare a Live Cell Staining Working Solution by diluting reconstituted MCB stock solution 1:50 in Tris Assay Buffer.
-
Add 10 µL of the working solution to each well containing 100 µL of growth medium.
-
Incubate for at least 30 minutes in a CO₂ incubator.
-
-
Cell Lysis:
-
Wash cells with PBS.
-
Lyse cells by adding Digitonin Lysis Buffer and incubating on ice.
-
-
GSH Standard Curve Preparation:
-
Prepare a stock solution of GSH standard.
-
Create a series of dilutions of the GSH standard in Tris Assay Buffer to generate a standard curve.
-
-
Assay Reaction:
-
In a new 96-well plate, add cell lysates and GSH standards.
-
Prepare a reaction mixture containing Tris Assay Buffer, GST, and MCB.
-
Add the reaction mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at an excitation of ~380 nm and an emission of ~460 nm.
-
Quantification: Determine the GSH concentration in the samples by comparing their fluorescence to the GSH standard curve.
Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Assay)
This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by a Fenton-like reaction.
Principle: Hydroxyl radicals are generated by the reaction of Fe³⁺-EDTA with H₂O₂ and ascorbic acid. These radicals attack 2-deoxyribose, leading to the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). Antioxidants compete with deoxyribose for the hydroxyl radicals, thereby inhibiting the formation of the colored product.[9]
Materials:
-
2-deoxyribose
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube, add the following reagents in order:
-
Phosphate buffer
-
2-deoxyribose solution
-
FeCl₃ solution
-
EDTA solution
-
H₂O₂ solution
-
The antioxidant sample at various concentrations.
-
-
Initiation of Reaction: Add ascorbic acid to initiate the Fenton reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Color Development:
-
Stop the reaction by adding TCA.
-
Add TBA solution.
-
Heat the mixture in a boiling water bath for 30 minutes to develop a pink color.
-
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The hydroxyl radical scavenging activity is calculated as the percentage inhibition of deoxyribose degradation.
Hydrogen Peroxide (H₂O₂) Scavenging Assay (Colorimetric Method)
This assay determines the H₂O₂ scavenging capacity of an antioxidant.
Principle: This method is based on the reduction of H₂O₂ by the antioxidant. The remaining H₂O₂ is quantified colorimetrically. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate (e.g., phenol and 4-aminoantipyrine) to produce a colored product. The decrease in color intensity is proportional to the amount of H₂O₂ scavenged by the antioxidant.[10]
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Horseradish peroxidase (HRP)
-
Phenol
-
4-aminoantipyrine
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate or cuvettes, prepare a reaction mixture containing:
-
Phosphate buffer
-
H₂O₂ solution
-
Phenol solution
-
4-aminoantipyrine solution
-
The antioxidant sample at various concentrations.
-
-
Enzyme Addition: Add HRP solution to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the resulting quinoneimine chromogen at 504 nm.
-
Calculation: The percentage of H₂O₂ scavenged is calculated by comparing the absorbance of the sample to a control without the antioxidant.
References
- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nacystelyn
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of Nacystelyn (N-Acetyl-L-cysteine), a compound widely used for its mucolytic and antioxidant properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including a lab coat, nitrile gloves, and protective eyewear, should be worn at all times.[1] Ensure adequate ventilation in the disposal area to avoid inhalation of any dusts.[2][3] In case of accidental contact, rinse the affected area with fresh water.[3] For eye contact, irrigate copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart, and seek medical advice if irritation persists.[2][4]
Step-by-Step Disposal Protocol
This compound and its container must be disposed of as hazardous waste.[2] Do not empty into drains or dispose of with household garbage.[2][5]
-
Waste Characterization and Segregation:
-
It is the responsibility of the waste generator to correctly characterize all waste materials.
-
This compound waste should be segregated from other laboratory waste streams to prevent cross-contamination.[5] Do not mix with incompatible materials such as strong oxidizing agents, strong alkalis, oxygen, metals, or butyl rubber.[2][6]
-
-
Container Management:
-
Use a designated, clearly labeled, and sealable waste container for this compound waste. The container should be appropriate for storing chemical waste and compliant with your institution's guidelines.
-
Label the container with "Hazardous Waste" and the chemical name, "this compound" or "N-Acetyl-L-cysteine."
-
Uncleaned, empty containers that held this compound should be treated as the substance itself and disposed of in the same manner.[2][5]
-
-
Collection of Waste:
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Follow your institution's specific guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[5]
-
Provide the waste disposal service with accurate information about the waste composition.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the disposal method used, in your laboratory's chemical inventory or waste log.[5]
-
Quantitative Data on this compound
The following table summarizes key quantitative data for N-Acetyl-L-cysteine.
| Property | Value | Reference |
| Molecular Formula | C5H9NO3S | [7] |
| Molecular Weight | 163.20 g/mol | [7] |
| Melting Point | 109 - 111 °C | [6] |
| Water Solubility | 179.5 g/L at 20 °C | [3] |
| log KOW (Octanol-Water Partition Coefficient) | -0.6 at 23 °C | [2] |
| Oral LD50 (Rat) | 5,050 mg/kg | [4] |
| Oral LD50 (Mouse) | 4,400 mg/kg | [4] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically published, the characterization of its environmental fate relies on standardized tests. One such key protocol is:
OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method
This method is used to determine the octanol-water partition coefficient (Kow), which indicates a substance's potential for bioaccumulation.
-
Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent.
-
Methodology:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
Add a small volume of the stock solution to a known volume of the other solvent in a separation funnel.
-
The mixture is shaken vigorously for a specified period to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC).
-
The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
The low log Kow value for this compound (-0.6) suggests that it does not significantly accumulate in organisms.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. nems.nih.gov [nems.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.be [fishersci.be]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Essential Safety and Logistical Information for Handling Nacystelyn (N-Acetyl-L-cysteine)
For researchers, scientists, and drug development professionals, the safe handling of Nacystelyn, the active ingredient of which is N-Acetyl-L-cysteine (NAC), is paramount.[1][2] This guide provides essential procedural and logistical information to ensure laboratory safety and proper management from receipt to disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powder form, appropriate personal protective equipment is crucial to minimize exposure.[3][4]
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[3][5] this compound is classified as causing serious eye irritation.[2]
-
Hand Protection: Wear protective gloves. The specific material should be chosen based on the solvent being used, if any. For general handling of the solid, nitrile gloves are appropriate.[3][5]
-
Respiratory Protection: In situations where dust may be generated, such as weighing or transferring the powder, a respirator is necessary.[5] Use only outdoors or in a well-ventilated area.[5]
-
Body Protection: A lab coat or a protective disposable gown should be worn to prevent skin contact and contamination of personal clothing.[3] Gowns should be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Prevents eye irritation from dust or splashes[2][5] |
| Hand Protection | Protective gloves (e.g., nitrile) | Avoids skin contact[3][5] |
| Respiratory Protection | Respirator | Prevents inhalation of dust particles[5] |
| Body Protection | Lab coat or protective gown | Prevents skin contact and clothing contamination[3] |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, seek medical advice or attention.[2]
-
Skin Contact: Remove all soiled and contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and water.[5]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[6]
-
Spills: For small spills, prevent the powder from entering drains.[7] Take up the material mechanically, avoiding dust formation, and place it in a suitable container for disposal.[6][8] Ensure adequate ventilation.[7]
Storage and Stability
Proper storage is essential to maintain the integrity and stability of this compound.
| Storage Condition | Stability Information |
| Crystalline Solid | Store at -20°C for long-term stability (≥4 years).[1] Can also be stored at 2-8°C.[5] |
| Aqueous Solutions | Should not be stored for more than one day.[1] Following reconstitution, it is recommended to aliquot and freeze at -20°C, where aqueous stock solutions are stable for up to one month. |
| Opened Vials (Solution) | If a portion of the solution is used, the remaining undiluted portion should be stored in a refrigerator and used within 96 hours.[9] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] This material and its container must be disposed of as hazardous waste.[6]
-
Unused Product: Do not dispose of with household garbage or allow it to enter the sewage system.[10] It should be disposed of via a licensed professional waste disposal service.[10]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, wipes, and containers, should be treated as hazardous waste and disposed of accordingly.[10]
-
Containers: Empty containers should be handled in the same way as the substance itself.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. cdc.gov [cdc.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. carlroth.com [carlroth.com]
- 7. aksci.com [aksci.com]
- 8. carlroth.com [carlroth.com]
- 9. droracle.ai [droracle.ai]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
